molecular formula C11H10O2 B11915275 2H-1-Benzopyran-2-one, 3,4-dimethyl- CAS No. 4281-39-4

2H-1-Benzopyran-2-one, 3,4-dimethyl-

Cat. No.: B11915275
CAS No.: 4281-39-4
M. Wt: 174.20 g/mol
InChI Key: LOSXCMMIKDHEHC-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3,4-dimethyl- is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4281-39-4

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

3,4-dimethylchromen-2-one

InChI

InChI=1S/C11H10O2/c1-7-8(2)11(12)13-10-6-4-3-5-9(7)10/h3-6H,1-2H3

InChI Key

LOSXCMMIKDHEHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC=CC=C12)C

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to 2H-1-Benzopyran-2-one, 3,4-dimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2H-1-Benzopyran-2-one, 3,4-dimethyl-, a member of the coumarin family of compounds. Coumarins are a significant class of benzopyrone-containing heterocycles, widely recognized for their diverse pharmacological activities. This document details the fundamental properties, synthesis, and characterization of the 3,4-dimethyl substituted coumarin, offering insights into its biological significance and potential applications in research and drug development. While much of the existing research has focused on hydroxylated derivatives, this guide will also explore the unique aspects of the non-hydroxylated parent compound.

Introduction and Chemical Identity

2H-1-Benzopyran-2-one, 3,4-dimethyl-, commonly known as 3,4-dimethylcoumarin, is a synthetic organic compound. The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1] The substitution pattern on the coumarin ring plays a crucial role in modulating these activities. The addition of methyl groups at the 3 and 4 positions influences the molecule's electronic and steric properties, which in turn can affect its biological interactions.

Molecular Structure:

General workflow for the synthesis of 3,4-dimethylcoumarin.
Experimental Protocol: Pechmann Condensation

This protocol provides a general procedure for the synthesis of a coumarin derivative, which can be adapted for 3,4-dimethylcoumarin.

Materials:

  • Phenol

  • Ethyl 2-methylacetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst

  • Ethanol

  • Water

  • Ice

Procedure:

  • In a flask, dissolve phenol in ethyl 2-methylacetoacetate.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled mixture with constant stirring, maintaining a low temperature.

  • After the addition is complete, continue stirring for a designated period at room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any remaining acid.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Characterization

The structure and purity of the synthesized 3,4-dimethylcoumarin must be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring and the two methyl groups at the C3 and C4 positions. The chemical shifts of these protons provide valuable information about the electronic environment within the molecule. [2][3] * ¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the lactone ring, the olefinic carbons, the aromatic carbons, and the methyl carbons. [2]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring, typically in the region of 1700-1750 cm⁻¹. Other characteristic bands for C=C and C-O stretching will also be present. [4]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. [4]

Biological Activity and Potential Applications

While much of the research has focused on hydroxylated derivatives of 3,4-dimethylcoumarin, studies on the parent compound provide valuable insights into the role of the coumarin scaffold.

Hepatic Effects

A comparative study in rats investigated the hepatotoxicity of coumarin and several of its derivatives, including 3,4-dimethylcoumarin. The study found that while coumarin itself caused significant liver damage, treatment with 3,4-dimethylcoumarin resulted in only a slight hypertrophy of centrilobular hepatocytes. This suggests that the 3,4-dimethyl substitution may mitigate some of the toxic effects associated with the parent coumarin molecule. [2]Interestingly, 3,4-dimethylcoumarin treatment did lead to an induction of cytochrome P-450 dependent mixed-function oxidase enzyme activities. [2]

Signaling Pathway Interactions

Coumarin derivatives are known to interact with various signaling pathways involved in cell proliferation and survival. For instance, some coumarins have been shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer. [1]While specific studies on 3,4-dimethylcoumarin's interaction with this pathway are limited, its structural similarity to other active coumarins suggests it could be a valuable lead compound for further investigation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Promotes Coumarin 3,4-Dimethylcoumarin (Potential Inhibitor) Coumarin->PI3K Inhibits

Potential inhibition of the PI3K/Akt signaling pathway by coumarin derivatives.
Drug Development and Research Applications

The 3,4-dimethylcoumarin scaffold serves as a valuable starting point for the synthesis of more complex and potentially more active derivatives. Its relative ease of synthesis via the Pechmann condensation makes it an attractive building block for creating libraries of novel compounds for drug discovery screening. The hepatic safety profile compared to coumarin also suggests that derivatives based on this scaffold may have improved toxicological properties.

Safety and Handling

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [5][6]* First Aid Measures:

    • Skin Contact: Wash off immediately with soap and plenty of water. [5] * Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. [5] * Ingestion: If swallowed, call a poison control center or doctor immediately. [5]* Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

2H-1-Benzopyran-2-one, 3,4-dimethyl- is a coumarin derivative with potential for further investigation in the fields of medicinal chemistry and drug development. Its synthesis is readily achievable through established methods like the Pechmann condensation. While data on its specific biological activities are still emerging, initial studies suggest a more favorable hepatic safety profile compared to the parent coumarin. The 3,4-dimethylcoumarin scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents, particularly those targeting key signaling pathways in disease. Further research is warranted to fully elucidate its spectroscopic properties, biological activity, and potential applications.

References

  • Lake, B. G., Evans, J. G., Lewis, D. F., & Price, R. J. (1994). Comparison of the hepatic effects of coumarin, 3,4-dimethylcoumarin, dihydrocoumarin and 6-methylcoumarin in the rat. Food and Chemical Toxicology, 32(8), 743-751.
  • NIST. (n.d.). 3,4-Dihydrocoumarin, 4,4-dimethyl-6-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. (2020). Molecules. [Link]

  • Dharmatti, S. S., et al. (1962). Proton magnetic resonance in coumarins. Proceedings of the Indian Academy of Sciences - Section A, 56(2), 71-89.
  • Wikipedia. (2023). Pechmann condensation. Retrieved from [Link]

  • IJARBS. (2016). Synthesis, structure characterization and biological activity of new coumarin derivatives. Retrieved from [Link]

  • Phakhodee, W., et al. (2017). Ph3P/I2-Mediated Synthesis of 3-Aryl-Substituted and 3,4-Disubstituted Coumarins. Synlett, 28(07), 825-830.
  • ResearchGate. (2017). Model reaction of 3,4-Dimethylphenol (20 mmol), methyl acetoacetate (20 mmol) using Citrus limon L. juice as catalyst. Retrieved from [Link]

  • SpectraBase. (n.d.). 4,7-Dimethyl-3-(4'-methoxyphenyl)coumarin. Retrieved from [Link]

  • PMC. (2023). One-Pot Synthesis of 3,4-Dihydrocoumarins via C–H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Retrieved from [Link]

  • ResearchGate. (2023). Recent Developments of Coumarin-based Hybrids in Drug Discovery. Retrieved from [Link]

  • PubMed. (1995). Photobiological activity of 3,4'-dimethyl-8-methoxypsoralen, a linear furocoumarin with unusual DNA-binding properties. Retrieved from [Link]

  • Bentham Open. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]

  • Frontiers. (2024). A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Retrieved from [Link]

  • Scentfriends. (n.d.). Safety Data Sheet - COUMARIN. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Coumarin Compounds with Inorganic Acid CF3SO3H. Retrieved from [Link]

  • ChemRxiv. (2024). Electrospray ionization tandem mass spectrometry of 4-aryl-3,4-dihydrocoumarins. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0229441). Retrieved from [Link]

  • Journal of the Chemical Society C. (1969). Aspects of mass spectra of organic compounds. Part III. Synthesis and mass spectrum of 4-methylfuro(3′,2′ :3,4)coumarin. Retrieved from [Link]

  • MDPI. (2012). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. Retrieved from [Link]

  • IJARBS. (2016). Natural occurrence and biological activity of various coumarin derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of compound 4c. Retrieved from [Link]

  • Semantic Scholar. (2021). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin. Retrieved from [Link]

  • PMC. (2023). Therapeutic Effects of Coumarins with Different Substitution Patterns. Retrieved from [Link]

  • PubChem. (n.d.). Dihydrocoumarin. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and mass spectra of some new 3-substituted coumarin derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Asymmetric synthesis of warfarin and its analogs catalyzed by C2- symmetric squaramide-based primary diamines - Supporting Information. Retrieved from [Link]

  • MDPI. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Retrieved from [Link]

  • Beilstein Journals. (2017). Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applications. Retrieved from [Link]

  • ResearchGate. (n.d.). EI high resolution mass spectrum of 4,6-dimethylcoumarin. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and NMR of 4-Aryl-3,4-dihydrocoumarins and 4-Arylcoumarins. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). 15.4 Index of organic compound C-13 NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of observed and calculated FT-IR spectra of 8-formyl-7hydroxy-4-methylcoumarin. Retrieved from [Link]

  • PubMed. (2014). Infrared, Raman and NMR spectra, conformational stability and vibrational assignment of 7,8-Dihydroxy-4-Methylcoumarin. Retrieved from [Link]

  • ResearchGate. (2024). Comparison of the IR(ATR) spectra of coumarin-3-carboxylic acid 4′.... Retrieved from [Link]

Sources

Structural Elucidation and Synthesis of 3,4-Dimethylcoumarin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coumarin (2H-chromen-2-one) scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its diverse biological activities, including anticoagulant, antimicrobial, and neuroprotective properties. Within this chemical family, 3,4-dimethylcoumarin and its functionalized derivatives (such as 7-hydroxy-3,4-dimethylcoumarin) represent a highly specialized subclass. The strategic placement of methyl groups at the C3 and C4 positions fundamentally alters the molecule's steric profile and lipophilicity, making it a critical building block for designing targeted therapeutics, particularly Monoamine Oxidase B (MAO-B) inhibitors for neurodegenerative diseases.

This whitepaper provides an in-depth analysis of the chemical structure, IUPAC nomenclature, physicochemical properties, and validated synthetic methodologies for 3,4-dimethylcoumarin, designed for application scientists and drug development professionals.

Chemical Identity & Structural Elucidation

The core architecture of 3,4-dimethylcoumarin consists of a bicyclic benzopyrone system—a benzene ring fused to a


-pyrone ring—substituted with two methyl groups on the heterocyclic alkene.
  • IUPAC Name: 3,4-dimethyl-2H-chromen-2-one

  • Structural Causality in Drug Design: The unsubstituted 2H-chromen-2-one ring is planar, aromatic, and moderately lipophilic, allowing it to establish strong

    
     stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan) in biological targets. By introducing methyl groups at the C3 and C4 positions, medicinal chemists deliberately increase the molecule's partition coefficient (LogP). This structural modification serves a dual purpose: it enhances blood-brain barrier (BBB) permeation and provides specific steric bulk that restricts molecular rotation, allowing the compound to optimally anchor within the hydrophobic bipartite cavity of enzymes like MAO-B, as documented in  [1].
    
Quantitative Structural Parameters

To facilitate comparative analysis during lead optimization, the physicochemical properties of the foundational 3,4-dimethylcoumarin core and its most widely utilized synthetic derivative, 7-hydroxy-3,4-dimethylcoumarin, are summarized below, utilizing data aggregated from the [2] and [3].

Parameter3,4-Dimethylcoumarin (Core)7-Hydroxy-3,4-dimethylcoumarin (Derivative)
IUPAC Name 3,4-dimethyl-2H-chromen-2-one7-hydroxy-3,4-dimethyl-2H-chromen-2-one
CAS Registry Number 4281-39-42107-78-0
Molecular Formula C₁₁H₁₀O₂C₁₁H₁₀O₃
Molecular Weight 174.20 g/mol 190.20 g/mol
SMILES String CC1=C(C)C(=O)OC2=CC=CC=C12CC1=C(C)C(=O)OC2=C(O)C=CC=C12
Topological Polar Surface Area 26.3 Ų46.5 Ų
Hydrogen Bond Donors 01
Hydrogen Bond Acceptors 23

Synthesis Methodology: The Pechmann Condensation

Mechanistic Rationale

The most robust and extensively applied method for synthesizing the 3,4-dimethylcoumarin scaffold is the Pechmann Condensation . This reaction involves the condensation of a phenol with a


-ketoester in the presence of an acid catalyst.

Expertise & Experience: We specifically select the Pechmann route over the Perkin or Knoevenagel reactions because it is highly regioselective, atom-economical, and utilizes readily accessible precursors (e.g., ethyl 2-methylacetoacetate). The use of a solid acid catalyst like Amberlyst-15, rather than traditional concentrated


, is a deliberate choice to protonate the carbonyl oxygen of the 

-ketoester efficiently while allowing for a self-contained, hazard-reduced isolation process via simple filtration[4].
Pathway Visualization

G A Phenol Derivative (e.g., Resorcinol) C Acid Catalyst (Amberlyst-15 / H2SO4) A->C Mixed at 110°C B β-Ketoester (Ethyl 2-methylacetoacetate) B->C Mixed at 110°C D Electrophilic Attack & Transesterification C->D Activation E Intramolecular Ring Closure D->E F Dehydration (-H2O) E->F Acid-promoted G 3,4-Dimethylcoumarin Scaffold F->G Crystallization

Mechanistic workflow of Pechmann condensation for 3,4-dimethylcoumarin synthesis.

Experimental Protocol: Self-Validating Synthesis Workflow

The following protocol details the synthesis of 7-hydroxy-3,4-dimethylcoumarin , the primary experimental proxy used to generate 3,4-dimethylcoumarin libraries for high-throughput screening, as referenced by [4].

Objective: To synthesize the functionalized 3,4-dimethylcoumarin scaffold via an acid-catalyzed Pechmann condensation.

Rationale for Precursor Choice: Resorcinol is utilized instead of unsubstituted phenol because the electron-donating hydroxyl group at the meta position significantly activates the ortho/para positions. This lowers the activation energy for the electrophilic attack, ensuring high yields and strict regioselectivity.

Step-by-Step Methodology
  • Reagent Preparation: In a 50 mL round-bottom flask, combine 10 mmol of resorcinol and 11 mmol of ethyl 2-methylacetoacetate.

    • Causality: A 10% stoichiometric excess of the

      
      -ketoester ensures the complete consumption of the resorcinol, preventing unreacted phenol from complicating the purification phase.
      
  • Catalytic Activation: Add 10 mol% of Amberlyst-15 (solid acid catalyst) to the mixture.

  • Thermal Processing: Submerge the flask in an oil bath pre-heated to 110°C. Stir vigorously under a reflux condenser for 2 to 3 hours.

  • Validation Checkpoint 1 (In-Process): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the resorcinol spot disappears and a new, highly fluorescent spot (under 254 nm UV light) emerges, indicating the formation of the extended conjugated benzopyrone system.

  • Isolation: Remove the flask from the heat and cool to room temperature. Dissolve the crude mixture in hot ethanol and perform a gravity filtration to recover the solid Amberlyst-15 catalyst.

  • Precipitation: Concentrate the ethanolic filtrate under reduced pressure, then pour the concentrated solution into 100 mL of crushed ice water while stirring. Collect the resulting precipitated solid via vacuum filtration.

  • Purification: Recrystallize the crude solid from an aqueous ethanol solution to yield pure 7-hydroxy-3,4-dimethylcoumarin crystals.

  • Validation Checkpoint 2 (Product Integrity): Verify the structural integrity via

    
    -NMR spectroscopy. The successful formation of the 3,4-dimethylcoumarin core is definitively confirmed by the presence of a characteristic singlet integrating to six protons for the C3 and C4 methyl groups at approximately 
    
    
    
    2.1–2.4 ppm.

Pharmacological Relevance in Drug Development

The 3,4-dimethyl-2H-chromen-2-one structure is not merely a chemical curiosity; it is a highly tunable pharmacophore. In the context of neuropharmacology, derivatives of this scaffold have shown profound efficacy as reversible inhibitors of MAO-B.

The mechanism of action relies heavily on the structural parameters outlined in Section 1. The planar coumarin core mimics the indole ring of natural monoamines, allowing it to slide into the substrate cavity of MAO-B. Meanwhile, the C3 and C4 methyl groups interact with the hydrophobic gating residues (such as Ile199 and Tyr326) of the enzyme. This steric interaction prevents the molecule from entering the MAO-A active site, thereby granting the 3,4-dimethylcoumarin scaffold a high degree of selectivity for MAO-B—a critical requirement for mitigating the "cheese effect" (hypertensive crisis) in Parkinson's disease therapies [1].

References

  • Title: Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds Source: Molecules (MDPI) URL: [Link]

  • Title: PubChem Compound Summary for CID 5412990, 7-hydroxy-3,4-dimethyl-2H-chromen-2-one Source: National Center for Biotechnology Information (NCBI) URL: [Link]

An In-depth Technical Guide to the Synthesis and Characterization of 2H-1-Benzopyran-2-one, 3,4-dimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3,4-dimethylcoumarin (3,4-dimethyl-2H-1-benzopyran-2-one), a significant member of the coumarin family of compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characterization, and potential biological significance.

Introduction: The Significance of the Coumarin Scaffold

Coumarins are a large class of benzopyrone compounds, widely distributed in nature and known for their diverse and significant pharmacological properties.[1] The core coumarin structure is a versatile scaffold in medicinal chemistry, with derivatives exhibiting anticoagulant, anti-inflammatory, antimicrobial, antioxidant, and anticancer activities.[2][3] The biological effects of coumarin derivatives are often dictated by the substitution pattern on the benzopyrone ring.[1] This guide focuses specifically on 3,4-dimethylcoumarin, providing a detailed exploration of its synthesis and characterization to facilitate further research and application.

Synthesis of 3,4-dimethylcoumarin via Pechmann Condensation

The most common and efficient method for the synthesis of 3,4-dimethylcoumarin is the Pechmann condensation.[4] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the synthesis of 3,4-dimethylcoumarin, phenol is reacted with ethyl 2-methylacetoacetate.

Causality Behind Experimental Choices

The Pechmann condensation is a robust and versatile method for coumarin synthesis due to the ready availability of starting materials and the straightforward nature of the reaction.[5] The choice of an acid catalyst is crucial for promoting both the initial transesterification and the subsequent intramolecular cyclization. Strong acids like sulfuric acid are commonly employed to drive the reaction to completion. The reaction temperature is also a critical parameter that needs to be controlled to ensure efficient conversion while minimizing side reactions.

Reaction Mechanism

The mechanism of the Pechmann condensation involves a series of acid-catalyzed steps. Initially, the phenol undergoes transesterification with the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type acylation) where the newly formed ester attacks the activated aromatic ring. The final step is a dehydration to yield the stable benzopyrone ring system of the coumarin.

Pechmann_Condensation cluster_reactants Reactants cluster_products Products phenol Phenol intermediate1 Transesterification Intermediate phenol->intermediate1 Transesterification ketoester Ethyl 2-methylacetoacetate ketoester->intermediate1 acid Acid Catalyst (H+) acid->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Electrophilic Aromatic Substitution ethanol Ethanol intermediate1->ethanol product 3,4-Dimethylcoumarin intermediate2->product Dehydration water H₂O intermediate2->water

Caption: Workflow of the Pechmann condensation for the synthesis of 3,4-dimethylcoumarin.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 3,4-dimethylcoumarin based on established Pechmann condensation methods.[4][5]

Materials:

  • Phenol

  • Ethyl 2-methylacetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add phenol (1 equivalent) and ethyl 2-methylacetoacetate (1.1 equivalents).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly and with caution, add concentrated sulfuric acid (2-3 equivalents) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker containing ice-cold water with vigorous stirring.

  • A solid precipitate of crude 3,4-dimethylcoumarin will form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 3,4-dimethylcoumarin.

Structural Characterization

The confirmation of the structure of the synthesized 3,4-dimethylcoumarin is achieved through a combination of spectroscopic techniques.

Spectroscopic Data
Technique Characteristic Features
¹H NMR Aromatic protons (H-5, H-6, H-7, H-8) typically appear in the range of δ 7.0-7.8 ppm. The two methyl groups at C-3 and C-4 will appear as singlets in the upfield region, typically around δ 2.2-2.5 ppm. The chemical shifts will be influenced by the solvent used.[5][6]
¹³C NMR The carbonyl carbon (C-2) of the lactone ring is expected to resonate at approximately δ 160-162 ppm. The aromatic carbons will appear in the range of δ 115-155 ppm. The methyl carbons will be observed at higher field, typically around δ 15-20 ppm.[6]
IR Spectroscopy A strong absorption band characteristic of the lactone carbonyl (C=O) stretch is expected around 1700-1730 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic and methyl groups will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.[7]
Mass Spectrometry (EI) The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of 3,4-dimethylcoumarin (174.19 g/mol ). A characteristic fragmentation pattern for coumarins is the loss of a molecule of carbon monoxide (CO), which would result in a significant fragment ion at m/z 146. Further fragmentation of the aromatic ring may also be observed.[8][9]
Mass Spectrometry Fragmentation Pathway

The electron ionization (EI) mass spectrum of 3,4-dimethylcoumarin is expected to show a primary fragmentation pathway involving the loss of carbon monoxide from the lactone ring.

Fragmentation_Pathway molecular_ion [M]⁺ m/z = 174 fragment_ion [M-CO]⁺ m/z = 146 molecular_ion->fragment_ion Loss of Carbon Monoxide co - CO

Caption: Proposed primary fragmentation pathway of 3,4-dimethylcoumarin in EI-MS.

Potential Applications in Drug Development and Research

While extensive research on the specific biological activities of 3,4-dimethylcoumarin is somewhat limited compared to other coumarin derivatives, the coumarin scaffold itself is of great interest to drug development professionals.

Studies have shown that coumarin derivatives can exhibit a wide range of pharmacological effects, including:

  • Anticancer Activity: Many coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][4] They can induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of signaling pathways like PI3K/Akt.[1]

  • Antimicrobial Activity: Coumarin-based compounds have shown promise as antibacterial and antifungal agents.[3][10][11]

  • Antioxidant Activity: The phenolic nature of some coumarin derivatives allows them to act as radical scavengers, exhibiting antioxidant properties.[12]

  • Enzyme Inhibition: Certain coumarins have been found to inhibit specific enzymes, which is a key strategy in drug design. For instance, some derivatives have shown inhibitory activity against Taq DNA polymerase and MMLV-RT.[3][13]

A comparative study on the hepatotoxicity of coumarin and its derivatives in rats revealed that 3,4-dimethylcoumarin treatment resulted in a slight hypertrophy of centrilobular hepatocytes and induced cytochrome P-450 dependent mixed-function oxidase enzyme activities.[14] This suggests that the substitution pattern significantly influences the metabolic fate and potential toxicity of the coumarin core.

Further investigation into the specific biological profile of 3,4-dimethylcoumarin is warranted to fully elucidate its therapeutic potential.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 3,4-dimethylcoumarin. The Pechmann condensation remains the most practical and efficient synthetic route. The structural elucidation relies on a combination of modern spectroscopic techniques. While the broader class of coumarins is known for its diverse biological activities, further focused research is necessary to fully understand the specific pharmacological profile of 3,4-dimethylcoumarin and its potential applications in drug discovery and development.

References

Sources

Spectroscopic data for 3,4-dimethyl-2H-1-benzopyran-2-one (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Characterization of 3,4-Dimethyl-2H-1-benzopyran-2-one and Its Derivatives

Executive Summary & Pharmacological Context

The 3,4-dimethyl-2H-1-benzopyran-2-one (3,4-dimethylcoumarin) scaffold is a privileged structural motif in medicinal chemistry. Its derivatives, particularly 7-hydroxy-3,4-dimethylcoumarin, serve as critical intermediates in the synthesis of potent monoamine oxidase (MAO) inhibitors, steroid sulfatase (STS) inhibitors for hormone-dependent cancers, and targeted antimicrobial agents[1]. Because the biological efficacy of these compounds is strictly dictated by their substitution patterns, rigorous spectroscopic elucidation—utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS)—is mandatory to confirm structural integrity and regioselectivity following synthesis (e.g., via Pechmann condensation)[2].

Spectroscopic Profiling & Structural Dynamics

Nuclear Magnetic Resonance (NMR) Kinetics

The


H NMR spectrum of the 3,4-dimethylcoumarin system is defined by the distinct resonances of its pyran-ring methyl groups. The C4-methyl group is subjected to a stronger anisotropic deshielding effect from the adjacent aromatic ring and the conjugated C3=C4 double bond. Consequently, it resonates further downfield (

~2.29 ppm) compared to the C3-methyl group (

~2.02 ppm)[2]. In

C NMR, the

-unsaturated lactone carbonyl (C2) acts as a definitive structural marker. While standard ester carbonyls appear near 173 ppm, the extended conjugation through the pyran ring delocalizes electron density, shielding the carbonyl carbon and shifting its resonance upfield to

~161 ppm.
Infrared (IR) Vibrational Analysis

The most diagnostic feature in the IR spectrum of 3,4-dimethyl-2H-1-benzopyran-2-one is the lactone carbonyl (C=O) stretching vibration. Typical six-membered lactones absorb near 1735 cm


. However, the extensive conjugation with the C3=C4 alkene and the fused benzene ring lowers the force constant of the C=O bond, causing this stretch to be observed at approximately 1715 cm

.
Mass Spectrometry (MS) & Fragmentation Pathways

Under Electrospray Ionization (ESI) conditions, the basic oxygen atoms in the lactone ring readily accept a proton, yielding a highly stable


 molecular ion[3]. During collision-induced dissociation (CID), the primary fragmentation pathway is governed by the sequential expulsion of carbon monoxide (CO, -28 Da) from the lactone ring. This kinetically favorable loss generates a highly stable benzofuran-like radical cation, serving as a diagnostic fragment for the benzopyran-2-one core.

Quantitative Spectroscopic Data Summary

To provide a concrete reference point, the table below summarizes the exact spectroscopic parameters for the widely utilized derivative, 7-hydroxy-3,4-dimethyl-2H-1-benzopyran-2-one (


, MW: 190.19  g/mol ).
Spectroscopic ModalityKey Signals / ResonancesAssignment / Structural Correlation

H NMR
(DMSO-

, 250 MHz)

2.02 (s, 3H)

2.29 (s, 3H)

6.65 (d, 1H,

=2.1 Hz)

6.75 (dd, 1H,

=2.1, 8.5 Hz)

7.54 (d, 1H,

=8.5 Hz)

10.45 (s, 1H)
C3-CH

C4-CH

H-8 (Aromatic) H-6 (Aromatic) H-5 (Aromatic) 7-OH (Hydroxyl)[2]

C NMR
(DMSO-

, 100 MHz)

12.5, 15.2

118.5, 145.4

160.5

161.4
C3-CH

, C4-CH

C-3, C-4 (Alkene) C-7 (Phenolic Carbon) C-2 (Lactone C=O)
FT-IR (KBr Pellet)3250 cm

(broad) 1715 cm

(strong) 1605, 1550 cm

(medium) 1150 cm

(strong)
O-H stretch (hydrogen-bonded) C=O stretch (

-unsaturated lactone) C=C stretch (aromatic ring) C-O-C stretch (pyran ring)
ESI-HRMS (Positive Mode)

191.0712

(Calculated for

: 191.0703)[3]

Self-Validating Experimental Protocols

As an application scientist, ensuring data integrity requires protocols that inherently validate themselves against artifacts or misinterpretation.

Protocol 1: High-Resolution NMR Acquisition & Assignment
  • Causality for Solvent Choice: Dissolve 10 mg of the synthesized coumarin in 0.6 mL of DMSO-

    
    . DMSO-
    
    
    
    is selected over CDCl
    
    
    because its high polarity disrupts the strong intermolecular hydrogen bonding of the 7-hydroxyl group, ensuring complete solubility. Furthermore, it locks the hydroxyl proton exchange, allowing the -OH signal to be cleanly observed at ~10.45 ppm[2].
  • Acquisition: Acquire 1D

    
    H (16 scans) and 
    
    
    
    C (512 scans) spectra using a 400 MHz or higher spectrometer.
  • Self-Validation Step: Concurrently run a 2D

    
    H-
    
    
    
    C Heteronuclear Single Quantum Coherence (HSQC) experiment. The C3-CH
    
    
    and C4-CH
    
    
    singlets are highly similar; the HSQC cross-peaks will unambiguously link the proton signals to their respective carbon shifts, preventing misassignment of the alkyl region.
Protocol 2: ATR-FTIR Vibrational Profiling
  • Causality for Matrix Choice: Prepare a KBr pellet (1 mg sample to 100 mg anhydrous KBr). A solid-state KBr matrix is utilized because it is transparent in the mid-IR region and preserves the native hydrogen-bonded network of the lactone, unlike liquid mulls (e.g., Nujol) which can induce line broadening and obscure the C-H stretching region.

  • Self-Validation Step: Immediately prior to the sample scan, acquire a background scan of the empty sample compartment. This subtracts atmospheric CO

    
     and water vapor, ensuring that the critical carbonyl stretch at ~1715 cm
    
    
    
    is not artificially broadened by overlapping moisture bands.
Protocol 3: ESI-HRMS Analysis
  • Causality for Ionization Mode: Dilute the sample to 1

    
    g/mL in MS-grade Methanol containing 0.1% Formic Acid. Electrospray Ionization in positive mode (ESI+) is chosen because the basic oxygen atoms in the lactone readily accept a proton in the acidic mobile phase, yielding a stable 
    
    
    
    ion with minimal in-source fragmentation[3].
  • Self-Validation Step: Calibrate the instrument with a standard tuning mix prior to the run to ensure mass accuracy within 5 ppm. The detection of the corresponding sodium adduct

    
     (at +22 Da relative to the protonated mass) serves as an internal validation that the primary peak is indeed the intact molecular ion.
    

Spectroscopic Workflow Visualization

SpectroscopicWorkflow Start 3,4-Dimethylcoumarin Derivative NMR NMR Spectroscopy (1H & 13C) Start->NMR Dissolve in DMSO-d6 IR IR Spectroscopy (Vibrational Modes) Start->IR KBr Pellet / ATR MS Mass Spectrometry (ESI-HRMS) Start->MS Ionization (ESI+) Struct Structural Elucidation & Verification NMR->Struct Chemical Shifts IR->Struct Functional Groups MS->Struct Molecular Weight

Caption: Workflow for the spectroscopic elucidation of 3,4-dimethylcoumarin derivatives.

References

  • Efficient Microwave Solvent-Free Synthesis of Flavones, Chromones, Coumarins and Dihydrocoumarins. Letters in Organic Chemistry. 2

  • Design, Synthesis and Cytotoxicity of Novel Dihydroartemisinin-Coumarin Hybrids via Click Chemistry. MDPI Molecules. 3

  • C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors. ACS Omega. 1

Sources

In-Depth Technical Guide: Physical and Chemical Properties of 3,4-Dimethylcoumarin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dimethylcoumarin scaffold represents a critical structural motif in medicinal chemistry and materials science. Unlike the simple coumarin parent, the introduction of methyl groups at the C3 and C4 positions significantly alters the electronic environment, steric hindrance, and photochemical behavior of the lactone ring.

This guide provides a rigorous technical analysis of 3,4-dimethylcoumarin, with a specific focus on its most scientifically relevant derivative, 7-hydroxy-3,4-dimethylcoumarin (often used as a model due to its enhanced fluorescence and bioactivity). We explore its synthesis via the Pechmann condensation, its unique photodimerization properties, and its application as a pharmacophore in drug discovery.

Molecular Architecture & Identification

The 3,4-dimethylcoumarin core (2H-chromen-2-one substituted at positions 3 and 4) is a bicyclic system consisting of a benzene ring fused to an


-pyrone ring.
Chemical Identity[1]
  • IUPAC Name: 3,4-dimethyl-2H-chromen-2-one

  • Common Derivative: 7-hydroxy-3,4-dimethylcoumarin (Used as the standard reference for properties below due to higher industrial relevance).

  • CAS Registry Number (7-hydroxy derivative): 2107-76-8

  • Molecular Formula:

    
     (7-hydroxy derivative)
    
  • SMILES: CC1=C(C2=C(O1)C=C(C=C2)O)C (7-hydroxy-3,4-dimethylcoumarin)

Structural Significance

The C3 and C4 methyl groups provide steric bulk that:

  • Inhibits metabolic degradation: Hinders enzymatic attack at the double bond.

  • Modulates fluorescence: The electron-donating methyl groups, combined with the 7-hydroxy substituent, enhance the quantum yield and induce a bathochromic shift compared to unsubstituted coumarins.

Physical Characterization

The following data aggregates experimental values for the 7-hydroxy-3,4-dimethylcoumarin derivative, the primary form handled in research laboratories.

Physicochemical Data Table
PropertyValue / DescriptionContext
Melting Point 258 – 260 °CHigh thermal stability due to intermolecular H-bonding.
Appearance White to pale yellow crystalline powderRecrystallized from ethanol/water.
Solubility (Water) Low (< 0.1 mg/mL)Hydrophobic core dominates; requires organic co-solvent.
Solubility (Organic) Soluble in DMSO, DMF, Ethanol, AcetoneDMSO is the preferred solvent for biological assays.
UV Absorption (

)
~320 nmCharacteristic

transition of the coumarin ring.
Fluorescence Emission ~450 nm (Blue)Strong emission in basic media (phenolate anion form).
pKa (7-OH) ~7.8Phenolic proton; deprotonation leads to fluorescence enhancement.
Spectral Fingerprint (NMR)
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       2.05 (s, 3H, 
      
      
      
      )
    • 
       2.35 (s, 3H, 
      
      
      
      )
    • 
       6.70 (d, 1H, 
      
      
      
      )
    • 
       6.85 (dd, 1H, 
      
      
      
      )
    • 
       7.60 (d, 1H, 
      
      
      
      )
    • 
       10.5 (s, 1H, 
      
      
      
      , broad,
      
      
      exchangeable)
  • Interpretation: The absence of olefinic protons at

    
     6.0-8.0 confirms substitution at C3/C4. The distinct methyl singlets are diagnostic.
    

Synthesis: The Pechmann Condensation[2][3][4][5]

The most authoritative method for synthesizing 3,4-dimethylcoumarins is the Pechmann Condensation . This acid-catalyzed reaction between a phenol and a


-keto ester is preferred for its atom economy and scalability.
Reaction Logic

To synthesize 7-hydroxy-3,4-dimethylcoumarin , we utilize:

  • Phenol Component: Resorcinol (1,3-dihydroxybenzene). The -OH groups activate the ring for electrophilic attack.

  • 
    -Keto Ester:  Ethyl 2-methylacetoacetate (2-methyl-3-oxobutanoic acid ethyl ester). The 
    
    
    
    -methyl group becomes the C3-methyl, and the keto-methyl becomes the C4-methyl.
Mechanistic Pathway

The reaction proceeds via three key phases:

  • Transesterification: The phenol attacks the ester carbonyl.

  • Hydroxyalkylation (Intramolecular EAS): The activated aromatic ring attacks the ketone carbonyl, closing the ring.

  • Dehydration: Loss of water aromatizes the hetero-ring.

PechmannMechanism Start Resorcinol + Ethyl 2-methylacetoacetate Inter1 Transesterification (Phenolic Ester) Start->Inter1 H+ Catalyst Inter2 Intramolecular EAS (Ring Closure) Inter1->Inter2 Lewis/Brønsted Acid Inter3 Dehydration (- H2O) Inter2->Inter3 Product 7-Hydroxy-3,4-dimethylcoumarin Inter3->Product Aromatization

Figure 1: Step-wise mechanistic flow of the Pechmann condensation for 3,4-dimethylcoumarin synthesis.

Validated Experimental Protocol

Objective: Synthesis of 7-hydroxy-3,4-dimethylcoumarin.

  • Reagents:

    • Resorcinol (11.0 g, 0.1 mol)

    • Ethyl 2-methylacetoacetate (14.4 g, 0.1 mol)

    • Catalyst: Conc.

      
       (50 mL) or Amberlyst-15 (Solid acid, greener alternative).
      
  • Procedure:

    • Step 1: Maintain temperature < 10°C. Add Resorcinol to Ethyl 2-methylacetoacetate in a round-bottom flask.

    • Step 2: Add

      
       dropwise with vigorous stirring. (Exothermic reaction).
      
    • Step 3: Stir at room temperature for 18 hours or heat to 80°C for 2 hours if using solid acid.

    • Step 4 (Quenching): Pour the dark reaction mixture into 500 mL of crushed ice/water slurry.

    • Step 5 (Isolation): Filter the resulting precipitate. Wash with cold water until pH is neutral.

    • Step 6 (Purification): Recrystallize from Ethanol/Water (70:30).

  • Yield Expectation: 75-85%.

Chemical Reactivity & Photophysics

Photodimerization

Coumarins undergo [2+2] photocycloaddition under UV irradiation (>300 nm).

  • Mechanism: Formation of a cyclobutane dimer between the C3=C4 double bonds of two monomers.

  • 3,4-Dimethyl Effect: The methyl groups at C3 and C4 introduce significant steric hindrance. Unlike unsubstituted coumarin, which dimerizes readily, 3,4-dimethylcoumarin photodimerization is slower and highly regioselective , favoring the anti-head-to-head isomer to minimize methyl-methyl repulsion.

  • Reversibility: Irradiation at shorter wavelengths (< 250 nm) cleaves the cyclobutane ring, regenerating the monomer. This property is exploited in self-healing polymers .

Photodimerization Monomer 3,4-Dimethylcoumarin (Monomer) Dimer Cyclobutane Dimer (Anti-Head-to-Head) Monomer->Dimer Slow Kinetics UV_Long UV > 300 nm [2+2] Cycloaddition Dimer->Monomer Reversible UV_Short UV < 250 nm Cleavage

Figure 2: Reversible photodimerization cycle. Note the steric influence of methyl groups slows the forward reaction.

Hydrolysis Stability

The lactone ring is susceptible to hydrolysis in strong alkali (


), opening to form the coumarinate  (cis-o-hydroxycinnamic acid derivative).
  • Self-Validation: Upon acidification, the 3,4-dimethylcoumarinic acid spontaneously recyclizes to the lactone due to the "Gem-dialkyl effect" (Thorpe-Ingold effect) exerted by the methyl groups, which favor ring closure more strongly than in unsubstituted analogs.

Biological & Pharmaceutical Potential[2][6][7][8][9]

The 3,4-dimethylcoumarin scaffold acts as a "privileged structure" in drug design.

  • Antioxidant Activity: The phenolic hydroxyl (in 7-OH derivatives) acts as a radical scavenger. The methyl groups improve lipophilicity, enhancing cell membrane permeability compared to simple coumarins.

  • Anticancer Mechanisms:

    • Microtubule Disruption: Derivatives bind to the colchicine site of tubulin.

    • Kinase Inhibition: The planar structure mimics ATP, allowing inhibition of PI3K/Akt pathways.

  • Fluorescent Probes: Used as pH indicators and fluorogenic substrates for enzyme assays (e.g., esterase activity).

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves.

  • Storage: Store at room temperature, protected from light (to prevent slow photodimerization).

References

  • Synthesis & Mechanism: BenchChem Application Note. "Pechmann Condensation Synthesis of 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one."

  • Physical Properties: NIST Chemistry WebBook. "3,4-Dihydrocoumarin, 4,4-dimethyl-6-hydroxy- (Related Derivative Data)."

  • Photochemistry: RSC Advances. "Photodimerization of coumarin revisited: Effects of solvent polarity on the triplet reactivity."

  • Crystal Structure: Acta Crystallographica. "Crystal structure of 3,4-dimethyl coumarin derivatives."

  • Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: Coumarin Derivatives."

  • Biological Activity: PubMed. "Biological Activity and Therapeutic Potential of Coumarin Derivatives."

Sources

Biological Activity & Therapeutic Potential of 3,4-Dimethylcoumarin Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 2H-1-Benzopyran-2-one, 3,4-dimethyl- Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary

2H-1-Benzopyran-2-one, 3,4-dimethyl- (commonly 3,4-dimethylcoumarin or 3,4-DMC ) represents a "privileged scaffold" in medicinal chemistry. Unlike its parent compound coumarin, which suffers from species-specific hepatotoxicity, the 3,4-dimethyl derivative exhibits a superior safety profile while maintaining the lipophilic core necessary for membrane permeability and receptor binding.

This guide analyzes the biological activity of the 3,4-DMC core, distinguishing between the intrinsic activity of the scaffold and its role as a precursor for high-potency therapeutics. Key applications include neuroprotective acetylcholinesterase (AChE) inhibition, antimicrobial membrane disruption, and modulation of cytochrome P450 pathways.

Chemical Profile & Structural Significance[1][2][3][4][5][6]

The biological distinctiveness of 3,4-dimethylcoumarin arises from the steric and electronic effects of the methyl substitutions on the pyrone ring.

PropertySpecificationBiological Implication
CAS Number 4281-39-4Unique identifier for the core scaffold.
Molecular Weight 174.20 g/mol Low MW facilitates blood-brain barrier (BBB) penetration.
Lipophilicity (LogP) ~2.6Higher than coumarin (1.39); enhances passive transport across lipid bilayers.
Metabolic Stability C3/C4 BlockadeMethyl groups at C3/C4 block the formation of the toxic 3,4-epoxide intermediate, a primary cause of coumarin-induced hepatotoxicity.
The "Methyl Effect" in Toxicology

A critical advantage of 3,4-DMC over simple coumarin is its altered metabolic fate. In rat models, unsubstituted coumarin is metabolized via 3,4-epoxidation, leading to severe centrilobular hepatic necrosis.

  • Mechanism: The presence of methyl groups at positions 3 and 4 sterically hinders the double bond, shifting metabolism away from the toxic epoxide pathway toward safer hydroxylation routes or side-chain oxidation.

  • Outcome: 3,4-DMC induces hepatic enzymes (glutathione S-transferase) but shows significantly reduced hepatotoxicity compared to coumarin.

Pharmacological Spectrum[3][7]

Neuroprotection: Acetylcholinesterase (AChE) Inhibition

The 3,4-dimethylcoumarin scaffold is a validated pharmacophore for Alzheimer’s disease therapeutics. Its lipophilic nature allows it to penetrate the CNS, while the planar ring system interacts with the peripheral anionic site (PAS) of the AChE enzyme.

  • Mechanism: The scaffold acts as a dual binding site inhibitor. The coumarin ring stacks against the aromatic residues (Trp286) in the PAS, while functionalized derivatives (e.g., with amino-alkoxy chains) reach the catalytic active site (CAS).

  • Potency: Derivatives of 3,4-DMC have demonstrated IC50 values in the nanomolar range (20–50 nM) against AChE, comparable to Donepezil.[1]

Antimicrobial Activity

While the unsubstituted core has weak antimicrobial activity, it acts as a membrane-disrupting agent. Significant potency is achieved when the 3,4-dimethyl core is hydroxylated (e.g., 7-hydroxy-3,4-dimethylcoumarin) or fused with thiazole rings.

  • Target: Bacterial cell membrane and DNA gyrase (GyrB subunit).

  • Spectrum:

    • Gram-positive: High activity against Staphylococcus aureus (MIC < 32 µg/mL for 7-OH derivatives).

    • Gram-negative: Moderate activity against P. aeruginosa; requires hydrophobic substitution to penetrate the outer membrane.

Anticancer & Cytotoxicity

The 3,4-dimethyl substitution enhances cytotoxicity against specific tumor lines compared to the monomethyl analogues.

  • Cell Lines: HepG2 (Liver), HeLa (Cervical), and MCF-7 (Breast).

  • Pathway: Induction of apoptosis via upregulation of p53 and inhibition of the PI3K/Akt/mTOR signaling cascade. The 3,4-dimethyl motif prevents metabolic deactivation inside the tumor cell, prolonging the residence time of the pharmacophore.

Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates the logical flow of modifying the 3,4-DMC scaffold to achieve specific biological outcomes.

SAR_Analysis Core 3,4-Dimethylcoumarin (Scaffold) C3_C4 C3/C4 Methyl Groups Core->C3_C4 C7_Pos C7 Position (Functionalization) Core->C7_Pos C6_C8 C6/C8 Positions Core->C6_C8 Tox Reduced Hepatotoxicity (Blocks Epoxidation) C3_C4->Tox Steric Hindrance AChE AChE Inhibition (Neuroprotection) C3_C4->AChE Lipophilicity C7_Pos->AChE Add Amino-alkoxy chain AntiMicro Antimicrobial Activity (Membrane Lysis) C7_Pos->AntiMicro Add -OH or O-Alkyl C6_C8->AntiMicro Add Halogens (Cl/Br) AntiOx Antioxidant Activity (Radical Scavenging) C6_C8->AntiOx Add -OH (Catechol motif)

Caption: SAR map detailing how specific structural modifications of the 3,4-dimethylcoumarin core translate to distinct biological activities.

Experimental Protocols

Synthesis: Pechmann Condensation

The most robust method for generating the 3,4-dimethylcoumarin core is the Pechmann condensation. This reaction is self-validating as the product precipitates upon addition to ice water.

Reaction Scheme: Phenol + Ethyl 2-methylacetoacetate


 3,4-Dimethylcoumarin + EtOH + H2O

Protocol:

  • Reagents: Mix Phenol (10 mmol) and Ethyl 2-methylacetoacetate (10 mmol).

  • Catalyst: Add the mixture dropwise to concentrated Sulfuric Acid (10 mL) cooled to 0–5°C in an ice bath. Maintain temperature below 10°C to prevent charring.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir for 18–24 hours.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The spot for the starting phenol should disappear.

  • Work-up: Pour the reaction mixture into crushed ice (~100 g) with vigorous stirring. The coumarin will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water to remove acid traces, and recrystallize from ethanol.

    • Expected Yield: 70–85%.

Bioassay: AChE Inhibition (Modified Ellman’s Method)

This protocol quantifies the neuroprotective potential of the compound.

  • Preparation: Dissolve 3,4-DMC derivatives in DMSO (stock 10 mM). Dilute with phosphate buffer (pH 8.0) to final concentrations (0.01 – 100 µM). Ensure final DMSO < 0.1%.

  • Enzyme Mix: In a 96-well plate, add:

    • 150 µL Phosphate Buffer (0.1 M, pH 8.0)

    • 20 µL Test Solution

    • 20 µL Acetylcholinesterase (AChE) solution (0.28 U/mL)

  • Incubation: Incubate at 25°C for 15 minutes.

  • Substrate Addition: Add 10 µL of DTNB (Ellman’s reagent) and 10 µL of Acetylthiocholine iodide (substrate).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 3 minutes.

  • Calculation:

    
    
    
    • Self-Validation: Use Donepezil as a positive control. It must show IC50 ~10-20 nM for the assay to be valid.

References

  • Lake, B. G., et al. (1994). Comparison of the hepatic effects of coumarin, 3,4-dimethylcoumarin, dihydrocoumarin and 6-methylcoumarin in the rat. Food and Chemical Toxicology. Link

  • Garro, H. A., et al. (2014). Chemistry and Biological Activity of Coumarins at Molecular Level. Current Medicinal Chemistry. Link

  • Anand, P., et al. (2012).[2] A review on coumarins as acetylcholinesterase inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry. Link

  • BenchChem. (2025). Application Note: Pechmann Condensation Synthesis of 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one. Link

  • Souza, G. A., et al. (2019). Discovery of novel dual-active 3-(4-(dimethylamino)phenyl)-7-aminoalcoxy-coumarin as potent and selective acetylcholinesterase inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Lončar, M., et al. (2020). Antioxidant Activity of Coumarins and Their Metal Complexes. International Journal of Molecular Sciences. Link

Sources

Unlocking the Therapeutic Potential of 3,4-Dimethylcoumarin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coumarin (2H-chromen-2-one) scaffold is a privileged structure in medicinal chemistry, renowned for its bioavailability and versatility. While simple coumarins have been extensively studied, the 3,4-dimethylcoumarin subclass represents an underutilized yet highly potent pharmacophore. The introduction of methyl groups at both C3 and C4 positions significantly alters the physicochemical profile of the molecule, enhancing lipophilicity and providing steric bulk that improves selectivity for specific enzyme pockets, particularly Monoamine Oxidase B (MAO-B) and protein kinases involved in oncogenesis.

This guide provides a technical roadmap for the synthesis, biological evaluation, and therapeutic application of 3,4-dimethylcoumarin derivatives, focusing on oncology and neuroprotection.

Chemical Scaffold & Structure-Activity Relationship (SAR)

The 3,4-dimethylcoumarin core offers distinct advantages over its mono-substituted counterparts.

  • Lipophilicity: The dual methyl substitution increases the logP value, facilitating better membrane permeability, which is critical for crossing the Blood-Brain Barrier (BBB) in neurodegenerative applications.

  • Metabolic Stability: Substitution at the C3 and C4 positions blocks common metabolic soft spots, potentially extending the half-life of the drug in vivo.

  • Electronic Effects: The electron-donating methyl groups increase the electron density of the pyrone ring, influencing the binding affinity to electrophilic enzyme active sites.

SAR Visualization

The following diagram illustrates the critical modification zones on the 3,4-dimethylcoumarin scaffold.

SAR_Analysis Core 3,4-Dimethylcoumarin Core Scaffold C3_C4 C3 & C4 Methyls: • Increases Lipophilicity (BBB Penetration) • Steric Hindrance (Selectivity) • Blocks Metabolic Oxidation Core->C3_C4 Structural Rigidity C7 C7 Position (Functionalization): • Hydroxyl (-OH): Antioxidant Activity • Benzyloxy (-OBn): MAO-B Selectivity • Piperazine Linkers: Cytotoxicity Core->C7 Primary Derivatization Site C6_C8 C6/C8 Positions: • Halogens/Nitro groups • Fine-tune electronic properties Core->C6_C8 Secondary Tuning

Caption: SAR map highlighting the functional impact of substitutions on the 3,4-dimethylcoumarin core.

Synthesis Protocol: The Pechmann Condensation[1][2][3][4]

The most robust method for synthesizing 3,4-dimethylcoumarin derivatives is the Pechmann Condensation . This acid-catalyzed reaction between a phenol and a


-keto ester is scalable and allows for diverse substitution patterns.[1]
Protocol: Synthesis of 7-Hydroxy-3,4-dimethylcoumarin[4][5]

Objective: Synthesize the core scaffold 7-hydroxy-3,4-dimethylcoumarin (Yield: ~80-90%).

Reagents:

  • Resorcinol (1.10 g, 10 mmol)

  • Ethyl 2-methylacetoacetate (1.5 mL, ~10 mmol)

  • Concentrated Sulfuric Acid (

    
    ) or Amberlyst-15 (Solid Acid Catalyst)
    
  • Ice/Water bath

  • Ethanol (for recrystallization)[2]

Step-by-Step Methodology:

  • Preparation: Cool 10 mL of concentrated

    
     in a round-bottom flask to 0-5°C using an ice bath.
    
  • Mixing: In a separate beaker, mix Resorcinol and Ethyl 2-methylacetoacetate. If using solid Resorcinol, ensure it is fully dissolved or finely dispersed.

  • Addition: Dropwise add the reactant mixture to the cold acid with constant stirring. Maintain temperature below 10°C to prevent charring.

  • Reaction: Stir at 0-5°C for 1 hour. Then, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours.

    • Note: For microwave-assisted synthesis (Green Chemistry), use

      
       catalyst and irradiate for 2-5 minutes to achieve similar yields.
      
  • Quenching: Pour the reaction mixture into crushed ice/water with vigorous stirring. The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water to remove acid traces, and dry. Recrystallize from ethanol to obtain pure crystals.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Reactants: Resorcinol + Ethyl 2-methylacetoacetate Catalysis Catalysis: Conc. H2SO4 (0-5°C) OR FeF3 (Microwave) Reactants->Catalysis Intermediate Intermediate: Transesterification & Cyclization Catalysis->Intermediate Quench Quench: Pour into Crushed Ice Intermediate->Quench Purification Purification: Filtration & Recrystallization (Ethanol) Quench->Purification Product Final Product: 7-Hydroxy-3,4-dimethylcoumarin Purification->Product

Caption: Step-by-step workflow for the Pechmann condensation synthesis of the 3,4-dimethylcoumarin scaffold.

Therapeutic Application 1: Oncology (Anticancer)

3,4-Dimethylcoumarin derivatives exhibit potent cytotoxicity against various cancer cell lines, including MCF-7 (Breast) , HepG2 (Liver) , and HL-60 (Leukemia) .[3]

Mechanism of Action

The anticancer activity is primarily mediated through the PI3K/Akt/mTOR signaling pathway . These derivatives act as inhibitors, preventing the phosphorylation of Akt, which subsequently triggers the mitochondrial apoptotic pathway.

  • Cell Cycle Arrest: Compounds arrest cells at the G0/G1 or G2/M phase.[4]

  • Apoptosis Induction: Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), leading to Caspase-3 and Caspase-9 activation.

Quantitative Data Summary (Representative)
Derivative TypeCell LineIC50 (

M)
Mechanism
7-Hydroxy-3,4-dimethyl MCF-7 (Breast)15.2Apoptosis / Caspase-3
7-Benzyloxy-3,4-dimethyl HepG2 (Liver)8.1PI3K/Akt Inhibition
Coumarin-Chalcone Hybrid HL-60 (Leukemia)0.8Tubulin Polymerization Inhibition
Signaling Pathway Diagram

PI3K_Pathway Drug 3,4-Dimethylcoumarin Derivative PI3K PI3K Drug->PI3K Inhibits Akt Akt (Phosphorylated) Drug->Akt Blocks Phosphorylation PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase Caspase-3/9 Activation Bax->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Mechanism of Action: 3,4-dimethylcoumarins inhibit the PI3K/Akt axis, shifting the balance toward Apoptosis.

Therapeutic Application 2: Neuroprotection (MAO-B Inhibition)

A highly promising application for 3,4-dimethylcoumarins is in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.

  • Target: Monoamine Oxidase B (MAO-B).[5][6][7][8]

  • Significance: MAO-B breaks down dopamine. Inhibiting it preserves dopamine levels in the brain.

  • Key Derivative: 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin .[5][6][7][9]

  • Potency: This specific derivative has demonstrated an IC50 of 1.14 nM against MAO-B, with high selectivity over MAO-A. The 3,4-dimethyl group is crucial here as it fits the hydrophobic pocket of the MAO-B active site better than the mono-methyl analog.

Experimental Validation Protocols

A. MTT Cytotoxicity Assay

Purpose: Determine the IC50 of synthesized derivatives.

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (

    
     cells/well). Incubate for 24h.
    
  • Treatment: Add graded concentrations of the coumarin derivative (0.1 - 100

    
    M) dissolved in DMSO (final DMSO < 0.5%).
    
  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours.

  • Measurement: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves to calculate IC50.

B. Anti-inflammatory Assay (Protein Denaturation)

Purpose: Assess in vitro anti-inflammatory potential.

  • Mixture: Mix 2 mL of test compound (various concentrations) with 2.8 mL of phosphate-buffered saline (pH 6.4) and 0.2 mL of fresh egg albumin.

  • Heating: Incubate at 37°C for 15 mins, then heat at 70°C for 5 mins to induce denaturation.

  • Measurement: Measure absorbance at 660 nm.

  • Calculation: % Inhibition =

    
    .
    

References

  • BenchChem. (2025). In-Depth Technical Guide on the Biological Activity of 7-Hydroxy-3,4-Dimethylcoumarin Derivatives. BenchChem Application Notes. Link

  • Kumar, G., et al. (2024).[7] Inhibition of Monoamine Oxidases by Functionalized Coumarin Derivatives: Biological Activities, QSARs, and 3D-QSARs. Journal of Molecular Structure. Link

  • Lončar, M., et al. (2020). Coumarin Derivatives with Antimicrobial and Antioxidant Activities.[2][8][10][11][12][13] In Coumarin - The Natural, Privileged and Versatile Scaffold.[1][3] IntechOpen. Link

  • Al-Warhi, T., et al. (2020). Recent Advances in the Synthesis and Biological Activities of Coumarin Derivatives. Molecules, 25(23). Link

  • Emami, S., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. European Journal of Medicinal Chemistry. Link

Sources

Technical Review: 3,4-Dimethylcoumarin (2H-1-Benzopyran-2-one, 3,4-dimethyl-)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of 3,4-dimethylcoumarin (3,4-DMC) , a substituted derivative of the benzopyrone class.[1] Unlike its parent compound coumarin, which exhibits species-specific hepatotoxicity via metabolic activation, 3,4-DMC represents a critical structural analogue for studying metabolic blockade and steric hindrance in cytochrome P450-mediated epoxidation. This document details the Pechmann condensation synthesis , physicochemical characterization, and the mechanistic divergence in metabolic toxicity that makes 3,4-DMC a valuable scaffold in drug safety profiling and fluorescent probe development.[1]

Chemical Identity & Structural Significance[1][2][3]

The 3,4-dimethyl substitution pattern on the coumarin (2H-1-benzopyran-2-one) core fundamentally alters the molecule's electronic and steric environment, particularly at the C3-C4 double bond—the primary site of metabolic activation in simple coumarins.

Property Data
IUPAC Name 3,4-Dimethyl-2H-1-benzopyran-2-one
Common Name 3,4-Dimethylcoumarin (3,4-DMC)
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
Key Derivatives 7-Hydroxy-3,4-dimethylcoumarin (CAS: 2107-78-0)
Structural Feature Steric bulk at C3/C4 inhibits 3,4-epoxidation

Synthetic Methodology: The Pechmann Condensation[1][5][6]

The most robust and scalable synthesis of 3,4-dimethylcoumarin is the Pechmann Condensation . This acid-catalyzed reaction involves the condensation of a phenol with a


-keto ester.
Reaction Protocol

Objective: Synthesis of 3,4-dimethylcoumarin from phenol and ethyl 2-methylacetoacetate.

Reagents:

  • Phenol (1.0 eq)[1]

  • Ethyl 2-methylacetoacetate (1.0 eq)

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15 (solid acid catalyst for green chemistry applications).

  • Solvent: Solvent-free (neat) or Ethanol.

Step-by-Step Protocol:

  • Mixing: In a round-bottom flask, combine phenol (10 mmol) and ethyl 2-methylacetoacetate (10 mmol).

  • Catalysis: Add concentrated H₂SO₄ (3-5 drops) dropwise with cooling (reaction is exothermic). Alternatively, add 10 mol% Amberlyst-15.

  • Heating: Heat the mixture to 110–120°C in an oil bath for 1–3 hours. Monitor progress via TLC (hexane:ethyl acetate 7:3).

  • Quenching: Cool the reaction mixture to room temperature and pour onto crushed ice (~50 g) with vigorous stirring.

  • Precipitation: The solid product will precipitate.[1] Filter the crude solid using a Buchner funnel.[1]

  • Purification: Recrystallize from aqueous ethanol to yield colorless/white crystals.

Mechanistic Pathway

The reaction proceeds via three key stages:[1]

  • Transesterification: Acid-catalyzed attack of the phenol oxygen on the ester carbonyl.

  • Hydroxyalkylation: Intramolecular electrophilic attack of the carbonyl carbon on the aromatic ring (ortho position).[1]

  • Dehydration: Elimination of water to aromatize the heterocyclic ring.[1]

PechmannMechanism Phenol Phenol (Nucleophile) Intermediate1 Transesterification Intermediate Phenol->Intermediate1 + Keto Ester (H+) KetoEster Ethyl 2-methylacetoacetate (Electrophile) KetoEster->Intermediate1 Intermediate2 Hydroxyalkylation (Cyclization) Intermediate1->Intermediate2 Intramolecular Attack Product 3,4-Dimethylcoumarin Intermediate2->Product - H2O (Dehydration)

Figure 1: Mechanistic flow of the Pechmann condensation synthesis for 3,4-dimethylcoumarin.

Physicochemical Properties & Fluorescence

Crystal Structure & Packing

X-ray diffraction studies of 3,4-dimethylcoumarin derivatives reveal a planar benzopyrone core.[1] The methyl groups at C3 and C4 introduce steric strain that prevents close


-

stacking interactions often seen in unsubstituted coumarins. This "molecular spacing" is advantageous for fluorescence applications, as it reduces Aggregation-Caused Quenching (ACQ) in the solid state.
Fluorescence Characteristics

While the parent 3,4-DMC has moderate fluorescence, its derivatives (e.g., 7-hydroxy-3,4-dimethylcoumarin) are potent fluorophores.

  • Excitation Max: ~320–350 nm[1]

  • Emission Max: ~400–450 nm (Blue region)[1]

  • Solvatochromism: Emission is highly sensitive to solvent polarity, red-shifting in polar solvents due to intramolecular charge transfer (ICT) stabilization.[1]

Pharmacology & Toxicology: The Metabolic Blockade[1]

The most scientifically significant aspect of 3,4-dimethylcoumarin research is its use as a probe to understand coumarin-induced hepatotoxicity .

Mechanism of Toxicity: The 3,4-Epoxide Pathway

In rats, unsubstituted coumarin is metabolized by CYP2A enzymes to coumarin 3,4-epoxide , a reactive intermediate that rearranges to the hepatotoxic o-hydroxyphenylacetaldehyde (o-HPA).

  • Coumarin: High formation of 3,4-epoxide

    
     High Hepatotoxicity (Rat).[1]
    
  • 3,4-Dimethylcoumarin: The methyl groups at C3 and C4 sterically hinder the double bond, blocking the formation of the 3,4-epoxide.[1]

Comparative Metabolic Fate

Research by Lake et al. (1994) demonstrated that 3,4-DMC does not cause the centrilobular necrosis seen with coumarin, validating the hypothesis that the 3,4-double bond is the toxophore.[1]

Metabolism cluster_0 Coumarin (Toxic Pathway) cluster_1 3,4-Dimethylcoumarin (Safe Pathway) Coumarin Coumarin Epoxide Coumarin 3,4-Epoxide (Reactive Intermediate) Coumarin->Epoxide CYP450 (Epoxidation) Aldehyde o-HPA (Hepatotoxic) Epoxide->Aldehyde Rearrangement DMC 3,4-Dimethylcoumarin DMC->Epoxide BLOCKED (Steric Hindrance) Hydroxylation Hydroxylated Metabolites (Excretable) DMC->Hydroxylation CYP450 (Side Chain Oxidation)

Figure 2: Differential metabolic pathways of Coumarin vs. 3,4-Dimethylcoumarin. The 3,4-dimethyl substitution effectively blocks the formation of the toxic epoxide intermediate.

Applications in Drug Development & Materials

Scaffold for Bioactivity

Derivatives of 3,4-DMC are actively screened for therapeutic potential:

  • Anticancer: 7-hydroxy-3,4-dimethylcoumarin derivatives show IC50 values in the micromolar range against MCF-7 (breast) and HepG2 (liver) lines.

  • Anti-inflammatory: Inhibition of COX-2 and iNOS expression in microglial cells.

Laser Dyes

The 3,4-dimethyl core serves as a stable scaffold for laser dyes (e.g., Coumarin 480).[1] The alkyl substitution improves photostability and solubility in organic solvents compared to the unsubstituted parent.[1]

References

  • BenchChem. (2025).[1][2] In-Depth Technical Guide on the Biological Activity of 7-Hydroxy-3,4-Dimethylcoumarin Derivatives.Link[1]

  • Lake, B. G., et al. (1994).[1] "Comparison of the hepatic effects of coumarin, 3,4-dimethylcoumarin, dihydrocoumarin and 6-methylcoumarin in the rat." Food and Chemical Toxicology, 32(8), 743-751.[1][3][4] Link

  • Born, S. L., et al. (2000).[1] "In Vitro Kinetics of Coumarin 3,4-Epoxidation: Application to Species Differences in Toxicity and Carcinogenicity." Toxicological Sciences, 58(1), 23-31.[1] Link

  • Moriguchi, T., et al. (2015).[1] "Crystal structure of 3,4-dimethyl 2-(tert-butylamino)-5-[2-oxo-4-(thiomorpholin-4-yl)-2H-chromen-3-yl]furan-3,4-dicarboxylate ethyl acetate hemisolvate." Acta Crystallographica Section E, 71(12), 1485–1488.[1] Link

  • Phakhodee, W., et al. (2017).[1] "Ph3P/I2-Mediated Synthesis of 3-Aryl-Substituted and 3,4-Disubstituted Coumarins." Synlett, 28, 825-830.[1] Link

Sources

An In-depth Technical Guide to 3,4-Dimethylcoumarin: Discovery, Natural Occurrence, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dimethylcoumarin, a member of the widespread benzopyrone family of natural products. The document details its historical discovery and initial synthesis, explores its known occurrences in nature, and offers a detailed, field-proven protocol for its laboratory synthesis via the Pechmann condensation. Furthermore, this guide presents a thorough characterization of the molecule, including its spectroscopic properties, and discusses its reported biological activities and potential applications in research and drug development.

Introduction

Coumarins are a large and diverse class of phenolic compounds found throughout the plant and fungal kingdoms.[1] Their basic structure consists of a benzene ring fused to an α-pyrone ring. This scaffold has proven to be a fertile ground for chemical diversity, with a vast array of derivatives exhibiting a wide spectrum of biological activities, including anticoagulant, anticancer, antioxidant, and antimicrobial properties.[2][3] Among this extensive family, 3,4-dimethylcoumarin represents a fundamental and synthetically accessible member, serving as a valuable building block for the synthesis of more complex and potentially bioactive molecules. Understanding its origins, synthesis, and inherent properties is crucial for researchers and drug development professionals seeking to leverage the coumarin scaffold in their work.

Discovery and Historical Synthesis

The synthesis of coumarins is most notably associated with the Pechmann condensation, a reaction discovered by the German chemist Hans von Pechmann in the late 19th century.[4][5][6] This acid-catalyzed reaction between a phenol and a β-ketoester has become a cornerstone of coumarin chemistry due to its versatility and the ready availability of starting materials.[7] While the exact first synthesis of 3,4-dimethylcoumarin is not extensively documented in readily available historical records, its preparation is a direct application of the Pechmann condensation. The reaction of phenol with ethyl 2-methylacetoacetate under acidic conditions provides a straightforward route to this compound.

Natural Occurrence

While the broader coumarin family is widespread in nature, the specific natural occurrence of 3,4-dimethylcoumarin is less frequently reported than that of its hydroxylated or otherwise substituted counterparts. Coumarins are known to be present in a variety of plants, including many species of the genus Ferula (Apiaceae family).[8][9] Phytochemical investigations of various Ferula species have led to the isolation of a diverse array of sesquiterpene coumarins and other derivatives.[10][11] However, the definitive isolation of 3,4-dimethylcoumarin from these or other natural sources remains to be widely and specifically documented in the current body of scientific literature. Additionally, fungi have been recognized as a significant source of coumarin-based compounds, producing a variety of structurally unique derivatives.[1][12][13][14] Further investigation into the metabolomes of various plant and microbial species may yet reveal a broader natural distribution of 3,4-dimethylcoumarin.

Chemical Synthesis: The Pechmann Condensation

The Pechmann condensation remains the most efficient and widely used method for the synthesis of 3,4-dimethylcoumarin. This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. In the case of 3,4-dimethylcoumarin, phenol is reacted with ethyl 2-methylacetoacetate.

Reaction Mechanism

The mechanism of the Pechmann condensation is a multi-step process initiated by the acid-catalyzed formation of a β-hydroxy ester. This is followed by a transesterification reaction between the phenol and the β-ketoester. Subsequent intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) leads to the formation of a cyclic intermediate. The final step is a dehydration reaction that results in the formation of the aromatic coumarin ring system.

Pechmann_Condensation cluster_reactants Reactants cluster_process Reaction Steps phenol Phenol intermediate1 Transesterification Intermediate phenol->intermediate1 + Ethyl 2-methylacetoacetate (Transesterification) ketoester Ethyl 2-methylacetoacetate acid Acid Catalyst (e.g., H₂SO₄) acid->phenol acid->ketoester intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Electrophilic Aromatic Substitution product 3,4-Dimethylcoumarin intermediate2->product Dehydration water H₂O intermediate2->water

Figure 1: Generalized workflow of the Pechmann condensation for the synthesis of 3,4-dimethylcoumarin.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 3,4-dimethylcoumarin via the Pechmann condensation.

Materials and Reagents:

  • Phenol

  • Ethyl 2-methylacetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-cold water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Büchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add phenol. Place the flask in an ice bath and begin stirring.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the phenol with continuous stirring, ensuring the temperature remains low.

  • Addition of β-Ketoester: Once the phenol has dissolved in the sulfuric acid, slowly add ethyl 2-methylacetoacetate dropwise from a dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Then, remove the flask from the ice bath and let it stand at room temperature for 18-24 hours.

  • Workup: Carefully pour the reaction mixture into a beaker containing a large volume of ice-cold water. A solid precipitate of 3,4-dimethylcoumarin should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acid.

  • Purification: Purify the crude 3,4-dimethylcoumarin by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as a crystalline solid.

Structural Elucidation and Spectroscopic Data

The structure of the synthesized 3,4-dimethylcoumarin can be confirmed using a variety of spectroscopic techniques.

Spectroscopic Data for 3,4-Dimethylcoumarin
¹H NMR (CDCl₃, ppm) δ 7.50-7.20 (m, 4H, Ar-H), 2.40 (s, 3H, C4-CH₃), 2.25 (s, 3H, C3-CH₃)
¹³C NMR (CDCl₃, ppm) δ 161.5 (C=O), 152.0 (C-8a), 149.5 (C-4), 130.0 (C-6), 127.5 (C-5), 124.0 (C-7), 118.5 (C-4a), 116.5 (C-8), 115.0 (C-3), 19.0 (C4-CH₃), 15.5 (C3-CH₃)
Mass Spectrometry (EI) m/z (%): 174 (M⁺), 146, 118, 90
Infrared (KBr, cm⁻¹) ~1720 (C=O, lactone), ~1610, 1570 (C=C, aromatic)

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.

The mass spectrum of coumarins typically shows a prominent molecular ion peak. A characteristic fragmentation pattern involves the loss of a CO molecule from the pyrone ring, leading to the formation of a benzofuran radical cation.[15][16][17][18][19][20]

Biological Activities and Potential Applications

While many studies have focused on the biological activities of substituted coumarins, research specifically on 3,4-dimethylcoumarin is more limited. However, the coumarin scaffold itself is known to be a privileged structure in medicinal chemistry.

Cytotoxic and Anticancer Activity

Numerous coumarin derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[2][3][21][22][23][24] These compounds can induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways involved in cancer progression. While specific data for 3,4-dimethylcoumarin is not as abundant, its structural similarity to other active coumarins suggests it could be a valuable starting point for the development of novel anticancer agents. For instance, the related 7-hydroxy-3,4-dimethylcoumarin has shown promising biological activities.[2]

Antimicrobial Activity

Coumarin derivatives have also been investigated for their antimicrobial properties, exhibiting activity against a range of bacteria and fungi.[5][15][25][26][27][28][29] The mechanism of action is often related to the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity conferred by the methyl groups in 3,4-dimethylcoumarin may influence its ability to penetrate microbial cell walls, making it a candidate for further antimicrobial screening.

Synthetic Intermediate

Perhaps one of the most significant applications of 3,4-dimethylcoumarin is its use as a versatile synthetic intermediate. The coumarin nucleus can be readily functionalized at various positions, allowing for the creation of a diverse library of derivatives. These derivatives can then be screened for a wide range of biological activities, making 3,4-dimethylcoumarin a valuable tool in drug discovery and development programs.

Conclusion

3,4-Dimethylcoumarin, a fundamental member of the coumarin family, is readily accessible through the well-established Pechmann condensation. While its natural occurrence is not as widely documented as other coumarin derivatives, its synthetic tractability makes it a valuable starting material for the exploration of new chemical space in drug discovery. The coumarin scaffold is a proven pharmacophore, and further investigation into the biological activities of 3,4-dimethylcoumarin and its derivatives is warranted. This technical guide provides a solid foundation for researchers and scientists to understand, synthesize, and utilize this important heterocyclic compound in their ongoing research endeavors.

References

  • Abdel-Latif, E., et al. (2018). Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. Current Research in Bioorganic & Organic Chemistry, CRBOC-109.
  • BenchChem. (2025).
  • Coumarin Synthesis. (2024, April 5). Science Info.
  • IJARBS. (n.d.). Synthesis, structure characterization and biological activity of new coumarin derivatives. International Journal of Advanced Research in Biological Sciences.
  • MDPI. (2022, October 9). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules.
  • Pechmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • PubMed. (n.d.). 3,4-Dihydroisocoumarins, Interesting Natural Products: Isolation, Organic Syntheses and Biological Activities.
  • MDPI. (2025, September 18).
  • Špirtović-Halilović, S., et al. (n.d.). Density functional theory: 1H- and 13C-NMR spectra of some coumarin derivatives. Journal of the Serbian Chemical Society.
  • Journal of Medicinal and Pharmaceutical Chemistry Research. (2024, October 15).
  • SciSpace. (n.d.). 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid.
  • MDPI. (2025, October 23). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules.
  • PubMed. (2025, September 18).
  • ResearchGate. (2024, May 21). (PDF)
  • Bentham Open. (2011, November 30). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Organic Chemistry Journal.
  • J&K Scientific. (2025, June 4).
  • Abdel-Latif, E., et al. (2018). Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. Current Research in Bioorganic & Organic Chemistry, CRBOC-109.
  • International Scientific Organization. (n.d.).
  • PubMed. (2014, September 15). Spectroscopic and quantum chemical electronic structure investigations of 3,4-dihydrocoumarin and 3-methylcoumarin.
  • IJSART. (2023, December 12). Coumarin Synthesis Via The Pechmann Reaction.
  • Bentham Open. (2011, August 24). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Organic Chemistry Journal.
  • ResearchGate. (n.d.).
  • SciSpace. (n.d.). 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid.
  • PMC. (n.d.). Phytochemistry and pharmacology of Ferula persica Boiss.: A review.
  • Eurasian Chemico-Technological Journal. (n.d.). Coumarins of genus Ferula L. (Apiaceae Lindl.).
  • Der Pharma Chemica. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Cytotoxicity Assay of Coumarin Compounds in Cancer Cell Lines. BenchChem.
  • PMC. (2022, August 26). Coumarins as Fungal Metabolites with Potential Medicinal Properties. Antibiotics.
  • ChemRxiv. (n.d.). Electrospray ionization tandem mass spectrometry of 4-aryl-3,4-dihydrocoumarins.
  • MDPI. (2025, October 24). Phytochemical Profiling of Ferula varia Extract and Its Antibiofilm Activity Against Streptococcus mutans. Molecules.
  • SciSpace. (n.d.).
  • PubMed. (2023, February 15). Comparative phytochemical analysis of Ferula assa-foetida with Ferula jaeschkeana and commercial oleo-gum resins using GC-MS and UHPLC-PDA-QTOF-IMS.
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts (δ/ppm) of (2) and (3) DMSO-d 6 as the solvents (25°C).
  • IntechOpen. (2022, November 21).
  • PMC. (n.d.).
  • synthetic approaches to 4-aryl-3,4-dihydrocoumarins. (n.d.).
  • ResearchGate. (2022, August 3). (PDF) Coumarins as Fungal Metabolites with Potential Medicinal Properties.
  • PubMed. (2022, August 26). Coumarins as Fungal Metabolites with Potential Medicinal Properties.
  • Scribd. (n.d.).
  • Synlett. (2017). Ph3P/I2-Mediated Synthesis of 3-Aryl-Substituted and 3,4-Disubstituted Coumarins.
  • PMC. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.
  • Hilaris Publisher. (n.d.). Coumarins: Fungal Metabolites with Potential Medicinal Properties.

Sources

Technical Guide: 3,4-Dimethyl-2H-1-Benzopyran-2-one (3,4-Dimethylcoumarin)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and pharmacological potential of 3,4-dimethylcoumarin and its derivatives.

Executive Summary

3,4-Dimethylcoumarin (3,4-DMC) represents a critical structural scaffold in the development of heterocyclic therapeutics. Unlike the parent coumarin (2H-1-benzopyran-2-one), the introduction of methyl groups at the C3 and C4 positions significantly alters the molecule's steric and electronic profile, enhancing its lipophilicity and binding affinity for hydrophobic pockets in enzymes such as Steroid Sulfatase (STS) and Acetylcholinesterase (AChE) .

This guide serves as a technical manual for researchers utilizing 3,4-DMC as a pharmacophore. It details the physicochemical baseline, validates synthetic protocols via the Pechmann condensation, and maps the compound's utility in photosensitization and enzyme inhibition.

Part 1: Chemical Identity & Physicochemical Profiling

The 3,4-dimethyl substitution pattern is distinct from the more common 4-methyl or 7-hydroxy derivatives. Researchers must distinguish between the unsubstituted core (often used in toxicity modeling and photosensitization) and the functionalized derivatives (e.g., 7-hydroxy-3,4-dimethylcoumarin) used as precursors for drug candidates.

Core Identifiers
ParameterData
IUPAC Name 3,4-Dimethyl-2H-1-benzopyran-2-one
Common Name 3,4-Dimethylcoumarin (3,4-DMC)
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
CAS Number (Core) 4281-40-1 (Unsubstituted)
CAS Number (7-OH) 2107-78-0 (7-Hydroxy-3,4-dimethylcoumarin - Common Precursor)
SMILES CC1=C(C2=CC=CC=C2O1)C(=O)O
Physicochemical Properties

Data derived from experimental values for the 3,4-dimethyl core and its 7-hydroxy analog.[1]

PropertyValue (Core / 7-OH Derivative)Significance in Drug Design
Melting Point 114–115 °C (Core) / 256 °C (7-OH)High crystallinity indicates stable solid-state storage but requires micronization for bioavailability.
LogP (Est.) 2.5 (Core)Ideal lipophilicity for crossing the Blood-Brain Barrier (BBB), relevant for neurodegenerative targets (AChE).
Solubility Soluble in CHCl₃, EtOH, DMSO; Insoluble in H₂ORequires cosolvents (e.g., PEG-400) for biological assays.
UV

~320 nmStrong UV absorption makes it a candidate for photosensitizers and fluorescent probes.

Part 2: Synthetic Routes & Process Chemistry

The most robust method for synthesizing 3,4-dimethylcoumarin is the Pechmann Condensation . This acid-catalyzed reaction between a phenol and a


-keto ester is preferred for its scalability and atom economy.
Mechanism of Action (Pechmann Condensation)

The reaction proceeds via transesterification followed by intramolecular hydroxyalkylation and dehydration. The presence of the methyl group at the


-position of the 

-keto ester (ethyl 2-methylacetoacetate) is what installs the C3-methyl group in the final product.

PechmannMechanism Reactants Phenol + Ethyl 2-methylacetoacetate Inter1 Transesterification (Aryl Acetoacetate) Reactants->Inter1 Acid Catalyst (H2SO4) Inter2 Hydroxyalkylation (Cyclization) Inter1->Inter2 Electrophilic Aromatic Subst. Product 3,4-Dimethylcoumarin (Dehydration) Inter2->Product - H2O

Caption: Step-wise mechanism of Pechmann condensation yielding the 3,4-dimethylcoumarin scaffold.

Experimental Protocol: Synthesis of 7-Hydroxy-3,4-dimethylcoumarin

Note: This protocol synthesizes the 7-hydroxy derivative (CAS 2107-78-0), the primary starting material for functionalizing the scaffold.

Reagents:

  • Resorcinol (1.10 g, 10 mmol)

  • Ethyl 2-methylacetoacetate (1.44 g, 10 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15 (Solid acid catalyst)

Workflow:

  • Mixing : In a round-bottom flask, dissolve resorcinol in ethyl 2-methylacetoacetate.

  • Catalysis : Add concentrated H₂SO₄ dropwise at 0°C to prevent uncontrolled exotherm.

  • Reaction : Stir the mixture at room temperature for 18–24 hours. A solid precipitate typically forms.

  • Quenching : Pour the reaction mixture into crushed ice/water (100 mL) with vigorous stirring.

  • Isolation : Filter the precipitate via vacuum filtration. Wash with cold water to remove residual acid.

  • Purification : Recrystallize from ethanol/water (9:1) to yield colorless needles.

Validation Criteria:

  • Yield : Expected >85%.

  • Appearance : White to off-white crystalline solid.

Part 3: Spectroscopic Characterization

Validating the structure requires confirming the presence of two distinct methyl signals and the specific aromatic substitution pattern.

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-d₆ or CDCl₃

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityInterpretation
C3-CH₃ 2.05 – 2.15Singlet (3H)Upfield methyl due to shielding by the carbonyl.
C4-CH₃ 2.30 – 2.40Singlet (3H)Downfield methyl due to allylic position on the ring.
Aromatic H (C5) 7.50 – 7.60DoubletPeri-position proton, deshielded by the carbonyl cone.
Aromatic H (C6, C8) 6.70 – 6.80MultipletTypical for 7-hydroxy substituted systems (if derivative).
Infrared Spectroscopy (FT-IR)
  • Lactone Carbonyl (C=O) : Sharp band at 1680–1700 cm⁻¹ .

  • C=C Aromatic : Bands at 1580–1620 cm⁻¹ .

  • OH Stretch (if 7-OH) : Broad band at 3200–3400 cm⁻¹ .

Part 4: Pharmacological Potential & Applications[4]

The 3,4-dimethylcoumarin scaffold is not merely a passive linker; the C3/C4 methyls provide steric bulk that locks the molecule into active sites of specific enzymes.

Therapeutic Targets
  • Steroid Sulfatase (STS) Inhibition :

    • Mechanism : STS regulates hormone levels in hormone-dependent cancers (breast/prostate). 3,4-DMC derivatives (specifically sulfamates) mimic the steroid nucleus, blocking the active site.

    • Key Insight : The C3/C4 methyls mimic the C18/C19 angular methyls of endogenous steroids, improving binding affinity compared to mono-methyl coumarins.

  • Acetylcholinesterase (AChE) Inhibition :

    • Mechanism : Used in Alzheimer's therapy. The lipophilic 3,4-dimethyl core interacts with the peripheral anionic site (PAS) of AChE.

  • Photosensitization :

    • Mechanism : 3,4-DMC absorbs UV light and can undergo [2+2] cycloaddition with DNA bases (thymine), acting as a psoralen-like photosensitizer for treating skin disorders.

Biological Pathway Visualization

The following diagram illustrates the inhibition of the STS pathway by 3,4-DMC sulfamate derivatives, preventing the conversion of estrone sulfate to active estrone.

STS_Pathway E1S Estrone Sulfate (Inactive) STS Steroid Sulfatase (Enzyme) E1S->STS Substrate E1 Estrone (Active Hormone) STS->E1 Hydrolysis Tumor Tumor Growth (Proliferation) E1->Tumor Promotes Inhibitor 3,4-Dimethylcoumarin Sulfamate Inhibitor->STS Irreversible Inhibition (Blocks Active Site)

Caption: Inhibition of Steroid Sulfatase (STS) by 3,4-dimethylcoumarin derivatives to arrest tumor growth.

References

  • BenchChem Technical Support . In-Depth Technical Guide on the Biological Activity of 7-Hydroxy-3,4-Dimethylcoumarin Derivatives. (2025). Link

  • National Toxicology Program . Toxicology and Carcinogenesis Studies of Coumarin and 3,4-Dimethylcoumarin. (1993).[2] Link

  • CAS Common Chemistry . 7-Hydroxy-3,4-dimethyl-2H-1-benzopyran-2-one (CAS 2107-78-0).[3] Link

  • Ahmed, N. et al. Microwave-Assisted Synthesis of Coumarin Derivatives via Pechmann Condensation. Letters in Organic Chemistry. (2008). Link

  • Purohit, A. et al. The Development of Steroid Sulfatase Inhibitors for Hormone-Dependent Cancer Therapy. Journal of Steroid Biochemistry and Molecular Biology. (2018).[1][4] Link

Sources

Methodological & Application

Application Note: Protocols for the Synthesis of 2H-1-Benzopyran-2-one, 3,4-dimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2H-1-Benzopyran-2-one, 3,4-dimethyl- (Common Name: 3,4-Dimethylcoumarin) CAS Number: 4281-39-4 | Molecular Formula: C₁₁H₁₀O₂ | Molecular Weight: 174.2 g/mol Audience: Researchers, synthetic chemists, and drug development professionals.

Structural & Pharmacological Rationale

The coumarin (2H-1-benzopyran-2-one) scaffold is a privileged structure in medicinal chemistry. The specific introduction of methyl groups at the C-3 and C-4 positions fundamentally alters the molecule's steric profile and lipophilicity. This substitution pattern has been shown to significantly enhance target binding affinity in specific enzymatic pockets, notably acting as a potent inhibitor of monoamine oxidase B (MAO-B)[1] and serving as a critical core for the development of steroid sulfatase (STS) inhibitors in breast cancer research[2].

Synthesizing the unadorned 3,4-dimethylcoumarin core directly from phenol presents a unique chemical challenge. Unlike highly activated phenols (e.g., resorcinol), unsubstituted phenol is a poor nucleophile, necessitating highly optimized catalytic conditions or alternative regioselective rearrangement strategies to force the cyclization[3][4].

Mechanistic Pathways & Causality

As a synthetic chemist, selecting the correct route depends on your laboratory's capabilities (e.g., microwave synthesis vs. thermal reflux) and the required purity profile. We present two distinct, field-proven methodologies.

Route A: Microwave-Assisted Pechmann Condensation

The Pechmann condensation is the classical approach, combining a phenol with a β-ketoester. To achieve the 3,4-dimethyl substitution, ethyl 2-methylacetoacetate must be used as the electrophile[2][4].

  • Causality of Catalyst Choice: Because unactivated phenol resists electrophilic aromatic substitution (EAS), standard Brønsted acids often yield poor results. Utilizing a solid heteropolyacid catalyst, such as silica-supported Wells-Dawson acid (WD/SiO₂), under solvent-free microwave irradiation provides the necessary localized thermal energy and strong Lewis/Brønsted acidity to drive the initial transesterification and subsequent rate-limiting intramolecular EAS[4].

Route B: Phosphine-Catalyzed β′-Umpolung Addition & Claisen Cascade

When harsh acidic conditions must be avoided, a modern, highly regioselective alternative is employed.

  • Causality of the Umpolung Strategy: Reacting phenol with ethyl α-methyl allenoate under triphenylphosphine (PPh₃) catalysis bypasses the poor nucleophilicity of the phenol ring. The phosphine generates a zwitterionic intermediate, reversing the polarity (umpolung) of the allenoate and allowing quantitative O-alkylation to form an allyl phenyl ether[3].

  • The Cascade: Heating this ether in a high-boiling solvent (N,N-diethylaniline) triggers a thermally allowed [3,3]-sigmatropic Claisen rearrangement. The resulting ortho-allylphenol intermediate spontaneously undergoes a lactonization and isomerization cascade, driven by the thermodynamic stability of the newly formed aromatic pyrone ring[3].

Quantitative Data Presentation

The following table summarizes the reaction metrics for the two distinct synthetic routes, allowing for rapid comparison of operational parameters.

Synthetic RouteReagents / CatalystSolventTemperatureTimeTypical Yield (%)
A. Pechmann Condensation Phenol, Ethyl 2-methylacetoacetate, WD/SiO₂ (1 mol%)Solvent-Free130 °C (Microwave)15–30 min75–85%
B. Umpolung / Claisen Cascade Phenol, Ethyl α-methyl allenoate, PPh₃ (cat.)Toluene / DiethylanilineRT, then 215 °C (Reflux)4–6 h80–90%

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems , embedding In-Process Controls (IPCs) so that the operator can confirm the success of each transformation before proceeding.

Protocol A: Microwave-Assisted Pechmann Condensation[4]

Step 1: Reaction Setup Charge a 20 mL microwave-safe reaction vial with phenol (1.0 mmol, 94 mg), ethyl 2-methylacetoacetate (1.0 mmol, 144 mg), and WD/SiO₂ catalyst (1 mol%). Do not add solvent.

Step 2: Microwave Irradiation Seal the vial and subject the mixture to microwave irradiation at 130 °C for 20 minutes.

Step 3: In-Process Control (IPC) - Self-Validation

  • Validation Action: Withdraw a micro-aliquot, dilute in dichloromethane (DCM), and spot on a silica gel TLC plate (Eluent: 8:2 Hexane/Ethyl Acetate).

  • Success Criteria: The disappearance of the phenol spot (R_f ~0.6) and the appearance of a distinct, bright blue fluorescent spot under 365 nm UV light (R_f ~0.4) confirms the formation of the coumarin core.

Step 4: Workup & Isolation Extract the cooled reaction mixture with DCM (3 × 10 mL). Filter to recover the heterogeneous WD/SiO₂ catalyst. Wash the organic layer with distilled water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Analytical Validation

  • Validation Action: Analyze the crude solid via ¹H NMR (CDCl₃).

  • Success Criteria: The structure is validated by the presence of two distinct diagnostic singlets integrating for 3H each between δ 2.10–2.35 ppm, corresponding to the C-3 and C-4 methyl groups.

Pechmann Phenol Phenol (Nucleophile) Transester Transesterification Intermediate Phenol->Transester Ketoester Ethyl 2-methylacetoacetate (Electrophile) Ketoester->Transester Catalyst Acid Catalyst (WD/SiO2, 130°C) Catalyst->Transester Carbonyl Activation EAS Intramolecular EAS Transester->EAS H+ Transfer Coumarin 3,4-Dimethylcoumarin (Target Scaffold) EAS->Coumarin -H2O Cyclization

Workflow and mechanism of the Pechmann condensation yielding 3,4-dimethylcoumarin.

Protocol B: Umpolung Addition & Claisen Cascade[3]

Step 1: β′-Umpolung Addition In a round-bottom flask under an argon atmosphere, dissolve phenol (1.0 mmol) and ethyl α-methyl allenoate (1.1 mmol) in anhydrous toluene. Add triphenylphosphine (PPh₃, 10 mol%). Stir at room temperature for 2 hours.

Step 2: IPC 1 - Self-Validation

  • Validation Action: Monitor via TLC.

  • Success Criteria: Quantitative conversion to the allyl phenyl ether intermediate. The intermediate is stable and can be isolated via a short silica plug if necessary.

Step 3: Claisen Cascade Transfer the isolated allyl phenyl ether to a flask containing N,N-diethylaniline (5 mL). Heat the mixture to reflux (approx. 215 °C) for 4 to 6 hours.

Step 4: IPC 2 - Self-Validation

  • Validation Action: Monitor the reaction via GC-MS.

  • Success Criteria: The sigmatropic rearrangement and subsequent lactonization are accompanied by the elimination of ethanol. Success is confirmed by observing the mass shift from the ether intermediate to the cyclized 3,4-dimethylcoumarin target (m/z 174.2).

Step 5: Workup & Purification Cool the mixture to room temperature. Dilute with ethyl acetate and wash aggressively with 1M aqueous HCl (3 × 20 mL) to protonate and remove the N,N-diethylaniline solvent. Dry the organic layer, concentrate, and purify via flash chromatography to yield the pure 3,4-dimethylcoumarin.

Claisen Start Phenol + Ethyl α-methyl allenoate Umpolung β′-Umpolung Addition (PPh3 Catalyst) Start->Umpolung Ether Allyl Phenyl Ether (Stable Intermediate) Umpolung->Ether RT, High Yield Claisen [3,3]-Sigmatropic Rearrangement Ether->Claisen Diethylaniline, Reflux Ortho ortho-Allylphenol Intermediate Claisen->Ortho Thermal Activation Lactonization Lactonization & Isomerization Ortho->Lactonization Spontaneous Product 3,4-Dimethylcoumarin Lactonization->Product -EtOH

Phosphine-catalyzed β′-umpolung addition and Claisen rearrangement cascade.

References

1.[3] Title : Phosphine-Catalyzed β′-Umpolung Addition of Nucleophiles to Activated α-Alkyl Allenes | Source : nih.gov | URL :[Link] 2.[4] Title : Efficient Microwave Solvent-Free Synthesis of Flavones, Chromones, Coumarins and Dihydrocoumarins | Source : unlp.edu.ar | URL : [Link] 3.[2] Title : C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors | Source : acs.org | URL :[Link] 4.[1] Title : Synthesis and Docking Study of Novel Pyranocoumarin Derivatives | Source : researchgate.net | URL :[Link]

Sources

Application Note: 3,4-Dimethylcoumarin in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: March 2026

Optimization of Solubility, Minimum Inhibitory Concentration (MIC), and Biofilm Inhibition Protocols

Executive Summary

3,4-Dimethylcoumarin (3,4-DMC) represents a privileged scaffold in medicinal chemistry, serving as a precursor for potent antibacterial agents. While the core molecule exhibits moderate intrinsic activity, its derivatives (often substituted at C-6 or C-7) demonstrate significant efficacy against Gram-positive pathogens (S. aureus) and select Gram-negative strains.

The Challenge: The primary obstacle in assaying 3,4-DMC is its high lipophilicity (LogP ~2.5–3.0). Improper solubilization leads to precipitation in aqueous cation-adjusted Mueller-Hinton Broth (CAMHB), causing false negatives in optical density (OD) readings.

The Solution: This guide provides a validated workflow using Resazurin-based detection (to bypass turbidity issues) and a Crystal Violet Biofilm assay to evaluate the compound's secondary mechanism: Quorum Sensing (QS) inhibition.

Compound Preparation & Handling (Critical Step)

Causality: 3,4-DMC is poorly soluble in water. Direct addition to media causes immediate "crashing out." The solvent system must be rigorous.

Stock Solution Protocol
  • Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) , ACS Reagent Grade. Do not use Ethanol, as it evaporates during incubation, altering concentrations.

  • Target Concentration: Prepare a stock solution of 10 mg/mL (or 50 mM).

    • Calculation: Weigh 10 mg of 3,4-DMC powder. Add 1 mL DMSO. Vortex for 30 seconds.

    • Validation: Visually inspect for crystal clarity. If cloudy, sonicate at 40 kHz for 5 minutes.

  • Storage: Aliquot into amber glass vials (coumarins can be light-sensitive). Store at -20°C.

Working Solution (The "Intermediate Step")

Never dilute the stock directly into the bacterial well. The shock dilution causes precipitation.

  • Dilute the stock 1:10 in CAMHB to create a 1 mg/mL intermediate .

  • Observation: If the solution turns milky white, the concentration is too high for the media. Reduce stock to 5 mg/mL or increase DMSO tolerance (up to 2% final v/v, provided controls are used).

Core Protocol: MIC Determination (Resazurin Microdilution)

Why Resazurin? Since 3,4-DMC may form micro-precipitates that scatter light, standard OD600 readings are unreliable. Resazurin (Alamar Blue) relies on metabolic reduction (Blue


 Pink), which is independent of turbidity.
Materials
  • Compound: 3,4-Dimethylcoumarin stock.

  • Organisms: S. aureus ATCC 29213 (Quality Control strain).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

Workflow Diagram

MIC_Workflow Stock Stock Solution (10 mg/mL in DMSO) Dilution Serial Dilution (96-well plate) Stock->Dilution Dilute in CAMHB Incubation Incubation (37°C, 18-24h) Dilution->Incubation + Bacteria Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Incubation Dye Add Resazurin (30 µL/well) Incubation->Dye Post-Growth Readout Readout (Fluor/Color) Dye->Readout + 2-4h Incubation

Figure 1: Resazurin-based MIC workflow optimized for hydrophobic coumarins.

Step-by-Step Procedure
  • Plate Setup: Add 100 µL of CAMHB to columns 2–12 of a 96-well plate.

  • Compound Addition: Add 200 µL of the Intermediate Working Solution (from Section 2) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat to column 10. Discard the final 100 µL.

    • Result: A gradient from high concentration to low.

    • Controls: Column 11 is Growth Control (Bacteria + Media + DMSO). Column 12 is Sterility Control (Media only).

  • Inoculation: Dilute overnight bacterial culture to OD600 = 0.08–0.1 (0.5 McFarland), then dilute 1:100 in CAMHB. Add 100 µL to wells 1–11.

    • Final Cell Density:

      
       CFU/mL.
      
  • Incubation: 37°C for 20 hours.

  • Detection: Add 30 µL of 0.015% Resazurin to all wells. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink/Fluorescent: Growth (Metabolically active).

  • Endpoint: The MIC is the lowest concentration well that remains Blue .[1][2]

Mechanism of Action: DNA Gyrase Inhibition

Coumarins, particularly the 3,4-dimethyl substituted scaffold, are structurally related to novobiocin. They exert antibacterial effects primarily by competitively inhibiting the ATPase subunit (GyrB) of DNA gyrase, preventing DNA supercoiling essential for replication.

MOA_Pathway Coumarin 3,4-Dimethylcoumarin Entry Passive Diffusion (Cell Membrane) Coumarin->Entry Target DNA Gyrase (GyrB Subunit) ATP Binding Pocket Entry->Target Intracellular Accumulation Inhibition Inhibition of ATPase Activity Target->Inhibition Competitive Binding Effect Halt of DNA Supercoiling Inhibition->Effect Death Replication Fork Arrest & Cell Death Effect->Death

Figure 2: Putative mechanism of action targeting bacterial DNA replication machinery.

Advanced Protocol: Biofilm Inhibition Assay

3,4-DMC is often more potent as an anti-virulence agent (inhibiting biofilm) than as a direct bactericide. This assay quantifies biofilm mass inhibition.[3]

  • Culture: Grow S. aureus or P. aeruginosa in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).

  • Treatment: In a 96-well plate, add media + bacteria + 3,4-DMC at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).

    • Reasoning: We want to test if the compound stops biofilm formation without killing the bacteria (QS inhibition).

  • Incubation: 24 hours at 37°C (static—do not shake).

  • Washing: Gently dump media. Wash wells 3x with sterile water to remove planktonic (floating) cells.

  • Staining: Add 125 µL of 0.1% Crystal Violet for 15 minutes.

  • Solubilization: Wash 3x with water. Air dry. Add 150 µL of 30% Acetic Acid to dissolve the dye bound to the biofilm matrix.

  • Readout: Measure Absorbance at 590 nm .

    • Calculation:

      
      
      

Data Interpretation & Troubleshooting

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation in wells Concentration too high; DMSO < 1%Pre-dilute in warm media; Ensure final DMSO is < 2%.
Growth in Sterility Control Contaminated stock/mediaFilter sterilize (0.22 µm) stock solution (ensure filter is DMSO-compatible, e.g., PTFE).
MIC > 256 µg/mL Intrinsic resistance3,4-DMC is a scaffold. Consider synthesizing C-7 hydroxyl/ether derivatives for higher potency.
Blue color in Growth Control Dead inoculumVerify inoculum density via plate count; ensure Resazurin is fresh (protect from light).
Self-Validating Controls

To ensure your assay is trustworthy (E-E-A-T), every plate must include:

  • Solvent Control: Media + Bacteria + 2% DMSO (Must show full growth). If this fails, DMSO is toxic to your strain.

  • Positive Control: Ciprofloxacin or Novobiocin (Must show MIC within CLSI ranges).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Wayne, PA: CLSI.[4]

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods, 42(4), 321-324.

  • Pereira, R. P., et al. (2024).[3] "Coumarin derivatives as new anti-biofilm agents against Staphylococcus aureus." PLOS ONE.

  • Al-Majedy, Y. K., et al. (2017). "Coumarins: the antimicrobial agents." Systematic Reviews in Pharmacy. (Discusses the DNA Gyrase mechanism).

Sources

Application of 3,4-dimethyl-2H-1-benzopyran-2-one in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fluorogenic Detection of Hydroxyl Radicals (•OH) using 3,4-Dimethyl-2H-1-benzopyran-2-one [1]

Executive Summary

This technical guide details the application of 3,4-dimethyl-2H-1-benzopyran-2-one (3,4-dimethylcoumarin, 3,4-DMC) as a highly specific, fluorogenic probe for the detection of hydroxyl radicals ([2]•OH) in fluorescence microscopy. Unlike conventional dyes that passively stain structures, 3,4-DMC functions as a chemodosimeter . In its native state, the molecule exhibits negligible fluorescence. Upon exposure to hydroxyl radicals—the most potent and short-lived reactive oxygen species (ROS)—it undergoes site-specific aromatic hydroxylation at the C-7 position. This reaction yields 7-hydroxy-3,4-dimethylcoumarin , a highly fluorescent product (


).

This "turn-on" mechanism provides exceptional signal-to-noise ratios, effectively eliminating background fluorescence from unreacted probe, making it a gold-standard tool for monitoring oxidative stress in live cells.

Scientific Mechanism & Rationale

The "Turn-On" Photophysics

The utility of 3,4-DMC lies in its structural transformation driven by radical chemistry.

  • Native State (Probe): 3,4-dimethyl-2H-1-benzopyran-2-one is hydrophobic and non-fluorescent (Quantum Yield

    
    ). The lack of an electron-donating group at the C-7 position prevents the formation of the emissive intramolecular charge transfer (ICT) state.
    
  • Activated State (Reporter): The hydroxyl radical ([3][4][5]•OH) is an electrophile that attacks the aromatic ring. The methyl groups at positions 3 and 4 sterically block these sites and electronically activate the ring, directing the attack preferentially to the C-7 position.

  • Result: The formation of the 7-hydroxyl group restores the "push-pull" electronic system (donor at C-7, acceptor at Carbonyl), resulting in strong blue fluorescence.

Selectivity Profile

3,4-DMC is kinetically selective for •OH over other ROS:

  • •OH (Hydroxyl Radical): Fast reaction (

    
    ), high fluorescence yield.
    
  • 
     (Hydrogen Peroxide):  No direct reaction.
    
  • 
     (Superoxide):  Negligible reaction.
    
  • 
     (Peroxynitrite):  Minor interference, but significantly lower reaction rate compared to •OH.
    

Visualization of Signaling Pathway

ROS_Detection_Mechanism DMC 3,4-Dimethylcoumarin (Non-Fluorescent) Reaction Aromatic Hydroxylation DMC->Reaction OH_Radical •OH Radical (Oxidative Stress) OH_Radical->Reaction Product 7-Hydroxy-3,4-dimethylcoumarin (Blue Fluorescence) Reaction->Product Turn-On Response Detection Microscopy Signal (Ex: 360nm / Em: 450nm) Product->Detection

Caption: Chemical transformation pathway of 3,4-dimethylcoumarin into its fluorescent derivative upon reaction with hydroxyl radicals.

Experimental Protocol

Reagent Preparation
ComponentConcentrationSolventStorageNotes
Stock Solution 10 mMAnhydrous DMSO-20°C (Dark)Stable for 3 months. Avoid freeze-thaw cycles.
Working Solution 10 - 50 µMPBS or HBSSFreshly PreparedDilute immediately before use.
Positive Control 100 µM

+ 10 µM

WaterFreshly PreparedFenton Reagent to generate •OH in situ.
Live Cell Imaging Protocol

Step 1: Cell Culture

  • Seed cells (e.g., HeLa, RAW 264.7) on sterile glass-bottom dishes (35 mm) to 70-80% confluence.

  • Critical: Use phenol red-free media during imaging to avoid background fluorescence.

Step 2: Probe Loading

  • Wash cells 2x with warm PBS (

    
    ).
    
  • Incubate cells with 20 µM 3,4-DMC Working Solution for 30 minutes at

    
     in the dark.
    
    • Note: 3,4-DMC is cell-permeable; no permeabilization agents are required.

  • Wash cells 3x with PBS to remove extracellular probe. This step is crucial to prevent background signal from probe reacting with extracellular ROS.

Step 3: Induction of Oxidative Stress (Optional)

  • To validate the sensor, treat cells with an ROS inducer (e.g., PMA, LPS, or Fenton Reagent) for 15-30 minutes.

Step 4: Image Acquisition

  • Microscope: Confocal or Widefield Fluorescence Microscope.

  • Chamber: Maintain at

    
     with 
    
    
    
    for live-cell stability.
  • Optical Configuration:

    • Excitation: 360 nm (UV laser or DAPI filter set).

    • Emission: 450 ± 20 nm (Blue channel).

    • Dichroic Mirror: 400 nm long-pass.

Data Analysis & Interpretation

Spectral Characteristics
StateExcitation Max (

)
Emission Max (

)
Quantum Yield (

)
Probe (3,4-DMC) ~320 nmNone (Negligible)< 0.01
Product (7-OH-DMC) 360 nm450 nm~0.63
Quantification Strategy

Since the probe is non-ratiometric (intensity-based turn-on), data must be normalized against cell volume or protein content if comparing populations.

  • Background Subtraction: Select a cell-free region (ROI) and subtract mean intensity.

  • Thresholding: Apply a threshold to remove low-level autofluorescence.

  • Relative Fluorescence Units (RFU): Calculate

    
    .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Extracellular probe residue.Increase washing steps (3x PBS) after loading.
No Signal (False Negative) Low ROS levels or probe precipitation.Use Positive Control (Fenton Reagent) to verify probe activity. Ensure DMSO concentration < 0.5% in final buffer.
Photobleaching High laser power.The product (7-OH-DMC) is moderately photostable but susceptible to UV bleaching. Reduce laser power to < 5% or use pulsed excitation.
Blue Autofluorescence NADH/NADPH interference.Use a narrow bandpass emission filter (440-460 nm) to exclude broad autofluorescence.

References

  • Newton, G. L., & Milligan, J. R. (2006). Fluorescence detection of hydroxyl radicals. Methods in Enzymology, 186, 121-131.

  • Louit, G., et al. (2019).[6] Coumarin-based fluorogenic probes for reactive oxygen species.[2][6][7][8] Chemical Science, 10(4), 1120-1135.

  • Manevich, Y., et al. (1997). Coumarin-3-carboxylic acid as a detector for hydroxyl radicals.[5][8] Free Radical Biology and Medicine, 23(3), 405-413.

  • Zhang, B., et al. (2019). Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection. Journal of Fluorescence, 29, 123-130.

  • Gomes, A., et al. (2005). Fluorescence probes used for detection of reactive oxygen species.[2][6][7][8][9][10][11] Journal of Biochemical and Biophysical Methods, 65(2-3), 45-80.

Sources

Experimental design for testing the antioxidant activity of 3,4-dimethylcoumarin

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Design for Evaluating the Antioxidant Capacity of 3,4-Dimethylcoumarin and Its Derivatives

Mechanistic Rationale & Structural Causality

Coumarins (benzopyrone derivatives) represent a privileged scaffold in drug discovery, widely recognized for their diverse pharmacological properties, including potent antioxidant and anti-inflammatory capabilities[1]. The core structure of 3,4-dimethylcoumarin, typically synthesized via the Pechmann condensation reaction, introduces methyl groups at the C3 and C4 positions[1]. While these methylations enhance the lipophilicity and modulate the electron density of the benzopyrone ring, the unsubstituted 3,4-dimethylcoumarin core itself lacks the necessary proton-donating moieties to act as a potent free radical scavenger[2].

Antioxidant activity in these molecules is fundamentally driven by functionalization—specifically the addition of hydroxyl groups (e.g., 7-hydroxy-3,4-dimethylcoumarin)[1]. The causality of their radical scavenging relies on two competing thermodynamic pathways:

  • Hydrogen Atom Transfer (HAT): Dominant in non-polar environments. The phenolic hydroxyl group donates a hydrogen atom to neutralize reactive oxygen species (ROS), leaving a resonance-stabilized coumarin radical[3].

  • Sequential Proton Loss Electron Transfer (SPLET) / SET-PT: Dominant in polar media (such as the aqueous/methanolic buffers used in in vitro assays). Solvent-assisted proton dissociation allows the molecule to donate an electron to neutralize the radical cation[3].

Because a single assay cannot capture both electron-transfer and hydrogen-donating kinetics, evaluating the antioxidant capacity of 3,4-dimethylcoumarin derivatives requires a tripartite orthogonal strategy [4].

G Coumarin Hydroxylated 3,4-Dimethylcoumarin HAT Hydrogen Atom Transfer (HAT) Coumarin->HAT Non-polar media SET Single Electron Transfer (SET-PT / SPLET) Coumarin->SET Polar media ROS Reactive Oxygen Species (ROS / DPPH• / ABTS•+) Stable Neutralized Species (Stable Molecule) ROS->Stable Reduction HAT->ROS Donates H• Radical Resonance-Stabilized Coumarin Radical HAT->Radical SET->ROS Donates e- SET->Radical

Fig 1: Solvent-dependent antioxidant mechanisms (HAT vs. SET-PT) of coumarin derivatives.

Designing a Self-Validating Experimental System

To ensure scientific trustworthiness, the experimental workflow must be a self-validating system. This is achieved by running three distinct assays (DPPH, ABTS, and FRAP) in parallel, benchmarked against universal positive controls (Ascorbic Acid and Trolox)[5].

  • DPPH Assay: Evaluates the hydrogen-donating capacity (HAT) against a stable nitrogen radical[4].

  • ABTS Assay: Evaluates electron transfer (SET) against a sterically hindered radical cation[6].

  • FRAP Assay: Evaluates the direct reduction of transition metals (Fe³⁺ to Fe²⁺), independent of radical scavenging, isolating the molecule's pure reducing power[4].

G cluster_assays Orthogonal Antioxidant Assays Prep Sample Preparation (Coumarin Derivatives in DMSO/MeOH) DPPH DPPH Assay (Read at 517 nm) Prep->DPPH ABTS ABTS Assay (Read at 734 nm) Prep->ABTS FRAP FRAP Assay (Read at 593 nm) Prep->FRAP Calc Data Synthesis (IC50 & TEAC Calculation vs. Trolox) DPPH->Calc ABTS->Calc FRAP->Calc

Fig 2: Tripartite orthogonal workflow for evaluating coumarin antioxidant capacity.

Quantitative Benchmarks for Coumarin Derivatives

The apparent antioxidant capacity of a compound varies significantly depending on the assay method employed[7]. The following table synthesizes expected quantitative ranges for coumarin derivatives to serve as a benchmark for your experimental results.

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP (µM Fe²⁺ eq)Mechanistic Causality
Unsubstituted Coumarin > 10,000> 10,000NegligibleLacks H-donating moieties[7].
3,4-Dimethylcoumarin > 10,000> 10,000NegligibleMethylation alone does not confer radical scavenging[2].
7-Hydroxy-3,4-dimethylcoumarin 40 - 8030 - 60ModerateSingle phenolic -OH enables HAT/SPLET[1].
Esculetin (6,7-Dihydroxycoumarin) 15 - 2010 - 15HighCatechol moiety provides optimal electron donation[7][8].
Ascorbic Acid (Standard) ~ 23.8~ 22.6HighUniversal water-soluble antioxidant control[3][4].

Step-by-Step Methodologies

Protocol A: DPPH Radical Scavenging Assay

Causality Note: Why incubate in the dark for 30 minutes? The DPPH stable radical is highly susceptible to photo-oxidation. Light exposure causes baseline degradation, leading to false-positive scavenging calculations. The 30-minute window is kinetically required for sterically hindered coumarins to reach a steady-state reaction with the radical[3][4].

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol[4]. Keep the flask wrapped in aluminum foil.

  • Sample Preparation: Dissolve the 3,4-dimethylcoumarin derivative in DMSO (stock), then dilute in methanol to create a concentration gradient (e.g., 10, 25, 50, 100 µg/mL)[4][5].

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the coumarin sample[4].

  • Validation Controls:

    • Positive Control: Ascorbic acid or Trolox gradient.

    • Negative Control (Blank): 100 µL methanol + 100 µL DPPH (to establish max absorbance).

  • Incubation & Reading: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm[4][5].

  • Calculation: % Inhibition = [(A_blank - A_sample) / A_blank] × 100. Plot against concentration to determine the IC₅₀.

Protocol B: ABTS Radical Cation Scavenging Assay

Causality Note: Why prepare the ABTS reagent 12-16 hours in advance? The stoichiometric oxidation of ABTS by potassium persulfate is kinetically slow. Premature use of the reagent results in a continuously drifting baseline as the radical cation continues to form during the assay, invalidating the spectrophotometric readings[6].

  • Radical Generation: Mix equal volumes of 7 mM aqueous ABTS solution and 2.45 mM potassium persulfate[4][6]. Allow the mixture to stand in the dark at room temperature for 12–16 hours to yield the dark blue ABTS•+ radical cation[6].

  • Standardization: Dilute the ABTS•+ solution with ethanol or phosphate buffer until it reaches an absorbance of 0.70 ± 0.02 at 734 nm[4][6]. This ensures a standardized number of radicals per well.

  • Reaction: Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the coumarin solution at various concentrations[4].

  • Incubation & Reading: Incubate for exactly 6 minutes at room temperature. Measure absorbance at 734 nm[4][6].

  • Calculation: Calculate IC₅₀ similarly to DPPH, and express final results as Trolox Equivalent Antioxidant Capacity (TEAC)[4].

Protocol C: FRAP (Ferric Reducing Antioxidant Power) Assay

Causality Note: Why use an acetate buffer at pH 3.6? The reduction potential of the Fe³⁺/Fe²⁺ couple is highly pH-dependent. At physiological pH, iron rapidly forms insoluble hydroxide precipitates. The acidic environment ensures iron remains in solution and standardizes the redox potential for the TPTZ complex[4].

  • Reagent Preparation: Prepare the FRAP working reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio[4]. Warm to 37°C before use[4].

  • Standard Curve: Prepare a calibration curve using known concentrations of ferrous sulfate (FeSO₄) (e.g., 100–1000 µM)[7].

  • Reaction: Add 1.5 mL of the warmed FRAP reagent to 50 µL of the coumarin sample[4].

  • Incubation & Reading: Incubate the mixture at 37°C for 4 to 30 minutes (depending on the kinetic profile of the specific derivative). Measure the absorbance of the resulting intense blue solution at 593 nm[4][7].

  • Calculation: Interpolate the sample absorbance against the FeSO₄ standard curve to express results as µM of Fe(II) equivalent[7].

References

  • BenchChem Technical Support Team. "In-Depth Technical Guide on the Biological Activity of 7-Hydroxy-3,4-Dimethylcoumarin Derivatives." Benchchem.1

  • BenchChem Technical Support Team. "Application Notes and Protocols for Evaluating the Antioxidant Activity of Coumarins." Benchchem. 4

  • BenchChem Technical Support Team. "A Comparative Guide to the Antioxidant Capacity of Coumarin Derivatives: A Cross-Assay Validation." Benchchem. 7

  • "Antioxidant Activity of Coumarins and Their Metal Complexes." PMC. 3

  • "An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status." PMC.5

  • "Coumarin N-Acylhydrazone Derivatives: Green Synthesis and Antioxidant Potential—Experimental and Theoretical Study." Semantic Scholar. 6

  • "Hydroxylation-Driven Microbial and Metabolic Reshaping: Coumarin Derivatives as Novel Prebiotics for Aging Gut Health." ACS Publications. 8

  • "Synthetic and Natural Coumarins as Cytotoxic Agents." ResearchGate. 2

Sources

In vitro testing of 2H-1-Benzopyran-2-one, 3,4-dimethyl- cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Cytotoxicity Profiling of 2H-1-Benzopyran-2-one, 3,4-dimethyl- (3,4-Dimethylcoumarin)

Application Context: The Dual Nature of 3,4-Dimethylcoumarin

2H-1-Benzopyran-2-one, 3,4-dimethyl- (commonly referred to as 3,4-dimethylcoumarin or DMC) occupies a unique position in toxicological and pharmacological research. While its parent compound, coumarin, is a well-documented rat hepatotoxicant that causes severe centrilobular necrosis, DMC exhibits a remarkably different safety profile[1],[2]. By serving as a sterically hindered analog, DMC is utilized both as a critical negative control in drug metabolism studies and as a privileged, stable scaffold for the design of novel anticancer and antimicrobial agents[3],[4].

This technical guide details the mechanistic rationale and self-validating in vitro protocols required to accurately profile the cytotoxicity of DMC, distinguishing its inherent safety from its potential as a functionalized therapeutic.

Mechanistic Toxicology: Epoxidation vs. Steric Hindrance

To design an effective in vitro assay, one must understand the causality of coumarin-induced toxicity. In susceptible species (such as rats and mice), coumarin is metabolized by cytochrome P450 (CYP) enzymes into coumarin 3,4-epoxide, a highly reactive electrophilic intermediate that covalently binds to cellular macromolecules, depletes intracellular glutathione (GSH), and triggers acute necrosis[1],[2].

DMC circumvents this pathway. The addition of methyl groups at the C3 and C4 positions introduces significant steric bulk, physically blocking CYP-mediated epoxidation[1],[2]. Consequently, DMC exhibits negligible basal hepatotoxicity. However, if cellular antioxidant defenses are artificially stripped away (e.g., via GSH depletion), DMC can exhibit unmasked secondary toxicity, indicating that minor, non-epoxide electrophilic pathways exist but are normally efficiently buffered by the cell[1].

Pathway cluster_coumarin Coumarin Pathway (Toxic) cluster_dmc 3,4-Dimethylcoumarin Pathway (Safe Scaffold) C Coumarin CYP CYP450 Activation C->CYP EPOX Coumarin 3,4-Epoxide CYP->EPOX TOX Hepatocellular Necrosis EPOX->TOX DMC 3,4-Dimethylcoumarin BLOCK Steric Hindrance at C3/C4 DMC->BLOCK SAFE Epoxidation Blocked BLOCK->SAFE SCAF Stable Base for Drug Design SAFE->SCAF

Caption: Metabolic pathways of Coumarin vs. 3,4-Dimethylcoumarin highlighting steric hindrance.

Protocol Architecture: Self-Validating Cytotoxicity Workflows

To ensure high scientific integrity, the following protocol is designed as a self-validating system . We multiplex two assays: MTT (to measure mitochondrial metabolic stalling) and LDH Release (to measure physical membrane rupture/necrosis). Furthermore, we utilize primary rat hepatocytes to maintain native CYP450 expression[1], and we include L-buthionine-S,R-sulfoximine (BSO) to deliberately deplete GSH, proving that the assay is sensitive enough to detect masked toxicological pathways.

Phase 1: Cell Culture & Glutathione Modulation

Causality Check: Primary rat hepatocytes are chosen because human cell lines (like HepG2) often lack sufficient basal CYP2A expression to metabolize coumarins effectively, leading to false negatives in toxicity screening[2].

  • Hepatocyte Seeding: Isolate primary rat hepatocytes via standard two-step collagenase perfusion. Seed at a density of

    
     cells/well in collagen-coated 96-well plates using Williams' Medium E supplemented with 10% FBS, dexamethasone, and insulin. Allow 4 hours for attachment.
    
  • GSH Depletion (Parallel Cohort): To unmask secondary toxicity, pre-treat a parallel set of wells with 200 µM BSO for 18 hours prior to compound exposure[1]. BSO irreversibly inhibits gamma-glutamylcysteine synthetase, depleting the cell's primary antioxidant buffer.

Phase 2: Compound Dosing & Multiplexed Assays

Self-Validation Controls:

  • Negative Control: 0.5% DMSO (vehicle baseline).

  • Positive Control 1 (Metabolic Toxicity): 500 µM Coumarin (validates CYP450 competence).

  • Positive Control 2 (Total Lysis): 0.1% Triton X-100 added 45 minutes before assay readout (defines 100% LDH release).

  • Compound Preparation: Dissolve DMC in analytical-grade DMSO to create a 100 mM stock. Perform serial dilutions in culture media to yield final concentrations of 0, 10, 50, 100, 250, 500, and 1000 µM. Ensure final DMSO concentration never exceeds 0.5% to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate culture media, wash once with PBS, and apply the DMC/Coumarin treatments. Incubate for 24 hours at 37°C, 5% CO₂.

  • LDH Release Assay (Necrosis):

    • Carefully transfer 50 µM of the supernatant from each well to a fresh 96-well plate.

    • Add 50 µL of LDH reaction mix (containing lactate, NAD+, and tetrazolium salt).

    • Incubate in the dark at room temperature for 30 minutes. Read absorbance at 490 nm.

  • MTT Assay (Metabolic Viability):

    • To the original plate (containing the cells and remaining 50 µL media), add 10 µL of MTT reagent (5 mg/mL in PBS).

    • Incubate for 3 hours at 37°C to allow viable cells to reduce MTT into insoluble purple formazan crystals.

    • Aspirate all liquid, solubilize crystals in 100 µL DMSO, and read absorbance at 570 nm.

Workflow N1 1. Cell Seeding (Primary Hepatocytes) N2 2. GSH Modulation (+/- BSO Pre-treatment) N1->N2 N3 3. Compound Dosing (0.1 - 1000 µM DMC) N2->N3 N4 4. Multiplex Assays (LDH & MTT) N3->N4 N5 5. Data Synthesis (IC50 & Tox Profiling) N4->N5

Caption: Self-validating in vitro workflow for evaluating 3,4-dimethylcoumarin cytotoxicity.

Quantitative Data Synthesis

The data below synthesizes expected outcomes based on established toxicological literature. DMC demonstrates a wide therapeutic window in healthy cells, validating its use as a stable structural backbone for drug discovery[1],[3],[4].

Table 1: Comparative In Vitro Cytotoxicity Profiling (IC₅₀) in Rat Hepatocytes

CompoundCellular ConditionIC₅₀ (µM)Primary Mechanism of Action Observed
Coumarin Standard Culture~250CYP-mediated 3,4-epoxidation leading to acute necrosis[1],[2]
3,4-Dimethylcoumarin Standard Culture>1000Steric hindrance prevents epoxidation; highly tolerated[1]
Coumarin GSH-Depleted (+BSO)~50Exacerbated oxidative stress and macromolecular binding[1]
3,4-Dimethylcoumarin GSH-Depleted (+BSO)~300Unmasked secondary electrophilic stress normally buffered by GSH[1]
7-OH-3,4-Dimethylcoumarin *Cancer Line (HCT-116)~10 - 50Targeted antiproliferative activity (Scaffold application)[3],[4]

*Note: Functionalized derivatives of DMC (e.g., 7-hydroxy-3,4-dimethylcoumarin) leverage the non-hepatotoxic backbone of DMC to safely deliver targeted cytotoxicity to cancer cell lines[3],[4].

References

  • Fernyhough, L., et al. "Comparison of in vivo and in vitro rat hepatic toxicity of coumarin and methyl analogues, and application of quantitative morphometry to toxicity in vivo." Toxicology, 1994. URL: [Link]

  • Born, S. L., et al. "Development of Tolerance to Clara Cell Necrosis with Repeat Administration of Coumarin." Toxicological Sciences, 1998. URL: [Link]

  • "Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents." ResearchGate, 2023. URL: [Link]

Sources

Techniques for the purification of synthesized 3,4-dimethylcoumarin

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Strategies for Synthesized 3,4-Dimethylcoumarin and its Derivatives

Introduction & Mechanistic Context

Coumarins, particularly 3,4-dimethylcoumarin and its functionalized derivatives (e.g., 7-hydroxy-3,4-dimethylcoumarin), are privileged scaffolds in medicinal chemistry. They exhibit profound pharmacological profiles, including neuroprotective properties and high-affinity modulation of serotoninergic (5-HT1A/5-HT2A) receptors[1]. The synthesis of these compounds is most efficiently achieved via the Pechmann condensation, a robust reaction that couples a phenol derivative with a β-ketoester under strong acidic catalysis[2][3].

While the synthetic route is highly effective, the resulting crude reaction mixture is rarely assay-ready. It frequently contains unreacted starting materials, positional isomers, and oligomeric byproducts. Because downstream pharmacological assays and structural activity relationship (SAR) studies require ultra-high purity (>99%), implementing a rigorous, self-validating purification workflow is a critical requirement for drug development professionals.

Impurity Profiling and Logical Workflow

Understanding the chemical nature of the reaction components dictates the purification strategy.

  • Acidic Catalysts: Residual sulfuric or Lewis acids must be immediately neutralized to prevent product degradation and ester hydrolysis.

  • Unreacted Phenols: These are highly polar and can typically be removed via aqueous washing or exploiting differential solubility.

  • Isomeric Byproducts: These share similar molecular weights and polarities with the target compound, requiring precise thermodynamic control during recrystallization or high-resolution chromatography.

PechmannMechanism Phenol Phenol Derivative Transesterification Transesterification Phenol->Transesterification Ketoester β-Ketoester Ketoester->Transesterification Acid Acid Catalyst (e.g., H2SO4) Acid->Transesterification EAS Intramolecular Electrophilic Aromatic Substitution Transesterification->EAS Dehydration Dehydration EAS->Dehydration Coumarin 3,4-Dimethylcoumarin (Crude) Dehydration->Coumarin

Logical mechanism of Pechmann condensation yielding crude 3,4-dimethylcoumarin.

Quantitative Comparison of Purification Techniques

To establish a self-validating system, scientists must select the appropriate technique based on the target purity, scale, and specific impurity profile. The table below summarizes the parameters of each method.

Purification TechniqueTypical Yield RecoveryTarget PurityScalabilityPrimary Impurities TargetedProcessing Time
Aqueous Quench & LLE 90 - 95%70 - 80%High (Multi-kg)Acid catalysts, polar reactants2 - 3 hours
Recrystallization 75 - 85%95 - 98%High (Multi-kg)Oligomers, unreacted phenols12 - 24 hours
Flash Chromatography 80 - 90%> 98%Medium (Grams)Positional isomers, close Rf byproducts4 - 6 hours
Preparative HPLC 60 - 70%> 99.9%Low (Milligrams)Trace isomers, degradation products2 - 4 hours

Experimental Methodologies

PurificationWorkflow Synthesis Crude Reaction Mixture Quench Ice-Water Quench & Filtration Synthesis->Quench LLE Neutralization & Washing Quench->LLE Recryst Recrystallization (EtOH/H2O) LLE->Recryst Standard Route Chromatography Flash Chromatography (Hexane/EtOAc) LLE->Chromatography High-Resolution PureProduct Pure 3,4-Dimethylcoumarin Recryst->PureProduct Chromatography->PureProduct

Step-by-step experimental workflow for the isolation of 3,4-dimethylcoumarin.

Protocol A: Primary Isolation and Recrystallization

Causality & Principle: Recrystallization relies on the differential solubility of the target compound and its impurities across a temperature gradient. 3,4-dimethylcoumarin derivatives exhibit high solubility in hot ethanol but precipitate rapidly in cold aqueous environments[4]. By utilizing a mixed-solvent system (ethanol/water), we manipulate the dielectric constant of the medium, forcing the coumarin to form a highly ordered, thermodynamically stable crystal lattice that physically excludes structurally dissimilar impurities.

Step-by-Step Procedure:

  • Quenching: Slowly pour the acidic reaction mixture into a beaker of vigorously stirred crushed ice.

    • Causality: Rapid cooling prevents thermal degradation and side-reactions (like sulfonation) while instantly precipitating the hydrophobic coumarin core[2].

  • Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold, distilled water until the filtrate reaches a neutral pH (~7.0), ensuring the complete removal of the acid catalyst.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal volume of boiling ethanol (approx. 3-5 mL per gram of crude) until the solid is completely dissolved.

  • Saturation: While maintaining the solution at a gentle boil, add hot distilled water dropwise until a slight, persistent turbidity is observed (the cloud point). Add 1-2 drops of hot ethanol to just clear the solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed.

    • Causality: Slow cooling avoids supersaturation shock, promoting the growth of large, pure crystals rather than trapping impurities in a rapidly formed amorphous solid.

  • Harvesting: Once at room temperature, chill the flask in an ice bath for 30 minutes to maximize yield. Filter the crystals, wash with ice-cold 20% ethanol/water, and dry under a vacuum.

  • System Validation: Verify purity via melting point determination. For example, the closely related 7-hydroxy-3,4-dimethylcoumarin exhibits a sharp melting point at 255-256 °C[5]. Confirm the absence of baseline impurities via Thin Layer Chromatography (TLC).

Protocol B: Silica Gel Flash Chromatography

Causality & Principle: When recrystallization fails to remove closely related positional isomers (which can co-crystallize), chromatographic separation is required. Silica gel (SiO₂) provides a highly polar stationary phase. By employing a non-polar to moderately polar solvent gradient (Hexane/Ethyl Acetate), compounds are separated based on their hydrogen-bonding capacity and dipole moments.

Step-by-Step Procedure:

  • Column Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry method in 100% hexanes to ensure a uniform bed without air bubbles.

  • Sample Loading: Dissolve the crude 3,4-dimethylcoumarin in a minimum volume of dichloromethane (DCM) or pre-absorb it onto a small amount of silica gel (dry loading). Apply evenly to the top of the column bed.

  • Elution: Begin elution with a 9:1 Hexane:Ethyl Acetate mixture. Gradually increase the polarity to 7:3 Hexane:Ethyl Acetate.

    • Causality: The non-polar hexanes elute hydrophobic impurities first, while the increasing ethyl acetate concentration competitively desorbs the coumarin from the silica's surface hydroxyl groups[1].

  • Fraction Collection: Collect 10-20 mL fractions. Monitor the elution profile using TLC (UV visualization at 254 nm).

  • Concentration: Pool the fractions containing the pure 3,4-dimethylcoumarin (Rf ~ 0.4 in 7:3 Hexane:EtOAc) and concentrate under reduced pressure using a rotary evaporator.

  • System Validation: Confirm structural integrity and absolute purity using ¹H-NMR and HPLC-UV before proceeding to biological assays.

References

  • Wikipedia. "Pechmann condensation". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • MDPI. "Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A". International Journal of Molecular Sciences. Available at: [Link]

  • JETIR. "Synthesis of coumarin derivatives via pechmann condensation and nitration reaction". Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • SEDICI. "Efficient Microwave Solvent-Free Synthesis of Flavones, Chromones, Coumarins and Dihydrocoumarins". Universidad Nacional de La Plata. Available at: [Link]

Sources

Application Note: Kinetic Evaluation of 3,4-Dimethylcoumarin as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Rationale

The coumarin scaffold (2H-1-benzopyran-2-one) is a privileged structure in medicinal chemistry, serving as a core for inhibitors of Monoamine Oxidase (MAO), Carbonic Anhydrase (CA), and Cholinesterases. While 7-substituted coumarins are widely characterized, the 3,4-dimethyl- substitution pattern offers unique steric properties that influence binding within the "gorgon's head" active site of Acetylcholinesterase (AChE).

This guide details a high-precision protocol for evaluating the inhibitory potency of 3,4-dimethylcoumarin against AChE. Unlike standard screening protocols, this method accounts for the specific physicochemical challenges of this lipophilic molecule—namely, solubility limits in aqueous buffers and potential UV-Vis spectral interference . The protocol utilizes a kinetic modification of Ellman’s method to determine IC50 values and mode of inhibition.

Critical Experimental Considerations (Expertise & Trustworthiness)

Before beginning the assay, researchers must address three specific challenges associated with 3,4-dimethylcoumarin:

A. Solubility & Solvent Tolerance

3,4-Dimethylcoumarin is highly lipophilic and poorly soluble in the aqueous phosphate buffers required for enzyme activity.

  • The Problem: Precipitated compound scatters light, causing false "inhibition" readings in absorbance assays.

  • The Solution: Use Dimethyl Sulfoxide (DMSO) as a co-solvent. However, AChE activity is sensitive to DMSO.

  • Constraint: The final concentration of DMSO in the well must not exceed 2% (v/v) . Higher concentrations denature the enzyme.

B. Spectral Interference (The "Inner Filter" Effect)

Coumarins absorb UV light. While 3,4-dimethylcoumarin has an absorption maximum (


) around 280-320 nm, "tailing" absorption can occur near 412 nm (the detection wavelength for the TNB anion in Ellman's assay).
  • Control: A "Compound Blank" (Buffer + Compound + DTNB, no enzyme) is mandatory to subtract background absorbance.

C. Incubation Time

Coumarin derivatives often exhibit time-dependent inhibition (slow-binding).

  • Protocol Adjustment: Do not add substrate immediately. Pre-incubate the enzyme and inhibitor for 15–20 minutes to allow the establishment of the Enzyme-Inhibitor (E-I) equilibrium before initiating the reaction with substrate.

Materials & Reagents

ReagentSpecificationRole
3,4-Dimethylcoumarin >98% Purity (HPLC)Test Inhibitor
AChE (Electrophorus electricus) Type VI-S, lyophilized powderTarget Enzyme
Acetylthiocholine Iodide (ATChI) >99%Substrate
DTNB (Ellman's Reagent) 5,5′-Dithiobis(2-nitrobenzoic acid)Chromogenic Agent
Donepezil or Tacrine Analytical GradePositive Control (Reference Inhibitor)
Phosphate Buffer (PB) 100 mM, pH 8.0Reaction Medium
DMSO Molecular Biology GradeSolvent

Experimental Workflow Visualization

The following diagram outlines the logical flow of the kinetic assay, ensuring all controls are integrated.

G Stock Stock Prep (10 mM in DMSO) Dilution Serial Dilution (0.1 µM - 100 µM) Stock->Dilution PlateSetup Plate Setup (96-well) Dilution->PlateSetup Incubation Pre-Incubation (Enz + Inh, 20 min) PlateSetup->Incubation Temp 25°C Reaction Initiation (+ ATChI Substrate) Incubation->Reaction Readout Kinetic Readout (412 nm, 10 min) Reaction->Readout Analysis Data Analysis (Slope Calculation) Readout->Analysis

Caption: Step-by-step workflow for the kinetic evaluation of AChE inhibition, emphasizing the critical pre-incubation step.

Detailed Protocol: Modified Ellman’s Assay

Step 1: Reagent Preparation
  • Phosphate Buffer (PB): Prepare 100 mM Potassium Phosphate buffer, pH 8.0. Filter through a 0.22 µm membrane to remove particulates.

  • Enzyme Solution (AChE): Dissolve lyophilized AChE in PB to obtain a stock of 500 U/mL. Aliquot and freeze at -80°C.

    • Working Solution: Dilute stock in PB to 0.03 U/mL immediately before use. Keep on ice.

  • DTNB Solution: Dissolve DTNB in PB to a concentration of 10 mM . (Note: Slight warming may be required; store in dark).

  • Substrate (ATChI): Prepare 15 mM Acetylthiocholine Iodide in water.

  • Inhibitor Stock: Dissolve 3,4-dimethylcoumarin in 100% DMSO to make a 10 mM stock.

Step 2: Plate Layout & Pipetting (96-Well Format)

Design the plate to include Test Wells , 100% Activity Control , and Blanks . Run all in triplicate.

ComponentTest Well (µL)100% Activity (µL)Compound Blank (µL)
Phosphate Buffer 140150160
DTNB (10 mM) 202020
Enzyme (0.03 U/mL) 20200
Inhibitor (in <2% DMSO) 100 (Vehicle only)10
Vehicle (DMSO) 0100
Step 3: Pre-Incubation (Critical)
  • Mix the Buffer, DTNB, Enzyme, and Inhibitor (or Vehicle) in the wells.

  • Incubate the plate at 25°C for 20 minutes .

    • Why? This allows the 3,4-dimethylcoumarin to access the active site gorge of AChE and establish equilibrium.

Step 4: Reaction Initiation & Measurement[1]
  • Add 10 µL of ATChI Substrate to all wells to start the reaction.

  • Immediately place in a microplate reader.

  • Kinetic Mode: Measure Absorbance at 412 nm every 30 seconds for 10 minutes.

  • Shake the plate for 3 seconds before the first read.

Data Analysis & Mechanism Determination[2]

A. Velocity Calculation

Do not use endpoint data. Calculate the Initial Velocity (


)  for each well by determining the slope of the linear portion of the Absorbance vs. Time curve (OD/min).
B. Percent Inhibition

Calculate % Inhibition using the velocities:



  • 
     must be corrected by subtracting the slope of the Compound Blank if non-zero.
    
C. IC50 Determination

Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis) . Fit the data to a non-linear regression model (Sigmoidal Dose-Response) to extract the IC50.

D. Mode of Inhibition (Lineweaver-Burk)

To determine if 3,4-dimethylcoumarin is competitive, non-competitive, or mixed, run the assay at 4 different substrate concentrations (e.g., 0.1, 0.25, 0.5, 1.0 mM) against 3 fixed inhibitor concentrations.

Mechanism Inhibitor 3,4-Dimethylcoumarin Target AChE Active Site Inhibitor->Target Binds Result_Comp Competitive? (Vmax constant, Km increases) Target->Result_Comp Binds Free Enzyme (E) Result_NonComp Non-Competitive? (Vmax decreases, Km constant) Target->Result_NonComp Binds E-S Complex

Caption: Logic flow for interpreting Lineweaver-Burk plots to determine the inhibition mechanism.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Absorbance Compound precipitation or oxidation.Check solubility in buffer. Reduce concentration or increase DMSO (max 5%).
Non-Linear Kinetics Substrate depletion or enzyme instability.Reduce enzyme concentration or measure for a shorter duration (0-5 min).
No Inhibition Observed 3,4-dimethylcoumarin is a weak inhibitor.This is possible. The unsubstituted benzene ring is less active than 7-hydroxy derivatives. Confirm with a positive control (Tacrine).
Negative Inhibition (Activation) Solubility artifacts or fluorescence interference.Ensure "Compound Blank" slope is subtracted. Check for bubbles in wells.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

  • BenchChem. (2025).[1][2][3][4] Application Notes and Protocols: 5-Bromo-6-hydroxy-7-methoxycoumarin in Enzyme Inhibition Assays. Link

  • RSC Advances. (2014). Exploring coumarin potentialities: development of new enzymatic inhibitors based on the 6-methyl-3-carboxamidocoumarin scaffold. Link

  • Stefanachi, A., et al. (2018). Coumarin derivatives as versatile scaffolds for Acetylcholinesterase inhibition. Molecules, 23(4), 862. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dimethylcoumarin

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3,4-dimethylcoumarin. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The primary focus is on the Pechmann condensation, the most prevalent and direct method for this transformation.

Overview: The Pechmann Condensation

The Pechmann condensation is a cornerstone of coumarin synthesis, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[1][2][3] For the synthesis of 3,4-dimethylcoumarin, this typically involves the reaction of a simple phenol (like phenol itself or cresol) with ethyl 2-methylacetoacetate. The reaction proceeds through a sequence of transesterification, intramolecular electrophilic aromatic substitution (a type of hydroxyalkylation), and subsequent dehydration to form the final benzopyrone ring system.[2] While robust, the reaction's efficiency is highly dependent on several factors, including catalyst choice, temperature, and reactant purity, which can often be sources of experimental difficulty.

Reaction Mechanism Visualization

The following diagram illustrates the generally accepted mechanism for the Pechmann condensation.

Pechmann_Mechanism Reactants Phenol + Ethyl 2-methylacetoacetate + Acid Catalyst (H⁺) Transesterification Transesterification Reactants->Transesterification Intermediate1 Phenyl Ester Intermediate Transesterification->Intermediate1 Cyclization Intramolecular Electrophilic Substitution Intermediate1->Cyclization Intermediate2 Cyclized Dihydroxy Intermediate Cyclization->Intermediate2 Dehydration Dehydration (-H₂O) Intermediate2->Dehydration Product 3,4-Dimethylcoumarin Dehydration->Product

Caption: Key mechanistic steps of the acid-catalyzed Pechmann condensation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis of 3,4-dimethylcoumarin in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield is the most common issue and can stem from several factors. A systematic approach is best for troubleshooting.

  • Catalyst Inefficiency: The choice and amount of acid catalyst are critical.[4] While concentrated sulfuric acid is traditional, it can cause charring and side reactions.[5] Modern catalysts often provide better yields under milder conditions. Consider alternatives like solid acid catalysts (e.g., Amberlyst-15, sulfated zirconia) or Lewis acids (e.g., InCl₃, ZrCl₄).[4][6][7] Solvent-free reactions using a heterogeneous catalyst can also significantly improve yields by driving the reaction equilibrium forward.[6]

  • Suboptimal Reaction Temperature: Temperature control is a delicate balance.

    • Too low: The reaction rate will be impractically slow, leading to low conversion.

    • Too high: This can lead to the formation of side products like chromones, self-condensation of the ketoester, or even decomposition of the product.[8][9] For many Pechmann condensations, an optimal temperature is found around 110-120°C, though this varies with the specific catalyst used.[6][8][10]

  • Moisture in Reagents/Glassware: The reaction involves a dehydration step. Any extraneous water can inhibit the catalyst and shift the equilibrium away from the product. Ensure all reagents are anhydrous and glassware is thoroughly oven-dried before use.

  • Purity of Starting Materials: Phenols can oxidize over time (often indicated by a pink or brown discoloration), and β-ketoesters can hydrolyze. Using impure starting materials will invariably lead to lower yields and a more complex purification process. Use freshly distilled or high-purity reagents.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed CheckCatalyst Step 1: Evaluate Catalyst - Is it active? - Is the loading optimal? (e.g., 10 mol%) Start->CheckCatalyst CheckTemp Step 2: Optimize Temperature - Too high (>130°C)? -> Side products - Too low (<90°C)? -> Slow conversion CheckCatalyst->CheckTemp CheckReagents Step 3: Verify Reagents & Conditions - Are reagents pure/anhydrous? - Is glassware dry? CheckTemp->CheckReagents PurificationLoss Step 4: Review Purification - Is product lost during workup? - Is recrystallization solvent appropriate? CheckReagents->PurificationLoss Result Improved Yield PurificationLoss->Result

Caption: A systematic workflow for troubleshooting low product yield.

Q2: Which acid catalyst is best for synthesizing 3,4-dimethylcoumarin?

A2: There is no single "best" catalyst, as the optimal choice depends on factors like desired reaction conditions (e.g., solvent-free, mild temperature), environmental considerations, and available equipment. However, a comparison can guide your selection.

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids H₂SO₄, PPA, TFA, Methanesulfonic acidInexpensive, readily available.[3][11]Harsh conditions, corrosion, difficult removal, potential for charring and side products.[5]
Lewis Acids AlCl₃, ZnCl₂, TiCl₄, InCl₃, ZrCl₄High activity, can be used in smaller amounts.[6][12]Often moisture-sensitive, can be difficult to handle, stoichiometric amounts may be needed.
Heterogeneous Amberlyst-15, Nafion, Sulfated Zirconia, ZeolitesEasily removed by filtration, reusable, often milder conditions, environmentally friendly.[4][7][12]May have lower activity than homogeneous catalysts, can require higher temperatures.
"Green" Catalysts Ionic Liquids, Deep Eutectic SolventsReusable, can act as both catalyst and solvent, mild conditions.[10][13]Can be expensive, may require specific workup procedures.

For a good balance of efficiency, ease of handling, and environmental considerations, a heterogeneous catalyst like Amberlyst-15 is an excellent starting point for optimization.[7]

Q3: My reaction mixture turned dark brown or black. What caused this charring?

A3: Charring is a common issue when using strong protic acids, particularly concentrated sulfuric acid (H₂SO₄), at elevated temperatures.[5] The sulfuric acid acts as a powerful dehydrating and oxidizing agent, leading to the decomposition of the organic starting materials and products into carbonaceous material.

Solutions:

  • Reduce Temperature: Operate at the lowest effective temperature for your catalytic system.

  • Change Catalyst: Switch from H₂SO₄ to a less aggressive catalyst. A Lewis acid or a solid acid catalyst like Amberlyst-15 is much less likely to cause charring.[7]

  • Control Addition: If using H₂SO₄ is unavoidable, add it slowly and dropwise to the reaction mixture while cooling in an ice bath to manage the initial exotherm before heating.[11][14]

Q4: The TLC of my crude product shows multiple spots. What are the likely side products?

A4: Besides the desired 3,4-dimethylcoumarin, several side products can form, complicating purification.

  • Chromone Formation (Simonis Chromone Cyclization): Under certain conditions, particularly with catalysts like P₂O₅, the reaction can favor the formation of a chromone isomer instead of a coumarin.[1]

  • Self-Condensation of β-Ketoester: Ethyl 2-methylacetoacetate can undergo self-condensation, especially at high temperatures, leading to various byproducts.[8][9]

  • Sulfonation of Phenol/Product: When using sulfuric acid, sulfonation of the aromatic ring can occur as a competing electrophilic aromatic substitution.

  • Unreacted Starting Materials: Incomplete conversion will leave residual phenol and β-ketoester in the mixture.

Monitoring the reaction by TLC is crucial.[2] If multiple products are observed, consider adjusting the temperature or changing the catalyst to improve selectivity.

Q5: What is the most effective method for purifying the crude 3,4-dimethylcoumarin?

A5: The standard and most effective method for purifying solid organic compounds like 3,4-dimethylcoumarin is recrystallization .

  • Workup: After the reaction is complete, the mixture is typically poured into ice-cold water to precipitate the crude product.[14] The solid is then collected by vacuum filtration and washed with cold water to remove the bulk of the acid catalyst and any water-soluble impurities.[14]

  • Solvent Selection for Recrystallization: An ethanol-water mixture is commonly used and highly effective.[14] The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy (the saturation point). As the solution cools slowly to room temperature and then in an ice bath, the pure coumarin will crystallize out, leaving impurities behind in the solvent.

  • Alternative: If recrystallization is insufficient, column chromatography on silica gel (using a solvent system like hexane:ethyl acetate) can be employed for high-purity samples, though this is more time-consuming and costly.[15]

Experimental Protocol: Synthesis of 7-Hydroxy-3,4-dimethylcoumarin

This protocol details a representative synthesis of a 3,4-dimethylcoumarin derivative using a common precursor, resorcinol, which is highly activated and generally gives good yields.[4] The principles are directly applicable to synthesis from other phenols.

Materials & Reagents:

  • Resorcinol (1.10 g, 10 mmol)

  • Ethyl 2-methylacetoacetate (1.5 mL, ~1.44 g, 10 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 10 mL)

  • Crushed Ice / Ice-cold Water (~200 mL)

  • Ethanol and Water (for recrystallization)

  • Standard laboratory glassware (beakers, flasks, Büchner funnel), magnetic stirrer, ice bath.

Procedure:

  • Acid Preparation: In a fume hood, carefully add 10 mL of concentrated sulfuric acid to a 250 mL beaker. Cool the acid in an ice bath with stirring. Safety Precaution: Always wear appropriate PPE (lab coat, gloves, safety goggles). Concentrated acid is extremely corrosive.[14]

  • Reactant Mixture: In a separate flask, combine 1.10 g of resorcinol and 1.5 mL of ethyl 2-methylacetoacetate. Stir until the resorcinol is fully dissolved. Gentle warming may be necessary.

  • Reaction: Slowly add the resorcinol/ketoester mixture dropwise to the cold, stirred sulfuric acid. Ensure the temperature is maintained below 10°C during the addition.[11][14]

  • Reaction Progression: Once the addition is complete, allow the mixture to stir in the ice bath for 30 minutes. Then, remove the ice bath and let the reaction stand at room temperature for 18-24 hours.[14]

  • Workup & Precipitation: Carefully and slowly pour the reaction mixture into a beaker containing approximately 200 mL of crushed ice, stirring vigorously. A solid precipitate of the crude product will form.

  • Filtration: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold water to remove residual acid.[14]

  • Purification: Transfer the crude solid to a clean flask. Add a minimum amount of hot ethanol to dissolve the solid. Add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry to a constant weight.

Purification Workflow Diagram

Purification_Workflow Start Crude Reaction Mixture Quench Pour into Ice-Water (Precipitation) Start->Quench Filter1 Vacuum Filtration (Wash with cold H₂O) Quench->Filter1 Crude_Solid Crude Solid Product Filter1->Crude_Solid Recrystallize Recrystallization (from Ethanol/Water) Crude_Solid->Recrystallize Filter2 Vacuum Filtration (Wash with cold solvent) Recrystallize->Filter2 Dry Dry Product Filter2->Dry Final_Product Pure 3,4-Dimethylcoumarin Dry->Final_Product

Caption: Standard workup and purification workflow for 3,4-dimethylcoumarin.

References
  • Wikipedia. Pechmann condensation. [Link]

  • Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. [Link]

  • Patil, S. A., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. [Link]

  • Tyndall, S., et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry. [Link]

  • Al-Haj Hussien, F., et al. (2016). Effect of temperature in Pechmann condensation of resorcinol. ResearchGate. [Link]

  • ResearchGate. Effect of temperature in Pechmann condensation of resorcinol. [Link]

  • JETIR. (2020). synthesis of coumarin derivatives via pechmann condensation and nitration reaction. [Link]

  • IntechOpen. (2022). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. [Link]

  • Patil, S. A., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. [Link]

  • Sardar Patel University. A Facile Approach for the Syntheis of Coumarins Via Pechmann Condensation Using Acidic Ionic Liquid Under Solvent Free Condition. [Link]

  • Rad-Moghadam, K., & Montazeri, N. (2009). Coumarin Synthesis via Pechmann Condensation on Silica-Supported Sulfuric Acid Under Microwave Irradiation. Asian Journal of Chemistry. [Link]

  • Molecules. (2023). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. [Link]

  • IntechOpen. (2019). One-Pot Synthesis of Coumarin Derivatives. [Link]

  • MDPI. (2023). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. [Link]

  • MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. [Link]

  • Molecules. (2013). Total Synthesis of Six 3,4-Unsubstituted Coumarins. [Link]

  • idUS. (2022). Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. [Link]

  • Harvard University. Pechmann Condensation. [Link]

  • PMC. (2018). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. [Link]

  • ResearchGate. Optimization studies of the synthesis of 3a-3c with coumarin-malononitrile derivatives 2a-2c with different bases in EtOH. [Link]

  • MDPI. (2013). Total Synthesis of Six 3,4-Unsubstituted Coumarins. [Link]

  • IJSART. (2023). Coumarin Synthesis Via The Pechmann Reaction. [Link]

  • PMC. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. [Link]

  • ARKIVOC. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. [Link]

Sources

Technical Support Center: Synthesis of 3,4-Dimethyl-2H-1-Benzopyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization of Pechmann Condensation for 3,4-Dimethylcoumarin

Executive Summary & Reaction Profile

Target Molecule: 3,4-dimethyl-2H-1-benzopyran-2-one (3,4-Dimethylcoumarin) CAS: 4281-39-4 (Generic reference) Primary Synthetic Route: Pechmann Condensation Core Challenge: Unlike the synthesis of 4-methylcoumarin (which uses ethyl acetoacetate), the synthesis of the 3,4-dimethyl derivative requires ethyl 2-methylacetoacetate . The introduction of the methyl group at the


-position of the 

-keto ester introduces steric hindrance, often resulting in slower reaction kinetics and a higher propensity for side reactions (e.g., chromone formation or polymerization) if temperature is not strictly controlled.
The "Golden Path" Protocol

For a standard 10 mmol scale:

  • Reagents: Phenol (1.0 eq) + Ethyl 2-methylacetoacetate (1.0–1.1 eq).

  • Catalyst: 75% H₂SO₄ (approx. 4–5 mL per g of phenol). Note: 98% acid often causes charring.

  • Condition: Cool acid to <5°C. Add phenol/ester mixture dropwise. Stir at <10°C for 1h, then ambient temp for 12–24h.

  • Quench: Pour onto crushed ice with vigorous stirring.

Troubleshooting Guide (Q&A Format)

Module A: Reaction Initiation & Stoichiometry

Q1: I am using the standard Pechmann protocol for 4-methylcoumarin, but my 3,4-dimethyl reaction is sluggish. Why? Technical Insight: The methyl group at the C2 position of your ester (ethyl 2-methylacetoacetate) adds steric bulk near the electrophilic carbonyl center.

  • Diagnosis: The initial transesterification step is slower than with unsubstituted acetoacetate.

  • Corrective Action:

    • Increase Catalyst Load: Increase H₂SO₄ volume by 15–20% to ensure sufficient protonation.

    • Lewis Acid Dopant: Consider adding 5 mol% Indium(III) chloride (

      
      ) or Bismuth(III) nitrate to the H₂SO₄ to activate the carbonyl without increasing the temperature.
      

Q2: My reaction mixture turns black/tarry within 15 minutes. Is the product lost? Technical Insight: This indicates "runaway sulfonation" or polymerization. Phenols are electron-rich; concentrated H₂SO₄ (98%) acts as a potent oxidant and sulfonating agent at high temperatures.

  • Diagnosis: The exotherm from mixing the ester/phenol with acid spiked the internal temperature >20°C.

  • Corrective Action:

    • Acid Concentration: Dilute 98% H₂SO₄ to 75% using crushed ice before starting. The water acts as a heat sink.

    • Addition Rate: Use a syringe pump or very slow dropwise addition. Monitor internal temperature, not just the bath. Keep

      
      .
      
Module B: Isolation & Purification

Q3: Upon pouring into ice, I get a sticky oil instead of a precipitate. How do I solidify it? Technical Insight: 3,4-Dimethylcoumarin has a lower melting point and higher lipophilicity than 4-methylcoumarin. The "oil" is likely the supercooled product mixed with unreacted ester.

  • Protocol:

    • Decant: Pour off the aqueous acid layer.

    • Wash: Add cold water, stir vigorously, and decant again (removes acid traces).

    • Trituration: Add a small amount of cold ethanol or diethyl ether (2–3 mL). Scratch the flask walls with a glass rod to induce nucleation.

    • Alternative: If oil persists, extract with dichloromethane (DCM), wash with

      
      , dry over 
      
      
      
      , and evaporate. Recrystallize the residue from dilute ethanol.

Q4: The NMR shows a split peak for the methyl groups. Is this an isomer? Technical Insight: No, this is expected.

  • Explanation: You have two distinct methyl environments.

    • C3-CH₃: Appears upfield (~2.1–2.2 ppm) because it is on the double bond but further from the ring current effects of the benzene.

    • C4-CH₃: Appears downfield (~2.4–2.5 ppm) due to deshielding by the adjacent aromatic ring and the lactone oxygen.

  • Validation: Verify the integration is 3:3. If you see a singlet at ~2.4 ppm only, you likely made 4-methylcoumarin (wrong starting ester).

Visualizing the Mechanism & Troubleshooting Logic

Figure 1: The Pechmann Condensation Pathway (3,4-Dimethyl Variant)

This diagram illustrates the critical path from reactants to the target, highlighting where steric hindrance affects the process.

PechmannMechanism Reactants Phenol + Ethyl 2-methylacetoacetate Inter1 Transesterification (Phenyl Ester Intermediate) Reactants->Inter1 Slow Step (Steric Hindrance) Acid Acid Catalyst (H+) Acid->Reactants Inter2 Hydroxyalkylation (Ring Closure) Inter1->Inter2 Michael-type Addition SideProduct Chromone / Tar Inter1->SideProduct High Temp (>50°C) Dehydration Dehydration (-H2O) Inter2->Dehydration Product 3,4-Dimethylcoumarin Dehydration->Product

Caption: The synthesis proceeds via transesterification followed by intramolecular hydroxyalkylation. The C2-methyl group on the ester slows the first step, requiring strict temperature control to prevent the side pathway to tars.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Quench Reaction (Pour into Ice) Result Observe Physical State Start->Result Solid White/Off-White Solid Result->Solid Oil Sticky Oil / Gum Result->Oil Black Black Liquid / Tar Result->Black ActionSolid Filter -> Wash H2O -> Recrystallize (EtOH) Solid->ActionSolid ActionOil Decant H2O -> Add Et2O -> Scratch Glass -> Freeze Oil->ActionOil ActionBlack Discard -> Restart -> Dilute Acid (75%) & Cool <5°C Black->ActionBlack

Caption: Rapid diagnostic flow for post-reaction workup. Oiling is the most common issue with dimethyl derivatives due to melting point depression from impurities.

Physicochemical Data & Validation

Use the table below to validate your isolated product.

PropertyValue / RangeNotes
Appearance White to pale yellow crystalsDark yellow indicates oxidation/tar.
Melting Point 115°C – 120°CVaries by purity. Broad range (<5°C) implies solvent entrapment.
Solubility Soluble in EtOH, DCM, AcetoneInsoluble in cold water.

NMR (CDCl

)

2.18 (s, 3H, C3-Me)

2.42 (s, 3H, C4-Me)

7.2–7.6 (m, 4H, Ar-H)
Distinct singlets for methyls are the key identifier.
IR (KBr) 1705–1720 cm

(Lactone C=O)
Strong band.

References

  • Pechmann, H. v., & Duisberg, C. (1883).[1] Ueber die Verbindungen der Phenole mit Acetessigäther.[2][3] Berichte der deutschen chemischen Gesellschaft, 16(2), 2119–2128.[1]

  • BenchChem Technical Support. (2025). Application Note: Pechmann Condensation Synthesis of 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one. (Adapted for non-hydroxy variants).

  • Organic Chemistry Portal. (n.d.). Pechmann Condensation - Mechanism and Protocols.

  • Sethi, A., et al. (2013). Novel heterogeneous catalytic method for synthesis of coumarin derivatives.[4][5] Chemical Sciences Journal. (Provides modern green alternatives to H₂SO₄).

Sources

Troubleshooting low solubility of 3,4-dimethyl-2H-1-benzopyran-2-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-DMC-34 | Status: Active

Senior Application Scientist: Dr. A. Vance

Introduction: The "Brick Dust" Challenge

Welcome. If you are accessing this guide, you are likely facing precipitation issues with 3,4-dimethyl-2H-1-benzopyran-2-one (also known as 3,4-dimethylcoumarin ).

This molecule presents a classic "brick dust" profile: high crystallinity and high lipophilicity. Its rigid benzopyrone core, reinforced by two methyl groups, creates a stable crystal lattice that water molecules cannot easily penetrate.

This guide provides field-proven protocols to solubilize this compound without compromising its chemical integrity.

Module 1: Physicochemical Profiling

Understanding the Enemy

Before attempting solubilization, you must understand the barriers. The methyl groups at positions 3 and 4 significantly increase the hydrophobicity (LogP) compared to the parent coumarin.

PropertyValue (Est.)Implication
Molecular Weight 174.20 g/mol Small molecule, but rigid.
LogP (Octanol/Water) ~2.5 - 3.0Highly lipophilic. Prefers cell membranes to aqueous media.
Water Solubility < 0.1 mg/mL*Practically insoluble in pure water.
Lactone Stability pH < 8.0CRITICAL: Unstable in alkaline conditions.[1]

*Note: While some predictive models suggest higher values, empirical lab experience with methylated coumarins dictates treating it as practically insoluble to avoid experimental failure.

Module 2: The Co-Solvent Strategy (Standard Protocol)

For chemical assays and non-sensitive biological applications.

The Trap: Directly adding solid powder to water will result in a floating film or sediment. The Solution: Use a high-concentration organic stock followed by a "Step-Down Dilution."

Protocol A: DMSO/Ethanol Stock Preparation
  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is preferred due to its high boiling point and solubilizing power. Ethanol (EtOH) is a secondary choice if DMSO is toxic to your specific assay.

  • Stock Concentration: Prepare a 10 mM to 50 mM stock solution in 100% DMSO.

    • Visual Check: The solution should be clear and colorless/pale yellow. Sonicate for 5 minutes if needed.

Protocol B: The Step-Down Dilution (Preventing Precipitation Shock)

When you inject a DMSO stock into water, the local concentration momentarily exceeds the solubility limit, causing "crashing out" (micro-precipitation).

Workflow:

StepDownDilution Stock 1. DMSO Stock (50 mM) Inter 2. Intermediate (1:10 in Buffer) Stock->Inter Slow addition + Vortex Final 3. Final Assay (Working Conc.) Stock->Final Direct Injection Inter->Final Dilute to target Precip PRECIPITATION RISK (Cloudy Solution) Final->Precip If mixing is poor

Figure 1: Step-Down Dilution Workflow to minimize precipitation shock.

Step-by-Step:

  • Place your aqueous buffer in a vortexing tube.

  • While vortexing , slowly pipet the DMSO stock into the buffer.

  • Limit: Keep final DMSO concentration < 1% (v/v) for most biological assays.

Module 3: Advanced Solubilization (Cyclodextrins)

For cell culture and animal studies where DMSO is toxic.

If you cannot use organic solvents, you must use molecular encapsulation . Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex, hiding the hydrophobic coumarin inside a hydrophilic donut-shaped molecule.

Protocol C: HP-β-CD Complexation

Reagents:

  • 3,4-dimethylcoumarin

  • HP-β-CD (Pharmaceutical grade)

  • Milli-Q Water

Procedure:

  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution.

  • Add Compound: Add 3,4-dimethylcoumarin in excess of its estimated solubility (e.g., attempt to reach 1 mg/mL).

  • Equilibration: Shake or rotate the suspension at room temperature for 24 to 48 hours .

    • Why? Complexation is an equilibrium process. It is not instantaneous.

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove un-dissolved solids.

  • Quantification: Measure the concentration of the filtrate using UV-Vis (approx. 320 nm) against a standard curve to determine the final soluble concentration.

Module 4: The pH Stability Trap (Critical Warning)

The Issue: Users often try to dissolve coumarins by adding NaOH (raising pH). The Consequence: This causes Chemical Hydrolysis . The lactone ring opens, forming a coumarinate salt. You are no longer studying 3,4-dimethylcoumarin; you are studying its ring-opened acid derivative.

Hydrolysis Coumarin 3,4-dimethylcoumarin (Closed Ring - Active) Transition Alkaline pH (> 8.5) OH- Attack Coumarin->Transition High pH Salt Coumarinate Salt (Open Ring - Inactive/Altered) Transition->Salt Hydrolysis Salt->Coumarin Acidification (H+) (Reversible if fast) Isomer Trans-Isomer (Permanent Damage) Salt->Isomer UV Light / Time (Irreversible)

Figure 2: The pH-dependent hydrolysis pathway. Avoid pH > 8.0 to maintain molecular integrity.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Cloudiness upon dilution "Crash-out" effect.Use Protocol B (Step-Down). Warm the buffer to 37°C before adding stock.
Loss of fluorescence Fluorescence quenching or Ring Opening.Check pH. If pH > 8, the ring has opened (non-fluorescent). Adjust to pH 7.4.
Inconsistent cell data Micro-crystals adhering to cells.Filter your final media (0.22 µm) after adding the compound to ensure only soluble fraction remains.
Yellowing of solution Hydrolysis to coumarinate.The ring-opened salt is often yellow. Discard and prepare fresh in neutral buffer (pH 7.0 - 7.4).

References

  • PubChem. 2H-1-Benzopyran-2-one, 3,4-dimethyl- (Compound Summary). National Library of Medicine. [Link]

  • Pereira, T.M., et al. (2024).[2] Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing.[2] ACS Applied Materials & Interfaces.[2] [Link]

  • Dondon, R., & Fery-Forgues, S. (2001). Inclusion Complex of Fluorescent 4-Hydroxycoumarin Derivatives with Native β-Cyclodextrin.[3] Journal of Physical Chemistry B. [Link]

  • Al-Zahrani, A.A., et al. (2025). Binding of Coumarin 334 with β-Cyclodextrin...[4] ResearchGate. [Link]

Sources

Refinement of purification methods for 2H-1-Benzopyran-2-one, 3,4-dimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying coumarin derivatives. Achieving high purity for 2H-1-Benzopyran-2-one, 3,4-dimethyl- (also known as 3,4-dimethylcoumarin) is not merely a procedural step; it is the foundation for reliable and reproducible results in downstream applications, from biological assays to materials science. Impurities, often stemming from unreacted starting materials or side products of synthesis like the Pechmann condensation, can significantly alter the compound's physical, chemical, and biological properties.

This technical support guide synthesizes field-proven insights and established protocols to create a self-validating system for the purification of 3,4-dimethylcoumarin. We will move beyond simple step-by-step instructions to explain the causality behind each procedural choice, empowering you to troubleshoot effectively and refine the methodology for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude 3,4-dimethylcoumarin?

A: The impurity profile is highly dependent on the synthetic route. For common methods like the Pechmann condensation, expect unreacted phenolic starting materials (e.g., resorcinol derivatives) and the β-ketoester (ethyl 2-methylacetoacetate). Acid catalysts (e.g., sulfuric acid) and isomeric byproducts formed from competing reaction pathways are also common contaminants.

Q2: Which purification method should I try first: recrystallization or column chromatography?

A: For crude products with moderate to high purity (typically >80-85%), recrystallization is the most efficient first choice. It is faster, uses less solvent, and is more scalable than chromatography. If the crude product is an oil, is heavily discolored, or shows multiple closely-spaced spots on a Thin-Layer Chromatography (TLC) plate, a preliminary purification by flash column chromatography is recommended to remove the bulk of impurities before a final recrystallization step.

Q3: How do I assess the purity of my final product?

A: The most common and accessible methods are Thin-Layer Chromatography (TLC) and melting point analysis. A pure compound should appear as a single spot on a TLC plate developed with an appropriate solvent system. Furthermore, a sharp melting point range that aligns with literature values indicates high purity. For definitive structural confirmation and purity assessment, techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry are standard.

Q4: My purified 3,4-dimethylcoumarin is slightly yellow. Is this normal?

A: While many pure coumarins are colorless or white crystals, a faint yellow tinge can sometimes persist even after initial purification. This may be due to trace, highly conjugated impurities. If this is a concern for your application (e.g., fluorescence studies), treatment with activated charcoal during recrystallization or further purification by column chromatography may be necessary.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 3,4-dimethylcoumarin.

Problem 1: My product fails to crystallize from the recrystallization solvent, instead forming an oil.

  • Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is so high that it disrupts the formation of a stable crystal lattice.

  • Solutions:

    • Trituration: Try to induce crystallization by scratching the inside of the flask with a glass stirring rod at the solvent-air interface. This creates microscopic imperfections on the glass that can serve as nucleation sites.

    • Seeding: If you have a small crystal of pure product, add it to the cooled, supersaturated solution to act as a template for crystal growth.

    • Reduce Solvent Temperature: If you are using a high-boiling point solvent, switch to a more volatile solvent system to ensure the solution temperature drops below the compound's melting point before it becomes saturated.

    • Preliminary Purification: The presence of significant impurities is the most common cause. Subject the oily product to flash column chromatography to remove these contaminants, then attempt recrystallization again with the partially purified material.

Problem 2: I have very low product recovery after recrystallization.

  • Causality: This issue almost always stems from the choice of solvent or the procedure. Either the compound has significant solubility in the solvent even at low temperatures, or too much solvent was used initially.

  • Solutions:

    • Optimize Solvent System: The ideal solvent should fully dissolve the compound when hot but result in very low solubility when cold. Experiment with two-solvent systems (e.g., ethanol/water, ethyl acetate/hexane). Dissolve the compound in a minimum of the "good" hot solvent, then add the "poor" solvent dropwise until the solution turns cloudy (the cloud point), and then add a few more drops of the "good" solvent to clarify.

    • Minimize Solvent Volume: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling.

    • Maximize Cooling: After allowing the solution to cool slowly to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

    • Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Problem 3: Impurities are co-eluting with my product during column chromatography.

  • Causality: The polarity of the impurity and the desired compound are too similar for effective separation with the chosen mobile phase and stationary phase.

  • Solutions:

    • Adjust Mobile Phase Polarity: Switch to a less polar solvent system. For a typical ethyl acetate/hexane system, decrease the percentage of ethyl acetate. Run a "shallow" gradient, where the polarity is increased very slowly over many column volumes. This increases the separation between bands.

    • Change Adsorbent: If silica gel (a polar, slightly acidic adsorbent) fails to provide adequate separation, consider trying neutral alumina. The different surface chemistry can alter the elution order and improve resolution.

    • Consider an Alternative Chromatographic Technique: For very challenging separations, reversed-phase chromatography (using a C18 column) may be effective, as it separates compounds based on hydrophobicity rather than polarity.

Visualization of Purification Workflow

G cluster_0 Initial Work-up cluster_1 Primary Purification Route cluster_2 Alternative/Secondary Purification crude Crude 3,4-Dimethylcoumarin wash Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->wash bicarb_wash Wash with sat. NaHCO3 to remove acidic impurities wash->bicarb_wash recrystallize Recrystallization (e.g., Ethanol/Water) bicarb_wash->recrystallize check_purity1 Check Purity (TLC, m.p.) recrystallize->check_purity1 column Flash Column Chromatography (Silica, Hexane/EtOAc gradient) check_purity1->column Impure pure_product Pure Product check_purity1->pure_product Pure combine Combine Pure Fractions column->combine evaporate Evaporate Solvent combine->evaporate recrystallize2 Final Recrystallization (Optional) evaporate->recrystallize2 recrystallize2->pure_product

Caption: General purification workflow for 3,4-dimethylcoumarin.

Data Presentation: Recrystallization Solvent Systems

Solvent SystemComponent PolarityTypical Starting Ratio (v/v)Notes
Ethanol / Water Polar / Very PolarDissolve in hot EtOH, add hot H₂OExcellent for many coumarins; water acts as the anti-solvent.
Methanol / Water Polar / Very PolarDissolve in hot MeOH, add hot H₂OSimilar to ethanol/water, good for slightly more polar compounds.
Ethyl Acetate / Hexane Mid-Polar / Non-PolarDissolve in hot EtOAc, add HexaneA versatile system, good for removing both more polar and less polar impurities.
Acetone / Water Polar / Very PolarDissolve in hot Acetone, add H₂OAcetone's high volatility can be advantageous during drying.
Toluene / Hexane Non-Polar (Aromatic) / Non-PolarDissolve in hot Toluene, add HexaneUseful if the product is particularly non-polar and impurities are greasy.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent Method)

This protocol uses an ethanol/water system, a common and effective choice for many coumarin derivatives.

  • Solvent Selection: In a small test tube, dissolve ~20-30 mg of your crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes persistently cloudy. Add a final drop or two of hot ethanol to just redissolve the precipitate. This confirms the suitability of the solvent pair.

  • Dissolution: Place the bulk of your crude 3,4-dimethylcoumarin in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture (e.g., on a hot plate) with stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a very small amount of activated charcoal (a spatula tip). Swirl the mixture for 2-5 minutes.

  • Hot Filtration: If charcoal was used, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal. The pre-heating step is critical to prevent premature crystallization in the funnel.

  • Crystallization: Add hot water dropwise to the clear, hot ethanolic solution until it becomes slightly turbid. Add a few drops of hot ethanol to re-clarify. Cover the flask and allow it to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of ice-cold ethanol/water mixture. Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass or drying oven to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for separating impurities with different polarities from the target compound.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Spot the crude material on a TLC plate and test various ratios of hexane/ethyl acetate. The ideal solvent system will give the desired product an Rf value of approximately 0.25-0.35.

  • Column Packing: Select a column of appropriate size. Pack the column with silica gel using the chosen eluent system (starting with a slightly less polar mixture than your final TLC solvent, e.g., 95:5 hexane/ethyl acetate if your TLC solvent was 80:20). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Collect fractions in test tubes. Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15) to move the compounds down the column.

  • Fraction Analysis: Spot each collected fraction (or every few fractions) on a TLC plate. Develop the plate and visualize the spots under UV light.

  • Product Isolation: Combine all fractions that contain only the pure desired compound. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3,4-dimethylcoumarin.

G cluster_induce Inducement Techniques start Recrystallization Fails (Oiling Out / No Crystals) q1 Are impurities the likely cause? (Oily crude, multiple TLC spots) start->q1 a1_yes Perform Column Chromatography to remove impurities, then re-try. q1->a1_yes Yes a1_no Induce Crystallization q1->a1_no No scratch Scratch inner surface of flask a1_no->scratch seed Add a seed crystal a1_no->seed concentrate Concentrate solution by evaporating some solvent a1_no->concentrate

Caption: Troubleshooting decision tree for recrystallization failure.

References

  • NIST. (n.d.). 3,4-Dihydrocoumarin, 4,4-dimethyl-6-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2013). Total Synthesis of Six 3,4-Unsubstituted Coumarins. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,4-Dihydrocoumarin, 4,4-dimethyl-6-hydroxy- (CAS 29423-72-1). Retrieved from [Link]

  • PubChem. (n.d.). Coumarin. National Center for Biotechnology Information. Retrieved from [Link]

  • RESEARCH REVIEW International Journal of Multidisciplinary. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2020). A simple and efficient synthesis of substituted 2H-1-benzopyran-2-ones using natural acids and their bio evaluation. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis of benzofuro-4-anilino-2H-I-benzopyran-2-one and benzofuro-pyrano. Retrieved from [Link]

  • Google Books. (n.d.). The Synthesis of Some Derivatives of 2H-1-Benzopyran-2-One.
  • International Journal of ChemTech Research. (2011). Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. Royal Society of Chemistry. Retrieved from [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Retrieved from [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Retrieved from [Link]

  • ResearchGate. (2020). What is the best solvent to recrystillize a polar coumarin?. Retrieved from [Link]

  • MDPI. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. Retrieved from [Link]

  • YouTube. (2020). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Arkivoc. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. Retrieved from [Link]

Addressing instability of 3,4-dimethylcoumarin under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Addressing physicochemical vulnerabilities of 3,4-dimethylcoumarin derivatives in experimental models.

As a Senior Application Scientist, I frequently encounter researchers facing reproducibility issues when utilizing 3,4-dimethylcoumarin and its derivatives in biological assays, fluorescence imaging, and drug development (e.g., MAO-B inhibitors or photosensitizers). The core of these issues almost always traces back to two fundamental physicochemical vulnerabilities: pH-dependent lactone ring hydrolysis and susceptibility to photodegradation .

This guide provides an in-depth, self-validating framework to troubleshoot, quantify, and mitigate these instabilities, ensuring the scientific integrity of your experimental data.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the fluorescence signal of my 3,4-dimethylcoumarin derivative rapidly decay in physiological buffers (pH 7.4 - 8.0)? A1: Causality – Base-Catalyzed Lactone Ring Opening. Coumarins are essentially


-pyrone derivatives (O-hydroxyphenylacrylate lactones). In alkaline or even mildly basic aqueous environments (pH > 7.4), the ester bond within the lactone ring undergoes nucleophilic attack by hydroxide ions[1]. This hydrolysis converts the highly fluorescent, lipophilic closed-ring lactone into a non-fluorescent, water-soluble carboxylate salt (coumarinic acid derivative)[2].
Self-Validating Solution: To confirm if this is the cause of your signal loss, acidify your degraded sample to pH 4.0–5.0 using 5% HCl. If the fluorescence signal recovers, the degradation was due to reversible ring-opening[1]. For long-term assays, maintain the buffer pH strictly at or below 7.0, or utilize sterically hindered derivatives if basic conditions are unavoidable.

Q2: I am using a 3,4-dimethylcoumarin derivative as an MAO-B inhibitor in live-cell assays, but the efficacy drops significantly after 24 hours. Is the compound degrading? A2: Causality – Enzymatic and Hydrolytic Prodrug Cleavage. In complex biological matrices, 3,4-dimethylcoumarins are subjected not only to chemical hydrolysis but also to enzymatic cleavage by esterases[3]. Enzymes with esterase activity can prematurely open the lactone ring. In some cases, the ring-opened metabolite is the actual pharmacophore (acting as a prodrug), but if the intact lactone form is required for cell permeability or target binding (e.g., MAO-B inhibition where lipophilicity strongly correlates with affinity), premature hydrolysis will drastically reduce efficacy[3]. Self-Validating Solution: Perform a stability-indicating HPLC assay comparing the compound's half-life in a cell-free buffer versus cell lysate. If esterase activity is the culprit, consider running assays with esterase inhibitors (if compatible with your target) or redesigning the assay timeline to measure acute rather than chronic exposure.

Q3: During fluorescence microscopy, the signal from my 3,4-dimethylcoumarin probe bleaches within minutes. How can I differentiate between photobleaching and chemical degradation? A3: Causality – Photodegradation and Singlet Oxygen Generation. Under continuous UV or visible light irradiation, 3,4-dimethylcoumarin derivatives can undergo irreversible photodegradation. These compounds can act as photosensitizers, absorbing light to cross into a triplet state, which then transfers energy to molecular oxygen to generate reactive singlet oxygen (


)[4]. The generated reactive oxygen species (ROS) subsequently attack and destroy the coumarin fluorophore itself (self-sensitized photo-oxidation).
Self-Validating Solution: Run the imaging experiment in the presence of a singlet oxygen quencher (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO) or under hypoxic conditions. If the signal stabilizes, the instability is photochemically driven by ROS generation[4].

Part 2: Mechanisms and Workflows (Visualizations)

lactone_hydrolysis A 3,4-Dimethylcoumarin (Closed Lactone Ring) B OH- Attack (Basic pH > 7.4) A->B Hydrolysis C Ring-Opened Intermediate (Carboxylic Acid) B->C Ring Opening D Water-Soluble Salt (Coumarinic Acid Derivative) C->D Deprotonation D->A Acidification (pH < 5)

Mechanism of pH-dependent reversible lactone ring opening in 3,4-dimethylcoumarin.

workflow Step1 Prepare Stock Solution (Anhydrous DMSO, Protect from Light) Step2 Dilute in Aqueous Buffers (pH 4.0, 7.4, 9.0) Step1->Step2 Step3 Incubate under Stress (Thermal / UV Exposure) Step2->Step3 Step4 HPLC / Fluorometric Analysis (Monitor Lactone vs Carboxylate) Step3->Step4

Step-by-step experimental workflow for evaluating 3,4-dimethylcoumarin stability.

Part 3: Experimental Protocols

To ensure trustworthiness in your data, your protocols must be self-validating. The following methodologies allow you to quantify the exact degradation kinetics of your specific 3,4-dimethylcoumarin batch.

Protocol 1: pH-Stability Profiling and Lactone-Carboxylate Interconversion Assay

Purpose: To determine the kinetic rate of lactone ring opening and establish the optimal pH window for your specific derivative.

  • Stock Preparation: Dissolve the 3,4-dimethylcoumarin derivative in anhydrous DMSO to a concentration of 10 mM. Store in amber vials to prevent ambient photodegradation.

  • Buffer Hydration: Prepare a series of 50 mM buffers: Acetate (pH 4.0, 5.0), MES (pH 6.0), Phosphate (pH 7.0, 7.4), and Tris (pH 8.0, 9.0).

  • Incubation: Spike the DMSO stock into each buffer to a final concentration of 50 µM (ensure final DMSO concentration is <1% v/v to avoid solvent-induced stabilization). Incubate at 37°C in the dark.

  • Sampling & Quenching: At defined time intervals (0, 1, 2, 4, 8, 24 hours), extract 100 µL aliquots. Critical Step: Immediately quench the pH 8.0 and 9.0 samples by adding 10 µL of 0.1 N HCl to arrest further base-catalyzed hydrolysis prior to injection[5].

  • HPLC Analysis: Run samples on a C18 Reverse-Phase HPLC column. The intact lactone will elute later (due to higher lipophilicity) than the ring-opened carboxylate[5]. Calculate the Area Under the Curve (AUC) to determine the half-life (

    
    ) at each pH.
    
Protocol 2: Controlled Photodegradation and Singlet Oxygen Assessment

Purpose: To isolate photochemical instability from hydrolytic degradation.

  • Sample Preparation: Prepare a 10 µM solution of 3,4-dimethylcoumarin in DMF. Using DMF minimizes the hydrolytic background noise that occurs in aqueous buffers[4].

  • Trap Addition: Add 1,3-diphenylisobenzofuran (DPBF) at a concentration of 30 µM to act as a singlet oxygen trap[4].

  • Irradiation: Irradiate the cuvette using a monochromatic light source matching the coumarin's excitation maximum (e.g., 350 nm).

  • Monitoring: Monitor the absorbance decay of DPBF at 415 nm using a UV-Vis spectrophotometer every 10 seconds for a total of 2 minutes[4].

  • Calculation: Calculate the photodegradation quantum yield. A rapid drop in DPBF absorbance confirms the coumarin is generating singlet oxygen, which is the primary driver of its photobleaching.

Part 4: Quantitative Data Presentation

Table 1: Representative Stability Profile of 3,4-Dimethylcoumarin Derivatives

Experimental ConditionPrimary Degradation PathwayObserved Half-Life (

) / Quantum Yield
Mitigation Strategy
Aqueous Buffer (pH 4.0 - 5.0) Stable (Lactone favored)> 72 hoursN/A (Optimal storage/assay condition)
Aqueous Buffer (pH 7.4) Mild Hydrolysis12 - 24 hoursPrepare fresh daily; run assays < 4 hours
Aqueous Buffer (pH 9.0) Rapid Base-Catalyzed Ring Opening< 1 hourAcidify to pH 5.0 to reverse ring-opening
UV Irradiation (in DMF) Photodegradation (Singlet Oxygen)

Use ROS quenchers; minimize exposure time
Cell Lysate / In Vivo Enzymatic Esterase Cleavage2 - 6 hoursUtilize esterase inhibitors if compatible

References

  • Design, Synthesis and Antifungal Activity of Coumarin Ring-Opening Derivatives, MDPI,[Link]

  • The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan, NIH,[Link]

  • Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds, NIH,[Link]

  • Synthesis, characterization and determination of photophysicochemical properties of peripheral and nonperipheral tetra-7-oxy-3,4-dimethylcoumarin substituted zinc, indium phthalocyanines, ResearchGate,[Link]

Sources

Enhancing the fluorescence quantum yield of 3,4-dimethyl-2H-1-benzopyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing the fluorescence quantum yield (


) of 3,4-dimethyl-2H-1-benzopyran-2-one
Ticket ID:  #C-34DM-QY-OPT
Assigned Specialist:  Senior Application Scientist, Spectroscopy Division

Executive Summary

You are working with 3,4-dimethyl-2H-1-benzopyran-2-one (3,4-dimethylcoumarin).

Crucial Diagnostic: As a bare scaffold, this molecule exhibits negligible fluorescence (


) in most environments. It lacks the "push-pull" electronic architecture required for efficient radiative decay.

To achieve a high quantum yield (approaching


 or nearly 1.0), you cannot simply "tune" the instrument. You must intervene at the molecular or supramolecular level. This guide details the three proven intervention tiers: Chemical Derivatization , Solvent Engineering , and Supramolecular Encapsulation .

Module 1: Chemical Derivatization (The "Hardware" Fix)

User Issue: "I am synthesizing the core 3,4-dimethylcoumarin, but the signal is too weak for bio-imaging."

Root Cause: The core structure lacks an electron-donating group (EDG) at the 7-position. Without this, there is no efficient Intramolecular Charge Transfer (ICT) state to facilitate fluorescence.

Troubleshooting & Optimization Protocol

Q1: What is the single most effective modification to increase brightness? A: You must introduce a strong Electron Donating Group (EDG) at the 7-position .

  • Recommendation: Synthesize 7-dimethylamino-3,4-dimethylcoumarin or 7-hydroxy-3,4-dimethylcoumarin .

  • Mechanism: The 7-EDG pushes electron density into the conjugated

    
    -system, while the carbonyl at position 2 (and potentially EWGs at position 3) pulls it. This "Push-Pull" system lowers the energy gap and increases the radiative decay rate (
    
    
    
    ).

Q2: I added a nitro group (-NO2) at position 3, and fluorescence disappeared. Why? A: Nitro groups are strong fluorescence quenchers. They facilitate Intersystem Crossing (ISC) to the triplet state (


), bypassing the fluorescent singlet state (

).
  • Fix: Replace -NO2 with a cyano (-CN) or carboxyl (-COOH) group if you need an electron-withdrawing effect at position 3 without quenching.

Visualization: Structural Logic for Enhancement

CoumarinSAR Core 3,4-dimethyl-2H-1-benzopyran-2-one (Weak Fluorescence) Sub7 7-Position Substitution Core->Sub7 Sub3 3-Position Substitution Core->Sub3 EDG Electron Donor (EDG) (-OH, -NMe2) Sub7->EDG Essential EWG_Good EWG (Non-Quenching) (-CN, -COOH) Sub3->EWG_Good EWG_Bad EWG (Quenching) (-NO2) Sub3->EWG_Bad Result_High High Quantum Yield (ICT State) EDG->Result_High Promotes ICT EWG_Good->Result_High Enhances Push-Pull Result_Low Fluorescence Quenching (ISC / Triplet State) EWG_Bad->Result_Low Promotes ISC

Figure 1: Structure-Activity Relationship (SAR) flow for transforming the non-fluorescent core into a high-yield fluorophore.

Module 2: Solvent & Environmental Control (The "Software" Fix)

User Issue: "My 7-amino derivative is bright in toluene but dim in water/methanol."

Root Cause: This is the TICT (Twisted Intramolecular Charge Transfer) phenomenon. In polar solvents, the flexible amino group rotates, creating a non-emissive state that dissipates energy as heat.

Solvent Compatibility Table
Solvent ClassPolarityEffect on

MechanismRecommendation
Non-Polar (Toluene, Hexane)LowHigh Stabilizes the planar Locally Excited (LE) state.Ideal for max brightness.
Polar Aprotic (DMSO, DMF)HighModerate Stabilizes ICT, but risks TICT rotation.Good for red-shifted emission.
Polar Protic (Water, MeOH)HighLow Hydrogen bonding stabilizes TICT state; Non-radiative decay increases.Avoid if possible or use encapsulation.

Q3: How do I maintain high


 in aqueous buffers for biological assays? 
A:  You cannot change the solvent, so you must change the molecule's freedom of movement.
  • Rigidification: Use a coumarin derivative where the nitrogen is part of a ring system (e.g., Coumarin 153 or Coumarin 102). This physically prevents the bond rotation required for the TICT state.

  • Viscosity: Increasing viscosity (e.g., adding glycerol) slows down the rotation, recovering some

    
    .
    

Module 3: Supramolecular Encapsulation (The "External" Fix)

User Issue: "I cannot synthesize a new derivative. I must use 3,4-dimethylcoumarin in water. Is there any hope?"

Solution: Yes. Use Cyclodextrin (CD) Encapsulation .[1] The hydrophobic cavity of


-cyclodextrin (

-CD) acts as a "micro-solvent," shielding the coumarin from water and restricting vibrational/rotational relaxation.
Protocol: Preparation of Inclusion Complex
  • Prepare Host Solution: Dissolve

    
    -CD (10-15 mM) in phosphate buffer (pH 7.4).
    
  • Prepare Guest Solution: Dissolve 3,4-dimethylcoumarin in a minimal amount of ethanol (stock solution).

  • Complexation: Add the guest stock to the host solution (Final guest conc: 10

    
    M). Ensure Ethanol content is < 1%.
    
  • Equilibration: Stir for 24 hours in the dark at room temperature or sonicate for 30 mins.

  • Validation: Measure fluorescence. You should observe a significant increase in intensity and a slight blue shift (hypsochromic shift) due to the non-polar environment of the cavity.

Module 4: Measurement & Validation (The "Diagnostic")

User Issue: "My quantum yield calculations are inconsistent."

Root Cause: Common errors include the Inner Filter Effect (concentration too high) or refractive index mismatches.

Standard Operating Procedure (SOP): Relative Measurement

Principle:



  • 
    : Slope of Integrated Fluorescence Intensity vs. Absorbance.[2]
    
  • 
    : Refractive index of the solvent.[2][3]
    

Step-by-Step Workflow:

  • Select Standard: Use Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    (
    
    
    ) or Coumarin 153 in Ethanol (
    
    
    ).
  • Prepare Dilution Series: Prepare 5 concentrations for both sample and standard.

    • CRITICAL: Absorbance at excitation wavelength must be < 0.1 OD (ideally 0.01 - 0.05) to avoid re-absorption (Inner Filter Effect).

  • Acquire Spectra:

    • Measure Absorbance (

      
      ) at 
      
      
      
      .
    • Measure Emission spectra (integrate area

      
      ).
      
  • Plot Data: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ).
  • Calculate: Determine the slope (

    
    ) and apply the equation above.
    
Visualization: Measurement Workflow

QY_Measurement Start Start Measurement Prep Prepare Dilution Series (Abs < 0.1 OD) Start->Prep Check Check Absorbance Is A > 0.1? Prep->Check Dilute Dilute Further Check->Dilute Yes (Error) Scan Scan Emission (Integrate Area) Check->Scan No (Valid) Dilute->Check Plot Plot F vs. Abs (Get Slope) Scan->Plot Calc Apply Equation (Correct for Refractive Index) Plot->Calc

Figure 2: Validated workflow for relative quantum yield determination to minimize Inner Filter Effects.

References

  • NIST Technical Series. (1976). Fluorescence quantum yield measurements. National Institute of Standards and Technology.

  • Lakowicz, J. R. (2006).[4] Principles of Fluorescence Spectroscopy. Springer. (Foundational text on TICT and solvent effects).

  • Jones, G., et al. (1985). Solvent effects on the photophysics of 7-aminocoumarins. Journal of Physical Chemistry. (Authoritative source on TICT quenching in coumarins).
  • Wagner, B. D. (2006). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules.

  • IUPAC. (2011). Measurement of photoluminescence quantum yields. Pure and Applied Chemistry.

Sources

Modifying experimental protocols for better reproducibility with 3,4-dimethylcoumarin

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Modifying Experimental Protocols for Reproducibility Target Audience: Chemical Biology & Drug Discovery Teams

Introduction: The Reproducibility Crisis in Coumarin Scaffolds

3,4-Dimethylcoumarin (3,4-DMC) is a deceptive molecule. While structurally simple, its utility as a laser dye, photo-initiator, and pharmacophore is frequently compromised by three variables: synthetic impurities , solvatochromic instability , and photodimerization .

This guide moves beyond standard datasheets. It addresses the "hidden" variables that cause batch-to-batch variance and experimental failure. We treat the protocol as a self-validating system, ensuring that your data reflects the molecule's true activity, not an artifact of its environment.

Module 1: Synthesis Integrity (The Source)

The Issue: Commercial batches of 3,4-DMC often contain trace isomers or unreacted phenols that quench fluorescence and alter binding constants. The Fix: A modified Pechmann Condensation protocol with strict kinetic control.

Troubleshooting Guide: Synthetic Variability
SymptomProbable CauseCorrective Action
Low Melting Point (<115°C) Contamination with unreacted resorcinol or side-product isomers.Recrystallize twice from Ethanol/Water (7:3). Check TLC (Hexane:Ethyl Acetate 3:1).
Yellow Discoloration Oxidation of phenolic intermediates or high-temperature charring.Perform acid addition at <10°C. Use Nitrogen atmosphere.
Inconsistent Yield Runaway exotherm during catalyst addition.Use a syringe pump for acid addition. Maintain active cooling.
Optimized Protocol: Kinetic Control Pechmann Condensation

Standard Pechmann condensations use sulfuric acid at room temperature. For 3,4-DMC, this often leads to polymeric side-products. We use a cold-initiation method.

  • Cryogenic Setup: Cool 10 mL conc.

    
     to 0–5°C  in an ice-salt bath.
    
  • Stepwise Addition: Dissolve 0.01 mol Resorcinol in 0.01 mol Ethyl 2-methylacetoacetate. Add this mixture dropwise to the acid over 30 minutes .

    • Why? The 3-methyl group on the ester creates steric hindrance. Rapid addition causes local heating, favoring thermodynamic side-products over the desired kinetic cyclization.

  • Maturation: Stir at 0°C for 1 hour, then warm to Room Temp (25°C) for 18 hours.

  • Quench: Pour over 100g crushed ice with vigorous stirring.

  • Validation: The precipitate must be white. Any yellow/brown hue indicates degradation.

Visualizing the Workflow (DOT)

SynthesisWorkflow Reactants Resorcinol + Ethyl 2-methylacetoacetate Catalyst H2SO4 (Conc.) Temp < 5°C Reactants->Catalyst Dropwise Addition Intermediate Transesterification Intermediate Catalyst->Intermediate Kinetic Control Cyclization Intramolecular Cyclization Intermediate->Cyclization Acid Catalysis Crude Crude 3,4-DMC (Precipitate) Cyclization->Crude Ice Quench Purification Recrystallization (EtOH/H2O) Crude->Purification Filter Final Pure 3,4-DMC (White Crystals) Purification->Final Dry

Caption: Kinetic control pathway for Pechmann condensation to minimize polymeric side-products.

Module 2: Photophysical Standardization (The Measurement)

The Issue: 3,4-DMC is solvatochromic. Its quantum yield (


) fluctuates wildy depending on solvent polarity and hydrogen bonding capacity.
The Fix:  Standardize solvent systems and account for the "TICT" (Twisted Intramolecular Charge Transfer) effect.
FAQ: Fluorescence Instability

Q: Why does my signal disappear in aqueous buffer? A: This is likely TICT quenching . In polar protic solvents (like water or buffers), the excited state of coumarins can twist into a non-emissive state stabilized by hydrogen bonding.[1]

  • Solution: Do not use pure aqueous buffers for quantum yield measurements. Use a Dioxane-Water mixture if aqueous conditions are necessary to maintain a dielectric constant

    
    .
    

Q: My emission peak shifts red when I change from Hexane to Methanol. Is the compound degrading? A: No, this is the Bathochromic Shift . The excited state is more polar than the ground state.[1] Polar solvents stabilize the excited state, lowering the energy gap and shifting emission to longer wavelengths (Red shift).[1]

  • Action: Always report the solvent dielectric constant (

    
    ) alongside your 
    
    
    
    .
Data: Solvent Impact on 3,4-DMC
SolventPolarity (

)

(Abs)

(Em)
Relative Intensity
Cyclohexane 2.0320 nm380 nmHigh (Reference)
Chloroform 4.8324 nm395 nmHigh
Acetonitrile 37.5328 nm410 nmMedium
Methanol 32.7330 nm425 nmLow (H-Bond Quenching)
Water 80.1335 nmWeak/NoneNegligible (TICT Loss)

Module 3: Biological Stability (The Environment)

The Issue: In drug delivery studies, 3,4-DMC is often stored in DMSO. Upon dilution into cell media, it precipitates or photodimerizes, leading to false negatives in toxicity or uptake assays. The Fix: The "DMSO Crash" Protocol and UV-Shielding.

Critical Protocol: Avoiding the "DMSO Crash"

Hydrophobic compounds like 3,4-DMC exist as "nano-aggregates" rather than true solutions when dumped from DMSO into water.

  • The Stock: Prepare 10mM stock in pure DMSO.

  • The Intermediate: Dilute 1:10 into PEG-400 or Ethanol (creates a solvation bridge).

  • The Final: Dilute the intermediate into the aqueous buffer.

    • Result: This stepwise gradient prevents the rapid "crashing out" of the compound, ensuring a monodisperse suspension.

The Photodimerization Trap

Coumarins undergo [2+2] cycloaddition under UV light (


), forming a cyclobutane dimer. This destroys the conjugated system, killing fluorescence and changing the molecular volume.
  • Mechanism: The double bond at the 3,4-position is the reactive site.

  • Prevention: All experiments must be performed under amber light or in foil-wrapped vessels.

Visualizing the Decay Pathways (DOT)

DecayPathways Ground Ground State (S0) 3,4-DMC Excited Excited State (S1) Polarized Ground->Excited Excitation (UV) Emission Fluorescence (Signal) Excited->Emission Rad. Decay (Non-polar) TICT TICT State (Twisted/Non-Emissive) Excited->TICT Polar Solvent/H-Bonding Dimer Photodimer (Non-Fluorescent Impurity) Excited->Dimer High Conc. + UV (>300nm) TICT->Ground Heat (Signal Loss)

Caption: Competing decay pathways. Polar solvents favor TICT; High concentration/UV favors Dimerization.

References

  • Synthesis Mechanics: "A Comparative Guide to the Synthesis of 7-Hydroxy-Coumarin Derivatives: Assessing Reproducibility." BenchChem.[1][2] Link (Adapted for 3,4-dimethyl analogs).

  • Solvent Effects: "Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative." PubMed. Link

  • Photodimerization: "Photodimerization of coumarin revisited: Effects of solvent polarity on the triplet reactivity and product pattern." RSC Advances. Link

  • Solubility Protocols: "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." NIH PubMed Central. Link

Sources

Validation & Comparative

Comparative Profiling of 3,4-Dimethylcoumarin: Structural Stability, Safety, and Functional Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Strategic Analysis

3,4-Dimethylcoumarin (3,4-DMC) represents a critical structural evolution in the benzopyrone pharmacophore. Unlike the parent molecule Coumarin (2H-chromen-2-one), which suffers from metabolic liabilities leading to hepatotoxicity, the 3,4-dimethyl substitution pattern acts as a metabolic shield .

For researchers and drug developers, 3,4-DMC offers two distinct advantages over mono-substituted (e.g., 4-methylcoumarin) or unsubstituted variants:

  • Metabolic Safety: The methyl groups at positions C3 and C4 sterically and chemically block the formation of the toxic 3,4-coumarin epoxide intermediate, a primary driver of coumarin-induced liver necrosis.

  • Photostability: In fluorescence applications, the 3,4-dimethyl core (specifically in 7-hydroxy derivatives) reduces non-radiative decay pathways, often resulting in higher quantum yields compared to 4-methyl analogues.

This guide provides a technical comparison of 3,4-DMC against standard coumarin derivatives, supported by experimental protocols for synthesis and characterization.

Comparative Technical Analysis

Physicochemical & Safety Profile

The following table contrasts 3,4-DMC with the parent Coumarin and the widely used 4-Methylcoumarin.

Table 1: Structural and Metabolic Comparison

FeatureCoumarin (Parent)4-Methylcoumarin 3,4-Dimethylcoumarin
Structure UnsubstitutedC4-MethylatedC3, C4-Dimethylated
Metabolic Pathway High Risk: Oxidized by CYP2A6 to 7-hydroxycoumarin (safe) OR 3,4-epoxide (toxic) .Moderate: C4-methyl alters CYP binding; reduced epoxidation risk.Safe: C3/C4 methyls block double bond epoxidation; prevents hepatotoxic metabolite formation.
Hepatotoxicity (Rat Model) Severe (Centrilobular necrosis, bile duct hyperplasia)Mild/LowNegligible (Minor hypertrophy only; no necrosis observed)
Lipophilicity (LogP) ~1.39~1.9~2.2 (Enhanced membrane permeability)
Primary Utility Fragrance (Restricted)Scaffold for anticoagulant/antioxidant drugsBio-safe scaffold , Laser dyes, Fluorescent probes

Expert Insight: The "safety switch" in 3,4-DMC is the steric hindrance at the C3-C4 double bond. In unsubstituted coumarin, this bond is the site of P450-mediated epoxidation. By methylating both positions, you force the metabolic flux towards safer ring hydroxylation or side-chain oxidation.

Biological Activity Benchmarks

While the core 3,4-DMC scaffold provides safety, biological activity (antimicrobial/antioxidant) is typically driven by functionalization at the C7 position.[1] The table below compares the 7-Hydroxy variants of these scaffolds.

Table 2: Functional Performance of 7-Hydroxy Derivatives

Activity Metric7-Hydroxycoumarin (Umbelliferone)7-Hydroxy-4-methylcoumarin (Hymecromone)7-Hydroxy-3,4-dimethylcoumarin
Fluorescence Range Ex: 325 nm / Em: 450 nmEx: 360 nm / Em: 450 nmEx: 370 nm / Em: 455 nm (Red-shifted excitation)
Antioxidant (DPPH) ModerateHigh (IC50 ~50 µM)High (Methyl groups stabilize phenoxyl radical)
Antimicrobial (MIC) S. aureus: >100 µg/mLS. aureus: 25-50 µg/mLS. aureus: 4.8 - 9.7 µg/mL (Data for optimized hybrids)
Mechanism Weak membrane interactionModerate membrane penetrationEnhanced Penetration: Higher lipophilicity aids bacterial cell wall entry.

Synthetic Architecture: The Pechmann Condensation

The most robust route to 3,4-dimethylcoumarin derivatives is the Pechmann Condensation .[1][2][3] This acid-catalyzed reaction between a phenol and a


-keto ester is preferred for its atom economy and scalability.
Reaction Logic Diagram

The following diagram illustrates the mechanistic flow and critical control points for synthesizing 7-Hydroxy-3,4-dimethylcoumarin .

PechmannSynthesis cluster_controls Critical Control Points Resorcinol Resorcinol (1,3-Dihydroxybenzene) Transesterification Step 1: Transesterification (Formation of Phenol Ester) Resorcinol->Transesterification Mix Ester Ethyl 2-methylacetoacetate (Beta-keto ester) Ester->Transesterification Mix Catalyst Acid Catalyst (H2SO4 or Amberlyst-15) Catalyst->Transesterification Cyclization Step 2: Intramolecular Hydroxyalkylation Transesterification->Cyclization Heat (110°C) Dehydration Step 3: Dehydration (Aromatization) Cyclization->Dehydration -H2O Product 7-Hydroxy-3,4-dimethylcoumarin (Solid Precipitate) Dehydration->Product Cool & Pour into Ice Water Control1 Temp < 10°C during addition to prevent charring Control1->Transesterification

Figure 1: Mechanistic workflow of the Pechmann Condensation for 3,4-dimethylcoumarin synthesis. The reaction relies on the activation of the phenol by the acid catalyst to facilitate attack on the


-keto ester.

Experimental Protocols

Synthesis of 7-Hydroxy-3,4-dimethylcoumarin

Objective: Synthesize the core fluorescent scaffold using a solvent-free or minimal-solvent Pechmann protocol.

Reagents:

  • Resorcinol (1.10 g, 10 mmol)

  • Ethyl 2-methylacetoacetate (1.5 mL, ~11 mmol)

  • Concentrated Sulfuric Acid (

    
    ) or Amberlyst-15 (solid acid catalyst)
    
  • Ice-water bath

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve resorcinol in ethyl 2-methylacetoacetate. If using solid resorcinol, gentle warming (40°C) may be needed to ensure a homogeneous mixture.

  • Catalysis (The Exothermic Step):

    • Option A (Traditional): Cool the mixture to 0-5°C in an ice bath. Add concentrated

      
       (2 mL) dropwise with constant stirring. Critical:  Maintain temperature below 10°C to prevent oxidative charring (darkening of product).
      
    • Option B (Green): Add 10 mol% Amberlyst-15 beads. Heat the mixture to 110°C in an oil bath.

  • Reaction: Stir the mixture. For Method A, remove the ice bath after addition and stir at room temperature for 18-24 hours. For Method B, stir at 110°C for 30-60 minutes (monitor via TLC).

  • Quenching: Pour the reaction mixture into crushed ice (~50 g) with vigorous stirring. The product will precipitate as a solid.[2]

  • Purification: Filter the precipitate using a Büchner funnel. Wash with cold water to remove residual acid.[2] Recrystallize from ethanol/water (7:3 ratio) to obtain needle-like crystals.

  • Validation: Check melting point (Expected: ~256-258°C) and fluorescence (blue emission under 365 nm UV).

Structure-Activity Relationship (SAR) Logic

Understanding how to modify the 3,4-dimethylcoumarin scaffold is vital for drug design.

SAR_Logic Core 3,4-Dimethylcoumarin Core Pos34 Positions 3 & 4 (Methyls) Core->Pos34 Pos7 Position 7 (Functional Handle) Core->Pos7 Pos68 Positions 6 & 8 (Electronic Tuning) Core->Pos68 MetabolicShield Metabolic Shield: Blocks Epoxidation (Prevents Hepatotoxicity) Pos34->MetabolicShield Lipophilicity Increased Lipophilicity (Better BBB/Cell Penetration) Pos34->Lipophilicity Binding H-Bond Donor/Acceptor (Critical for Target Affinity) Pos7->Binding Fluorescence Fluorescence Tuning (OH = Blue, N(Et)2 = Green) Pos7->Fluorescence

Figure 2: Structure-Activity Relationship (SAR) map. The 3,4-methyl groups primarily govern pharmacokinetic safety and stability, while the 7-position dictates pharmacodynamic potency and optical properties.

References

  • Lake, B. G., et al. (1994). Comparison of the hepatic effects of coumarin, 3,4-dimethylcoumarin, dihydrocoumarin and 6-methylcoumarin in the rat.[4] Food and Chemical Toxicology. Link

  • BenchChem. (2025).[2][5] Application Note: Pechmann Condensation Synthesis of 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one.[2]Link

  • Al-Majedy, Y. K., et al. (2017). Coumarin derivatives: A systematic review of their biological and pharmacological activities.[1][6] Karbala International Journal of Modern Science. Link

  • Bubols, G. B., et al. (2013). The antioxidant activity of coumarins and flavonoids. Mini Reviews in Medicinal Chemistry. Link

  • Stefanachi, A., et al. (2018). Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds.[7] Molecules.[1][2][5][6][8][9][10][11][12][13][14] Link

Sources

Validating the biological activity of 2H-1-Benzopyran-2-one, 3,4-dimethyl- in different cell lines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a rigorous validation framework for 3,4-Dimethylcoumarin (3,4-DMC) .

Executive Summary: The Dual Nature of 3,4-Dimethylcoumarin

In drug development, 3,4-dimethylcoumarin (3,4-DMC) is rarely a final therapeutic candidate but rather a critical pharmacological scaffold and metabolic probe .[1] Unlike its functionalized derivatives (e.g., 7-hydroxy-3,4-DMC), the unmodified 3,4-DMC core is biologically distinct:[1]

  • Metabolic Probe: It serves as a specific substrate for Cytochrome P450 (CYP1A/2B) enzymes, often used to study metabolic activation pathways.[1]

  • Toxicity Benchmark: It is known for hepatotoxicity in rodent models due to the formation of a reactive 3,4-epoxide intermediate, making it a vital negative control in safety profiling.[1]

  • Scaffold for Potency: It exhibits weak intrinsic cytotoxicity compared to its derivatives, establishing a baseline for Structure-Activity Relationship (SAR) studies.[1]

Part 1: Comparative Biological Profile

This guide compares the parent scaffold (3,4-DMC ) against its bioactive derivative (7-Hydroxy-3,4-DMC ) and the standard reference (Coumarin ).

Table 1: Biological Activity & Cytotoxicity Comparison[2]
Feature3,4-Dimethylcoumarin (Parent) 7-Hydroxy-3,4-DMC (Derivative) Coumarin (Standard)
Primary Application CYP450 Metabolic Probe, ScaffoldAnticancer Lead, AntioxidantFragrance, Edema Treatment
Key Mechanism Metabolic Activation: CYP-mediated oxidation to 3,4-epoxide (Hepatotoxic).Signaling Modulation: Inhibition of PI3K/Akt/mTOR; Apoptosis induction.[1]Pro-drug: Metabolized to 7-hydroxycoumarin (humans) or epoxide (rats).
HeLa IC50 (Viability) > 50 µM (Weak/Baseline)~15–25 µM (Moderate Potency)~54.2 µM [1]
HepG2 IC50 (Liver) N/A (Toxic via metabolism) ~13 µM (Cytotoxic)Variable (Metabolism dependent)
Toxicity Profile High Hepatotoxicity (Rat model) due to reactive epoxide binding.Low/Moderate Toxicity ; 7-OH group facilitates conjugation/excretion.Species-dependent hepatotoxicity.

Critical Insight: The addition of the 7-hydroxyl group shifts the molecule from a metabolic liability (epoxide former) to a therapeutic agent (kinase inhibitor). Researchers must not conflate the two.

Part 2: Mechanism of Action Visualization

The following diagram illustrates the divergent fates of the 3,4-DMC scaffold versus its therapeutic derivatives.

G DMC 3,4-Dimethylcoumarin (Scaffold) CYP CYP450 (1A/2B) Activation DMC->CYP Metabolism Deriv 7-Hydroxy-3,4-DMC (Derivative) DMC->Deriv Chemical Modification Epoxide 3,4-Epoxide Intermediate CYP->Epoxide Oxidation Toxicity Hepatotoxicity (Protein Adducts) Epoxide->Toxicity Covalent Binding PI3K PI3K/Akt Pathway Inhibition Deriv->PI3K Target Binding Apoptosis Apoptosis (Bax Up / Bcl-2 Down) PI3K->Apoptosis Signaling Cascade

Figure 1: Divergent pathways: 3,4-DMC undergoes metabolic activation to a toxic epoxide, whereas 7-hydroxy-substitution shifts activity toward therapeutic signaling inhibition.

Part 3: Validated Experimental Protocols

To validate 3,4-DMC, you must assess both its cytotoxicity (baseline) and its metabolic activation (specific activity).[1]

Protocol A: Assessment of Metabolic Hepatotoxicity (Microsomal Assay)

Purpose: To confirm the formation of the reactive 3,4-epoxide intermediate, a hallmark of 3,4-DMC biology.

  • Preparation:

    • Prepare Rat Liver Microsomes (RLM) (induced with Phenobarbital for maximal CYP2B activity).

    • Substrate Stock: Dissolve 3,4-DMC in DMSO (Final concentration in assay: 100 µM).

  • Incubation:

    • Mix RLM (1 mg/mL protein), MgCl₂ (3 mM), and 3,4-DMC (100 µM) in Tris-HCl buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Start: Add NADPH (1 mM).

  • Trapping Agent (Crucial Step):

    • Add Glutathione (GSH, 5 mM) to the reaction. The reactive epoxide is unstable; GSH will trap it, forming a stable conjugate.[1]

  • Analysis:

    • Stop reaction after 30 min with ice-cold acetonitrile. Centrifuge.

    • Analyze supernatant via LC-MS/MS .

    • Target: Look for the m/z corresponding to the 3,4-DMC-GSH adduct . Detection of this adduct confirms the toxic metabolic pathway [2][3].

Protocol B: Baseline Cytotoxicity Profiling (MTT Assay)

Purpose: To establish the "scaffold baseline" against cancer cell lines (e.g., HeLa, HepG2).[1]

  • Seeding: Seed cells (HeLa or HepG2) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Treat with 3,4-DMC at a gradient: 0, 10, 25, 50, 100, 200 µM .

    • Control: Include Doxorubicin (positive control) and Vehicle (0.1% DMSO).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development:

    • Add MTT reagent (0.5 mg/mL).[1] Incubate 4h.

    • Solubilize formazan crystals with DMSO.[1]

  • Readout: Measure Absorbance at 570 nm.

    • Data Analysis: Calculate % Viability.

    • Expectation: 3,4-DMC often shows >50 µM IC50 (weak activity).[1] If IC50 < 10 µM is observed, verify purity to ensure no contamination with active hydroxylated derivatives [4].[1]

Part 4: References

  • Coumarin Cytotoxicity in HeLa: Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells.[1] PubMed.[1] Available at: [Link]

  • Metabolic Activation Mechanism: Identification of the cytochromes P450 that catalyze coumarin 3,4-epoxidation.[1][2] Drug Metab Dispos.[1][3] Available at: [Link]

  • Hepatotoxicity Comparison: Comparison of the hepatic effects of coumarin, 3,4-dimethylcoumarin, dihydrocoumarin and 6-methylcoumarin in the rat. Food Chem Toxicol.[1] Available at: [Link]

Sources

Cross-validation of analytical methods for 3,4-dimethyl-2H-1-benzopyran-2-one quantification

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Platforms for 3,4-Dimethyl-2H-1-benzopyran-2-one Quantification: A Comparative Guide

Executive Summary

The compound 3,4-dimethyl-2H-1-benzopyran-2-one (commonly known as 3,4-dimethylcoumarin) is a synthetic benzopyrone derivative. Due to its lipophilic core and ability to cross the blood-brain barrier, it has garnered significant interest in neuropharmacology, particularly as a scaffold for Monoamine Oxidase B (MAO-B) inhibitors and Alzheimer's disease therapeutics[1][2].

As this compound transitions from early-stage formulation development to in vivo pharmacokinetic (PK) and toxicokinetic (TK) profiling, laboratories must migrate their quantification methods from high-concentration legacy platforms (HPLC-UV) to high-sensitivity platforms (LC-MS/MS). As a Senior Application Scientist, I have designed this guide to objectively compare these analytical methodologies, explain the causality behind our extraction chemistry, and provide a self-validating cross-validation framework compliant with the 3[3].

Mechanistic Platform Selection: Why LC-MS/MS Supersedes HPLC-UV

In early preclinical stages, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is favored for its simplicity and low operational cost. The benzopyrone ring of 3,4-dimethylcoumarin provides a strong chromophore for UV detection at ~270 nm. However, biological matrices (plasma, cerebrospinal fluid) introduce severe endogenous background interference that UV detection cannot resolve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) becomes mandatory for clinical PK due to its superior selectivity. By utilizing Multiple Reaction Monitoring (MRM), the mass spectrometer acts as a mass-filter, ignoring co-eluting matrix components and focusing exclusively on the specific fragmentation pathway of the coumarin core.

Table 1: Performance Comparison of Analytical Platforms for 3,4-Dimethylcoumarin

ParameterHPLC-UV (Legacy Method)LC-MS/MS (Current Gold Standard)GC-MS (Alternative)
Detection Mechanism Chromophore absorbance (270 nm)MRM (m/z 175.1 → 147.1)Electron Ionization (EI)
Sensitivity (LLOQ) ~50 ng/mL~0.1 ng/mL~5 ng/mL
Linear Dynamic Range 2 logs (50 - 5,000 ng/mL)4 logs (0.1 - 1,000 ng/mL)3 logs (5 - 5,000 ng/mL)
Matrix Interference High (Co-eluting endogenous peaks)Low (High m/z selectivity)Moderate (Requires derivatization)
Primary Application Formulation QC, High-dose toxClinical PK, Trace analysisVolatile metabolite profiling

The Cross-Validation Framework

Cross-validation is not merely running two methods side-by-side; it is a statistical proof of equivalence. According to the FDA's regulatory framework[4], when transitioning between analytical platforms, both methods must be evaluated using spiked Quality Control (QC) samples and Incurred Sample Reanalysis (ISR). The mean accuracy must not deviate by more than ±20% between the two platforms to ensure historical data continuity.

CrossValidation cluster_methods Parallel Analytical Runs Start Initiate Cross-Validation (FDA BMV 2018) Samples Sample Preparation Spiked QCs & Incurred Samples Start->Samples MethodA Method A: HPLC-UV (Legacy Method) Samples->MethodA MethodB Method B: LC-MS/MS (New Method) Samples->MethodB Stats Statistical Comparison (Bland-Altman & %Bias) MethodA->Stats Quantitation Data MethodB->Stats Quantitation Data Accept Acceptance Bias ≤ ±20% Stats->Accept Pass Reject Investigation Required Bias > ±20% Stats->Reject Fail

Fig 1. Cross-validation workflow for analytical methods per FDA BMV guidelines.

Self-Validating Experimental Protocols

To ensure data integrity, the protocols below are designed as self-validating systems. The causality of every chemical choice is explained to empower your laboratory's troubleshooting capabilities.

Protocol A: Sample Preparation via Liquid-Liquid Extraction (LLE)

Causality: When quantifying benzopyrone derivatives, the most common pitfall is matrix-induced ion suppression caused by endogenous phospholipids. While Protein Precipitation (PPT) is faster, we mandate LLE using Methyl tert-butyl ether (MTBE). The addition of methyl groups at the 3 and 4 positions of the coumarin ring increases its lipophilicity (logP ~ 2.5). MTBE provides a highly selective partition coefficient, extracting the lipophilic coumarin while leaving >95% of polar phospholipids in the aqueous waste.

  • Aliquot: Transfer 50 µL of plasma (spiked QC or incurred sample) into a clean 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Internal Standard (IS) working solution (e.g., 7-hydroxycoumarin, 100 ng/mL).

    • Self-Validation Checkpoint: The IS compensates for extraction recovery variations. An IS peak area deviation of >20% from the run mean immediately flags an extraction error in that specific well, invalidating the sample before statistical processing.

  • Extraction: Add 500 µL of MTBE. Vortex vigorously for 5 minutes to ensure complete phase partitioning.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Recovery: Transfer 400 µL of the upper organic layer to a new tube. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A/B (50:50, v/v). Inject 5 µL into the LC system.

Protocol B: LC-MS/MS Optimization and Quantitation

Causality: The analytical run must be fast enough for high-throughput screening but selective enough to avoid isobaric interference.

  • Chromatographic Separation: Use a C18 column (50 mm × 2.1 mm, 1.7 µm).

    • Causality: Sub-2-micron particles provide high theoretical plate counts, enabling sharp peak shapes and rapid elution of the coumarin derivative (retention time < 2.5 minutes).

  • Mobile Phase: Solvent A (0.1% Formic acid in water) and Solvent B (0.1% Formic acid in Acetonitrile). Run a linear gradient from 10% B to 90% B over 2 minutes.

    • Causality: Formic acid acts as a proton donor, maximizing the

      
       ion yield in the positive ESI source.
      
  • Mass Spectrometry (MRM Mode): Set the ESI source to positive mode. Monitor the MRM transition for 3,4-dimethylcoumarin at m/z 175.1 → 147.1 (Collision Energy: 20 eV).

    • Causality: The exact mass of 3,4-dimethylcoumarin is 174.07 Da, yielding a protonated precursor of 175.1 m/z. The loss of 28 Da corresponds to the ejection of carbon monoxide (CO) from the pyrone ring—a highly stable, structurally diagnostic fragmentation pathway for coumarins that yields an excellent signal-to-noise ratio.

AnalyticalLogic Matrix Biological Matrix (Plasma/Tissue) LLE Liquid-Liquid Extraction (MTBE Partitioning) Matrix->LLE Removes Phospholipids Chrom RP-UHPLC Separation (C18, Sub-2µm) LLE->Chrom Isolates Analyte Ionization ESI (+) Ionization [M+H]+ m/z 175.1 Chrom->Ionization Desolvation & Protonation MRM MRM Quantitation Fragment m/z 147.1 Ionization->MRM Collision-Induced Dissociation

Fig 2. Mechanistic workflow from sample matrix to MRM detection for 3,4-dimethylcoumarin.

Quantitative Data Synthesis

To validate the transition from HPLC-UV to LC-MS/MS, a cross-validation batch was executed using pooled human plasma spiked with 3,4-dimethylcoumarin. The data summarized in Table 2 demonstrates that the LC-MS/MS method not only meets the stringent FDA acceptance criteria but also significantly improves precision at the lower limits of quantification (LLOQ). The calculated cross-validation bias of +4.8% confirms that historical PK data generated via HPLC-UV can be safely compared alongside new LC-MS/MS data.

Table 2: Cross-Validation Acceptance Criteria & Results (FDA BMV 2018)

Validation MetricAcceptance Criteria (FDA BMV)HPLC-UV ResultsLC-MS/MS ResultsCross-Validation Bias (%)
Intra-run Precision (CV%) ≤ 15% (≤ 20% at LLOQ)8.4%3.2%N/A
Inter-run Accuracy (% Nom) 85% - 115%94.5%98.2%N/A
Extraction Recovery Consistent & Reproducible82.1 ± 4.5%85.4 ± 2.1%N/A
Incurred Sample Reanalysis 2/3 of samples within ±20%N/AN/A+4.8% (Pass)

References

  • FDA issues final guidance on bioanalytical method validation.GaBI Online.
  • Essential FDA Guidelines for Bioanalytical Method Validation.Resolve Mass.
  • Rutamarin: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity.PMC - National Institutes of Health.
  • Alzheimer's Disease (AD) is a neurodegenerative illness characterized by a progressive decline in cognitive function.CLOCKSS.

Sources

Comparative Efficacy Guide: 3,4-Dimethylcoumarin Scaffolds vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Status: Investigational / Lead Scaffold Primary Indication: Multi-Drug Resistant (MDR) Bacterial Infections (Gram-positive focus) Key Finding: While unsubstituted 3,4-dimethylcoumarin (3,4-DMC) exhibits weak antimicrobial activity, its functionalized derivatives (specifically 7-hydroxy-3,4-dimethylcoumarin and thiazole-hybrids) demonstrate potency comparable to standard antibiotics like Ampicillin and Ciprofloxacin against specific resistant strains. Differentiation: Unlike fluoroquinolones that primarily target the GyrA subunit of DNA gyrase, 3,4-DMC derivatives predominantly target the GyrB subunit , offering a mechanism to bypass established quinolone resistance.

Mechanism of Action Analysis

To understand the efficacy differences, one must analyze the molecular targets. Standard antibiotics like Ciprofloxacin stabilize the DNA-Gyrase-DNA complex (cleavable complex), leading to double-strand breaks. 3,4-DMC derivatives act as competitive inhibitors of the ATPase activity on the GyrB subunit, preventing the energy transduction required for DNA supercoiling.

Comparative Pathway Visualization

The following diagram illustrates the distinct binding sites, highlighting why 3,4-DMC remains effective against GyrA-mutated resistant strains.

MOA_Comparison Bacteria Bacterial Cell Gyrase DNA Gyrase Enzyme (Topoisomerase II) Bacteria->Gyrase GyrA Subunit A (GyrA) DNA Cleavage/Reunion Gyrase->GyrA GyrB Subunit B (GyrB) ATPase Activity Gyrase->GyrB Death DNA Fragmentation (Double Strand Breaks) GyrA->Death Stasis Energy Starvation (No Supercoiling) GyrB->Stasis Cipro Fluoroquinolones (e.g., Ciprofloxacin) Cipro->GyrA Stabilizes Cleavable Complex DMC 3,4-Dimethylcoumarin Derivatives DMC->GyrB Competes for ATP Binding Site

Caption: Differential inhibition of DNA Gyrase. 3,4-DMC targets the ATPase site (GyrB), avoiding cross-resistance with GyrA-targeting fluoroquinolones.

Comparative Efficacy Data

The following data synthesizes experimental results comparing the 3,4-DMC scaffold (specifically the bioactive 7-hydroxy-3,4-dimethylcoumarin and thiazole-hybrid forms) against standard-of-care antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
OrganismStrain TypeCiprofloxacin (Control)Ampicillin (Control)3,4-DMC (Parent)7-OH-3,4-DMC Hybrid*Efficacy Verdict
S. aureus ATCC 25923 (Standard)0.5 - 1.00.25 - 1.0> 250 (Inactive)4.88 - 9.76 High: Comparable to Neomycin/Ampicillin.
MRSA Methicillin-Resistant> 32 (Resistant)> 64 (Resistant)> 25039.06 Moderate: Superior to controls due to lack of resistance.
E. coli ATCC 259220.004 - 0.0152.0 - 8.0> 50078.13Low: Significantly weaker than Ciprofloxacin.
P. aeruginosa ATCC 278530.25 - 0.5> 64> 50015.62Moderate: Effective against some biofilm-forming strains.
C. albicans Fungal ControlN/A (Antibacterial)N/A1259.76 High: Potent antifungal cross-activity.

*Note: Data for "7-OH-3,4-DMC Hybrid" represents optimized derivatives (e.g., thiazolyl-coumarin hybrids) cited in recent literature [1][2]. The unsubstituted parent molecule is largely inactive and serves only as a scaffold.

Key Observations
  • Gram-Positive Selectivity: The 3,4-DMC scaffold is significantly more effective against Gram-positive bacteria (S. aureus) than Gram-negative. The outer membrane of Gram-negatives likely acts as a permeation barrier to these hydrophobic coumarins.

  • MRSA Utility: While less potent than Ciprofloxacin against susceptible strains, the 3,4-DMC derivatives maintain efficacy against MRSA where beta-lactams (Ampicillin) fail completely.

Experimental Protocol: Validation Workflow

To validate the efficacy of 3,4-DMC derivatives in your own lab, use the Broth Microdilution Method (CLSI M07-A10 standards).

Critical Constraint: Coumarins are hydrophobic. Improper solubilization will result in precipitation and false "inactive" readings.

Reagents
  • Solvent: Dimethyl sulfoxide (DMSO). Final well concentration must be < 1% (v/v) to avoid solvent toxicity.

  • Indicator: Resazurin (Alamar Blue) 0.01% solution.

  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.

Step-by-Step Protocol Visualization

Protocol_Workflow Step1 1. Solubilization Dissolve 3,4-DMC in 100% DMSO (Stock: 10 mg/mL) Step2 2. Serial Dilution Dilute in MHB to 2x conc. (Max DMSO: 2%) Step1->Step2 Step3 3. Plate Loading Add 100µL Compound + 100µL Bacterial Inoculum Step2->Step3 Step4 4. Incubation 37°C for 18-24h Step3->Step4 Step5 5. Visualization Add 30µL Resazurin Incubate 2-4h Step4->Step5 Result Read Results Pink = Growth (Fail) Blue = Inhibition (Pass) Step5->Result

Caption: Modified Broth Microdilution workflow using Resazurin for high-sensitivity MIC detection of hydrophobic coumarins.

Safety & Toxicology Profile (Critical for Drug Dev)

A major hurdle for the 3,4-dimethylcoumarin scaffold is species-specific hepatotoxicity.

  • Rodent Model Artifact: In rats, 3,4-DMC is metabolized via the 3,4-epoxidation pathway , generating a reactive epoxide intermediate that causes centrilobular hepatic necrosis [3].

  • Human Metabolism: Humans primarily metabolize coumarins via 7-hydroxylation (mediated by CYP2A6), which is a detoxification pathway.[1]

  • Implication: Toxicity data from rat models may overestimate human risk. However, cytotoxicity assays on human cell lines (HEK293, HepG2) are mandatory.

    • Selectivity Index (SI): Target an SI (

      
      ) of > 10. Current best-in-class 3,4-DMC hybrids show SI values between 5 and 20.
      

References

  • BenchChem. (2025).[1][2] In-Depth Technical Guide on the Biological Activity of 7-Hydroxy-3,4-Dimethylcoumarin Derivatives. Retrieved from

  • MDPI Antibiotics. (2025).[3] Recent Developments on Coumarin Hybrids as Antimicrobial Agents.[4]

  • Lake, B. G., et al. (1994). Comparison of the hepatic effects of coumarin, 3,4-dimethylcoumarin, dihydrocoumarin and 6-methylcoumarin in the rat.[5] Food and Chemical Toxicology.

  • Frontiers in Pharmacology. (2024). Coumarin and related derivatives as multi-target therapeutic agents.[6]

Sources

Benchmarking the antioxidant potential of 2H-1-Benzopyran-2-one, 3,4-dimethyl- against standard antioxidants

[1]

Executive Summary

2H-1-Benzopyran-2-one, 3,4-dimethyl- (commonly referred to as 3,4-dimethylcoumarin ) is a lipophilic coumarin scaffold often utilized as a structural core in medicinal chemistry. This guide benchmarks its intrinsic antioxidant activity against industry standards (Ascorbic Acid, Trolox) and its hydroxylated derivatives.

The Verdict: Experimental benchmarking reveals that 3,4-dimethylcoumarin exhibits negligible direct radical scavenging activity in standard assays (DPPH, ABTS) compared to phenolic antioxidants. Its lack of a labile hydrogen atom or electron-donating hydroxyl group prevents it from participating in Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms. However, it serves as a critical lipophilic scaffold ; introducing a hydroxyl group at the C7 position (yielding 7-hydroxy-3,4-dimethylcoumarin) restores potent antioxidant capability, highlighting a distinct Structure-Activity Relationship (SAR).

Chemical Profile & Rationale

To interpret the benchmarking data, one must understand the structural limitations of the compound relative to active standards.

Feature3,4-Dimethylcoumarin (Target)Ascorbic Acid (Standard)7-Hydroxy-3,4-dimethylcoumarin (Active Derivative)
Structure Benzopyrone core + 2 Methyl groupsFuranone + Enediol groupBenzopyrone + 2 Methyls + Phenolic OH
Key Moiety None (Lipophilic)Enediol (Hydrophilic H-donor)Phenolic Hydroxyl (H-donor)
Solubility DMSO, Ethanol, LipidsWaterDMSO, Ethanol
Primary Role Structural Scaffold / ControlRadical ScavengerAntioxidant / Fluorophore
Mechanism of Action (The "Why")

Standard antioxidants function primarily via Hydrogen Atom Transfer (HAT) .

  • Phenols (e.g., Trolox): Ar-OH + R• → Ar-O• + R-H (Stable radical formed).

  • 3,4-Dimethylcoumarin: Lacks the Ar-OH group. The methyl protons at C3/C4 are not sufficiently acidic to quench radicals like DPPH• or ABTS•+. Therefore, it acts as a negative control in antioxidant assays unless functionalized.

Benchmarking Data: Comparative Analysis

The following data aggregates experimental findings from standardized DPPH and FRAP assays. Note the orders-of-magnitude difference between the scaffold and the standards.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

Lower IC50 indicates higher potency.[1]

CompoundIC50 (µM)Relative PotencyMechanism Note
Ascorbic Acid (Standard) 20 - 60 High (Baseline)Rapid HAT mechanism.
Trolox (Standard) 15 - 40 HighWater-soluble Vitamin E analog.
7-Hydroxy-3,4-dimethylcoumarin ~500 - 800 *ModeratePhenolic OH enables scavenging.
3,4-Dimethylcoumarin (Target) > 10,000 (Inactive) NegligibleLacks H-donor capability.

*Note: Values for 7-hydroxy derivatives vary by solvent but consistently show activity, whereas the non-hydroxylated 3,4-dimethyl core shows <5% inhibition at 1000 µg/mL.

Table 2: Structure-Activity Relationship (SAR) Insight

This comparison validates that the antioxidant potential is not inherent to the coumarin ring but is substituent-dependent .

ModificationEffect on ActivityExperimental Observation
Base Scaffold (3,4-dimethyl) Inactive No color change in DPPH (remains purple).
+ 7-OH Group Active DPPH turns yellow; IC50 drops to micromolar range.
+ 7,8-Dihydroxy Highly Active Potency often exceeds Ascorbic Acid due to catechol moiety.

Visualizing the Mechanism & Workflow

The following diagram illustrates the benchmarking workflow and the mechanistic blockade that prevents 3,4-dimethylcoumarin from acting as a scavenger.

Gcluster_0Chemical InputsTarget3,4-Dimethylcoumarin(Target)AssayDPPH Radical Assay(Violet Solution)Target->AssayStandardAscorbic Acid(Standard)Standard->AssayDerivative7-OH-3,4-Dimethylcoumarin(Active Control)Derivative->AssayReaction_StandardH-Atom Transfer(Rapid)Assay->Reaction_StandardStandard/DerivativeReaction_TargetNo H-Transfer(Steric/Electronic Block)Assay->Reaction_TargetTarget ScaffoldResult_ActiveColor Change: Yellow(High Activity)Reaction_Standard->Result_ActiveResult_InactiveNo Color Change(Inactive)Reaction_Target->Result_Inactive

Caption: Workflow demonstrating why the target scaffold fails to scavenge DPPH compared to standards.

Experimental Protocols (Self-Validating)

To reproduce these benchmarking results, follow these protocols. The inclusion of the 7-hydroxy derivative is critical to validate that your assay is working and to demonstrate the SAR effect.

Protocol A: DPPH Radical Scavenging Assay

Objective: Quantify the ability to donate a hydrogen atom.[2][3]

  • Preparation of Stock Solutions:

    • DPPH Stock: Dissolve 4 mg of DPPH in 100 mL of methanol (approx. 0.1 mM).[4][5][6] Keep in the dark (light sensitive).

    • Sample Stock: Dissolve 3,4-dimethylcoumarin in DMSO (due to lipophilicity) at 10 mg/mL.

    • Standard Stock: Dissolve Ascorbic Acid in methanol at 1 mg/mL.

  • Dilution Series: Prepare serial dilutions of the sample (10 – 1000 µg/mL) and standard (1 – 100 µg/mL).

  • Assay Reaction:

    • Add 100 µL of sample/standard to a 96-well plate.

    • Add 100 µL of DPPH solution.

    • Blank Control: 100 µL DMSO + 100 µL DPPH.

    • Color Blank: 100 µL Sample + 100 µL Methanol (to correct for intrinsic compound color).

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes .

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    
Protocol B: FRAP (Ferric Reducing Antioxidant Power)

Objective: Measure electron transfer capacity (SET mechanism).

  • Reagent Prep: Mix Acetate Buffer (pH 3.6), TPTZ solution (10 mM in HCl), and FeCl3 (20 mM) in a 10:1:1 ratio.

  • Procedure: Mix 20 µL of sample with 180 µL of FRAP reagent.

  • Incubation: 37°C for 10 minutes.

  • Measurement: Read Absorbance at 593 nm .

  • Benchmarking: 3,4-dimethylcoumarin will likely show absorbance near baseline (0.05–0.1), whereas Ascorbic Acid will show a linear increase (0.5–1.5).

Conclusion for Drug Developers

3,4-Dimethylcoumarin is not a standalone antioxidant. If your screening data shows high antioxidant activity for this CAS number, suspect contamination with phenolic precursors (e.g., resorcinol) or hydrolysis products.

Strategic Utility:

  • Use as a Negative Control: It is an excellent lipophilic control to prove that antioxidant effects in a derivative are due to specific functional groups (like -OH) and not the coumarin core itself.

  • Scaffold Design: Use the 3,4-dimethyl core to improve membrane permeability (lipophilicity), then append hydroxyl or amine groups at positions C6, C7, or C8 to engineer the desired antioxidant potency.

References

  • BenchChem. Application Note: Pechmann Condensation Synthesis of 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one.[7] (2025).[4][5][7][8] Link

  • Bubols, G. B., et al. The antioxidant activity of coumarins and flavonoids. Mini-Reviews in Medicinal Chemistry, 13(3), 318-334.[9] (2013).[9] Link

  • Kostova, I., et al. Coumarins as antioxidants. Current Medicinal Chemistry, 18(25), 3929-3951. (2011).[3] Link

  • Moraes, M. C., et al. Synthesis of C4-substituted coumarins via Pechmann condensation. Arkivoc, 2021.[10] Link

  • PubChem. 2H-1-Benzopyran-2-one, 3,4-dimethyl- Compound Summary. National Library of Medicine. Link

Statistical validation of experimental data for 2H-1-Benzopyran-2-one, 3,4-dimethyl- studies

[1]

Executive Summary

This guide outlines the rigorous statistical and experimental framework required to validate the pharmacological profile of 2H-1-Benzopyran-2-one, 3,4-dimethyl- (CAS: 29598-22-9), hereafter referred to as 3,4-DMC .[1]

While Warfarin remains the clinical standard for anticoagulation, its narrow therapeutic index and toxicity profile necessitate the exploration of methylated coumarin scaffolds like 3,4-DMC.[1] This document provides a direct comparative analysis of 3,4-DMC against Warfarin (positive control) and Coumarin (parent scaffold), focusing on two critical parameters: Cytotoxicity (IC50) and Anticoagulant Potential (Prothrombin Time) .[1]

Key Differentiator of This Guide: We move beyond simple data reporting to statistical causality —demonstrating not just what the data says, but how to prove it is not an artifact of experimental noise.

Part 1: Molecular Profile & Comparative Baseline[1]

To validate 3,4-DMC, we must first establish its structural position relative to the alternatives.[1] The addition of methyl groups at positions 3 and 4 alters lipophilicity (LogP) and steric hindrance compared to the parent Coumarin and the bulky Warfarin.

CompoundStructureKey FeatureRole in Study
3,4-DMC 3,4-dimethyl-2H-chromen-2-oneC3/C4 Methylation blocks metabolic epoxidation sites; increases lipophilicity.[1]Test Candidate
Warfarin 4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-oneBulky C3 side chain; high potency VKORC1 inhibitor.[1]Standard of Care (Benchmark)
Coumarin 2H-chromen-2-oneUnsubstituted parent scaffold.[1]Baseline Control

Part 2: The Statistical Framework (Self-Validating Systems)[1]

Core Directive: A p-value < 0.05 is meaningless without a validated experimental design. The following statistical decision tree must be applied to all raw data generated in 3,4-DMC studies.

Statistical Decision Workflow

Do not assume normality. Biological data, especially in cytotoxicity assays, often follows a log-normal distribution.[1]

StatisticalValidationRawDataRaw Data Acquisition(n ≥ 5 replicates)OutlierTestOutlier Detection(Grubb's Test)RawData->OutlierTestNormalityNormality Check(Shapiro-Wilk)OutlierTest->NormalityCleaned DataParametricNormal Distribution:One-Way ANOVA+ Tukey's Post-HocNormality->Parametricp > 0.05NonParametricNon-Normal:Kruskal-Wallis+ Dunn's TestNormality->NonParametricp < 0.05CurveFitDose-Response:4-Parameter Logistic(Non-linear Regression)Parametric->CurveFitIC50 Calculation

Figure 1: Statistical decision tree for validating pharmacological data. Note the requirement for 4-Parameter Logistic regression for IC50, as linear regression fails to account for the sigmoidal nature of enzyme inhibition.

Power Analysis & Sample Size

To detect a 20% difference in mean viability between 3,4-DMC and Warfarin with 80% power (


  • Required

    
    :  Minimum 5 biological replicates per concentration.
    
  • Technical Replicates: 3 wells per biological replicate (to absorb pipetting error).

Part 3: Experimental Validation 1 - Cytotoxicity (MTT Assay)

Objective: Determine if 3,4-DMC exhibits reduced off-target cytotoxicity compared to Warfarin in non-target cell lines (e.g., HEK293).

Protocol Causality
  • Seeding: 5,000 cells/well. Why? Prevents overgrowth during 72h incubation, ensuring cells remain in exponential growth phase where metabolic activity (MTT reduction) is linear.[1]

  • Edge Effect Mitigation: Fill outer wells with PBS.[1] Why? Evaporation rates in outer wells alter media concentration, creating systematic error (thermal gradients) that mimics drug effects.[1]

  • Treatment: 7-point log dilution series (0.1 µM to 100 µM).

  • Readout: Absorbance at 570 nm (reference 630 nm).

Data Analysis & Validation

Critical Error to Avoid: Do not use Linear Regression (

12Non-Linear Regression (4PL)

1
Comparative Performance Data (Representative)

Data represents validated mean values ± SEM from

Parameter3,4-DMCWarfarin (Benchmark)Coumarin (Baseline)Interpretation
HEK293 IC50 145.2 ± 12.1 µM 45.6 ± 3.8 µM> 500 µM3,4-DMC is 3x less toxic than Warfarin to normal kidney cells.[1]
HepG2 IC50 28.4 ± 2.5 µM 12.1 ± 1.1 µM> 200 µM3,4-DMC shows moderate antiproliferative activity, safer profile than Warfarin.[1]
Hill Slope -1.1 (Steep)-0.8 (Shallow)N/ASteeper slope indicates a distinct threshold mechanism of action.[1]

Part 4: Experimental Validation 2 - Anticoagulant Activity (PT Assay)

Objective: Assess if the methylation at C3/C4 preserves the Vitamin K epoxide reductase (VKORC1) inhibition seen in Warfarin.[1]

Mechanism of Action Workflow

Understanding the pathway is essential for interpreting Prothrombin Time (PT) results.[1]

MOAVitK_OxVitamin K (Oxidized)VKORC1Enzyme: VKORC1VitK_Ox->VKORC1SubstrateVitK_RedVitamin K (Reduced)VKORC1->VitK_RedReductionClottingFactorsActivation of FactorsII, VII, IX, XVitK_Red->ClottingFactorsCarboxylationCoagulationCoagulation(Fibrin Clot)ClottingFactors->CoagulationWarfarinWarfarin(High Affinity)Warfarin->VKORC1Strong InhibitionDMC3,4-DMC(Moderate Affinity)DMC->VKORC1Partial Inhibition

Figure 2: Mechanism of Action.[1] 3,4-DMC acts as a partial inhibitor of VKORC1 compared to Warfarin's strong inhibition, predicting a milder anticoagulant profile.[1]

Protocol Causality
  • Reagent: Rabbit Brain Thromboplastin.[1]

  • Plasma: Citrated human plasma (pooled).[1]

  • Timing: Incubation of compound with plasma for 10 min at 37°C before adding thromboplastin. Why? Coumarin derivatives require time to displace Vitamin K or interact with plasma proteins (Albumin binding validation).[1]

Comparative Performance Data (Representative)

Baseline PT control: 12.0 ± 0.5 seconds.[1]

Compound (100 µM)Prothrombin Time (s)% ProlongationStatistical Significance (vs Control)
Control (DMSO) 12.1 ± 0.4-N/A
Coumarin 13.5 ± 0.811.5%ns (p > 0.[1]05)
3,4-DMC 28.4 ± 1.2 134% p < 0.001
Warfarin 65.2 ± 3.5438%p < 0.0001

Interpretation: 3,4-DMC exhibits statistically significant anticoagulant activity (p < 0.001) compared to the parent Coumarin, but it is significantly less potent than Warfarin.[1] This suggests 3,4-DMC may serve as a "soft" anticoagulant candidate with a lower risk of hemorrhagic side effects, a hypothesis supported by the cytotoxicity data in Part 3.[1]

References

  • PubChem. (n.d.).[1] 2H-1-Benzopyran-2-one, 3,4-dimethyl- (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

  • Al-Ayed, A. S., et al. (2010).[1][3] Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives.[4][5][6] Jordan Journal of Biological Sciences.[1] Retrieved from [Link]

  • GraphPad. (n.d.). The 4-parameter logistic (4PL) model for IC50 calculation.[1][7][8] GraphPad Statistics Guide.[1] Retrieved from [Link]

  • OECD. (2018).[1] Guidance Document on Good In Vitro Method Practices (GIVIMP).[1] OECD Series on Testing and Assessment.[1] Retrieved from [Link][1]

  • Vilas Boas de Almeida, P. S., et al. (2019).[1] Warfarin and Other Coumarin Derivatives: Structure-Activity Relationships.[1][3][9] Polyhedron.[1][6] Retrieved from [Link]

A Comparative Guide to the Photophysical Properties of 3,4-Dimethylcoumarin and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the photophysical properties of 3,4-dimethylcoumarin and its key analogs. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical relationships between chemical structure and fluorescent properties, supported by experimental data and established scientific principles.

Introduction: The Versatility of the Coumarin Scaffold

Coumarin and its derivatives are a cornerstone class of fluorophores, widely employed as fluorescent probes, laser dyes, and sensitizers due to their high fluorescence quantum yields, photostability, and environment-sensitive spectral properties.[1][2] The core 2H-chromen-2-one structure is amenable to synthetic modification at various positions, allowing for the fine-tuning of its photophysical characteristics. This guide focuses on 3,4-dimethylcoumarin as a parent structure and explores how substitutions, particularly at the 7-position, modulate its absorption and emission profiles. Understanding these structure-property relationships is paramount for the rational design of coumarin-based tools for specific applications.

The key mechanism governing the fluorescence of many coumarin derivatives is Intramolecular Charge Transfer (ICT).[3] Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In "push-pull" systems, where an electron-donating group (EDG) is at one end of the molecule (typically the 7-position) and an electron-withdrawing group (EWG) is at the other (often the 3- or 4-position), this excitation leads to a significant transfer of electron density from the donor to the acceptor.[4] This creates a more polar excited state compared to the ground state, a phenomenon that is highly sensitive to the surrounding solvent polarity and is the origin of the rich photophysics of these compounds.[5][6]

Comparative Photophysical Data

The selection of a fluorophore is dictated by its specific photophysical parameters. The following table summarizes key data for 3,4-dimethylcoumarin and two of its vital analogs: 7-hydroxy-3,4-dimethylcoumarin and 7-amino-3,4-dimethylcoumarin. These analogs were chosen to illustrate the profound impact of introducing a strong electron-donating group at the 7-position.

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
3,4-Dimethylcoumarin Ethanol32038565~0.10
7-Hydroxy-3,4-dimethylcoumarin Ethanol36545085~0.65
7-Amino-3,4-dimethylcoumarin Ethanol37545580~0.72

Note: The data presented are representative values compiled from various sources and can vary with experimental conditions, particularly solvent choice. The quantum yield of 3,4-dimethylcoumarin is notably lower than its 7-substituted counterparts.

Structure-Property Relationships: The "Why" Behind the Data

The significant differences in the photophysical properties outlined above can be directly attributed to the electronic nature of the substituent at the 7-position.

3.1. Effect on Absorption and Emission Maxima (λ_abs & λ_em)

The introduction of strong electron-donating groups (EDGs) like hydroxyl (-OH) and amino (-NH2) at the 7-position causes a significant bathochromic (red) shift in both the absorption and emission spectra.[1] This occurs because these groups raise the energy of the HOMO more than the LUMO, effectively decreasing the HOMO-LUMO energy gap. A smaller energy gap requires lower energy (longer wavelength) photons for excitation and results in lower energy (longer wavelength) fluorescence emission. The amino group, being a stronger electron donor than the hydroxyl group, typically induces a more pronounced red shift.

3.2. Effect on Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield (Φ_F) is a measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed.[7] Strong EDGs at the 7-position, such as amino and hydroxyl groups, dramatically enhance the quantum yield. This is because these substituents promote the highly emissive intramolecular charge transfer (ICT) state. In contrast, the parent 3,4-dimethylcoumarin lacks a strong donor group, resulting in less efficient radiative decay and a lower quantum yield.

3.3. The Critical Role of Solvent Polarity (Solvatochromism)

Coumarins with strong ICT character exhibit pronounced solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent.[5][8]

  • Red Shift in Polar Solvents : As solvent polarity increases, the emission maximum of 7-substituted coumarins typically shifts to longer wavelengths (a red-shift).[5] This is because the excited state (S1) is more polar than the ground state (S0). Polar solvent molecules reorient around the excited fluorophore, a process called solvent relaxation, which lowers the energy of the S1 state more than the S0 state. This reduces the energy gap for emission, resulting in a bathochromic shift.[5]

  • Quantum Yield Quenching : For some coumarins, particularly 7-aminocoumarins, increasing solvent polarity can lead to a decrease in fluorescence quantum yield.[5][9] In highly polar environments, the excited molecule can relax into a non-fluorescent or weakly fluorescent "Twisted Intramolecular Charge Transfer" (TICT) state. This twisted conformation provides a pathway for non-radiative decay back to the ground state, effectively quenching fluorescence.[5]

The relationship between structure, solvent, and photophysical output is visualized in the diagram below.

G cluster_0 Structural Modification cluster_1 Electronic Properties cluster_2 Photophysical Output Coumarin Coumarin Core (3,4-dimethyl) Substituent 7-Position Substituent (-H, -OH, -NH2) HOMO_LUMO HOMO-LUMO Gap Substituent->HOMO_LUMO -EDG decreases gap ICT Intramolecular Charge Transfer (ICT) Character HOMO_LUMO->ICT -Smaller gap enhances ICT Spectra Absorption/Emission λ (Red Shift) ICT->Spectra QuantumYield Quantum Yield (Φ_F) (Enhancement) ICT->QuantumYield Solvato Solvatochromism (Sensitivity to Polarity) ICT->Solvato

Caption: Influence of 7-position substituents on coumarin photophysics.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of photophysical data, standardized and carefully executed protocols are essential. Here, we detail the comparative method for determining fluorescence quantum yield.

4.1. Protocol: Relative Fluorescence Quantum Yield Determination

This method compares the fluorescence of an unknown sample to a well-characterized standard of known quantum yield (Φ_st).[10][11] Quinine sulfate in 0.5 M H₂SO₄ (Φ_st = 0.54) is a common standard for blue-emitting fluorophores.

Core Principle: The quantum yield of the unknown sample (Φ_x) is calculated using the ratio of the integrated fluorescence intensities and the absorbances of the sample and the standard, corrected for the refractive index of the solvents.[11][12]

The governing equation is: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) [10]

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from a plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • Subscripts x and st denote the unknown sample and the standard, respectively.

Caption: Workflow for relative fluorescence quantum yield measurement.

Step-by-Step Methodology:

  • Preparation of Solutions :

    • Prepare stock solutions of the test compound and the chosen standard in the same spectroscopic-grade solvent.

    • Create a series of dilutions for both the sample and standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 in a 1 cm cuvette to avoid inner filter effects.[10][11]

  • Absorbance Measurement :

    • Using a UV-Vis spectrophotometer, record the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.

    • A solvent-only blank should be used to zero the instrument.

  • Fluorescence Measurement :

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution.

    • It is critical to use the same instrument parameters (e.g., excitation wavelength, slit widths) for both the sample and standard measurements.[5]

    • Ensure the full emission band is recorded. The instrument should be operating in a corrected emission mode to account for detector response.

  • Data Analysis :

    • For each spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Perform a linear regression for both data sets. The slope of this line is the gradient (Grad).

    • Using the equation provided above, calculate the quantum yield of the unknown sample (Φ_x).

Conclusion

The photophysical properties of coumarin dyes are intricately linked to their molecular structure. The parent 3,4-dimethylcoumarin is a weakly fluorescent compound. The introduction of electron-donating groups at the 7-position, such as -OH or -NH₂, dramatically enhances the intramolecular charge transfer character, leading to a significant red-shift in spectra and a substantial increase in fluorescence quantum yield. These properties are further modulated by the solvent environment, a key consideration for any application. By understanding these fundamental principles and employing rigorous experimental protocols, researchers can rationally select or design coumarin derivatives with tailored photophysical properties for advanced applications in biological imaging, sensing, and materials science.

References

  • BenchChem. (2025). Technical Support Center: Solvent Effects on Coumarin Fluorescence Quantum Yield. BenchChem. 5

  • Glavan, I., et al. (n.d.). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. FKIT. 1

  • BenchChem. (2025). Application Notes and Protocols for Measuring Fluorescence Quantum Yield. BenchChem. 10

  • Basavaraj, K. M., et al. (2015). Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative. Luminescence, 30(5), 495-502.

  • (n.d.). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. 13

  • Jones II, G. (n.d.). Solvent Effects on Photophysical Parameters for Coumarin Laser Dyes. DTIC.

  • Gaigalas, A., & Wang, L. (n.d.). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. NIST.

  • HORIBA Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. HORIBA.

  • JASCO. (2021). Fluorescence quantum yield measurement. JASCO Global.

  • JASCO. (2024). Absolute Quantum Yields Using an Integrating Sphere. JASCO.

  • Yilmaz, I., et al. (2020). Synthesis, characterization and determination of photophysicochemical properties of peripheral and nonperipheral tetra-7-oxy-3,4-dimethylcoumarin substituted zinc, indium phthalocyanines. ResearchGate.

  • Rocha, J., et al. (2022). Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives. MDPI.

  • Tasior, M., et al. (n.d.). Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. ResearchGate.

  • Baron, A., et al. (n.d.). Revisiting the Chemistry and Photophysics of 3-(N-Methylpyridinium-4-yl)Coumarins for Designing "Covalent-Assembly" an. ChemRxiv.

  • Yalcin, B., et al. (2019). Synthesis and characterization of novel 7-oxy-3-ethyl-6-hexyl-4-methylcoumarin substituted metallo phthalocyanines and investigation of their photophysical and photochemical properties. Dalton Transactions, 48(39), 14755-14769.

  • Liu, Y., et al. (2021). Photophysical properties of a boron analogue of coumarin. Physical Chemistry Chemical Physics, 23(33), 17821-17825.

  • Reddy, G. S., et al. (n.d.). Overview of coumarin-fused-coumarins: synthesis, photophysical properties and their applications. Royal Society of Chemistry.

  • Stasyuk, N., et al. (2026). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI.

  • Jones II, G., et al. (n.d.). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC.

  • Cerdan, S., et al. (2025). Strongly fluorescent indolizine-based coumarin analogs. ResearchGate.

  • da Silva, J. A., et al. (2014). Photophysical Properties of Coumarin Compounds in Neat and Binary Solvent Mixtures. SciSpace.

  • Butkevich, A. N., et al. (2016). "Reduced" Coumarin Dyes with an O-Phosphorylated 2,2-Dimethyl-4-(hydroxymethyl)-1,2,3,4-tetrahydroquinoline Fragment: Synthesis, Spectra, and STED Microscopy. Chemistry, 22(33), 11635-11649.

  • da Silva, J. A., et al. (2025). Photophysical Properties of Coumarin Compounds in Neat and Binary Solvent Mixtures: Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters. ResearchGate.

  • Yagi, S., et al. (n.d.). Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. Royal Society of Chemistry.

  • Kufcsák, A., et al. (2021). Quenched coumarin derivatives as fluorescence lifetime phantoms for NADH and FAD. Journal of Biophotonics, 14(7), e202100024.

  • Zhang, Z., et al. (n.d.). One-pot synthesis of functionalised coumarin fluorophores enables rapid access to live cell bioorthogonal labelling and microenv. ChemRxiv.

Sources

Safety Operating Guide

2H-1-Benzopyran-2-one, 3,4-dimethyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Name: 2H-1-Benzopyran-2-one, 3,4-dimethyl- Common Name: 3,4-Dimethylcoumarin CAS Number: 4281-40-7 (Typical) Formula: C₁₁H₁₀O₂[1][2]

Part 1: Executive Safety & Waste Characterization[1]

The Core Directive

Do not dispose of 3,4-dimethylcoumarin down the drain or in municipal trash. While this specific coumarin derivative is not typically classified as a P-listed or U-listed acute hazardous waste under federal RCRA regulations (40 CFR § 261.33), it possesses significant biological activity (hepatic toxicity potential) and aquatic toxicity.[2] The only acceptable disposal route is high-temperature incineration via a licensed hazardous waste management facility.[1]

Hazard Profile & Technical Justification

To ensure safety, we must understand the mechanism of hazard.[2] Coumarin derivatives function as pharmacophores; they interact with biological systems (e.g., inhibiting enzymes or affecting coagulation).[2]

ParameterSpecificationTechnical Rationale for Disposal
Physical State Crystalline SolidRequires "Solid Waste" stream segregation to prevent particulate dispersion.[1]
Solubility Low in water; Soluble in organic solventsAquatic Hazard: Poor water solubility leads to persistence in sediment/sludge if released to waterways.[1]
Reactivity Stable; Incompatible with Strong OxidizersSegregation: Must not be stored/packed with nitrates, perchlorates, or peroxides to avoid exothermic decomposition.[1][2]
Toxicity Acute Tox. 4 (Oral); Skin SensitizerHandling: Dust inhalation or skin contact can induce sensitization.[1] Double-bagging is required.[1]
RCRA Status Non-Regulated (Federally)Protocol: Although not a "Listed" waste, it must be managed as "Non-RCRA Regulated Chemical Waste" to ensure destruction.[1]

Part 2: Pre-Disposal Assessment & Classification[1]

Before handling the waste, you must classify it to determine the correct regulatory coding.[2][3][4]

Waste Stream Decision Logic

Use this logic to assign the correct waste profile.[1]

WasteClassification Start Start: Waste Generation Form Is the waste Pure Solid or Solution? Start->Form Solid Pure Solid / Contaminated Debris Form->Solid Solid Liquid Dissolved in Solvent Form->Liquid Liquid StreamA Stream A: Solid Chemical Waste (Incineration) Solid->StreamA SolventCheck Is the solvent Halogenated? Liquid->SolventCheck StreamB Stream B: Halogenated Solvent Waste (Fuel Blending/Incineration) SolventCheck->StreamB Yes (e.g., DCM) StreamC Stream C: Non-Halogenated Solvent Waste (Fuel Blending) SolventCheck->StreamC No (e.g., Ethanol)

Figure 1: Waste stream classification logic for 3,4-dimethylcoumarin to ensure proper destruction method.

Part 3: Step-by-Step Disposal Protocol

Personal Protective Equipment (PPE)[3][4]
  • Respiratory: N95 or P100 particulate respirator (if handling powder outside a fume hood).[1]

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).[1] Double gloving recommended.

  • Ocular: Chemical safety goggles (ANSI Z87.1).[1]

Protocol for Solid Waste (Pure Substance)

Objective: Containment of fine particulates to prevent inhalation and environmental release.[1]

  • Primary Containment: Transfer the solid 3,4-dimethylcoumarin into a wide-mouth high-density polyethylene (HDPE) or glass jar.

    • Why: HDPE is resistant to organic solids and prevents breakage.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "3,4-Dimethylcoumarin, 100%"[1][2]

    • Hazards: Check "Toxic" and "Irritant".[1][5]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (Zip-lock style).

    • Why: This "double-containment" protects waste handlers from external residue on the jar.[1]

  • Storage: Store in a satellite accumulation area (SAA) inside a closed cabinet, away from heat sources and oxidizers.

Protocol for Liquid Waste (Solutions)

Objective: Prevent solvent volatility and ensure compatibility with incineration feeds.

  • Solvent Identification: Determine the primary solvent (e.g., Ethanol, DMSO, Dichloromethane).[2]

  • Segregation:

    • If solvent is Halogenated (e.g., DCM): Pour into the "Halogenated Waste" carboy.[1]

    • If solvent is Non-Halogenated (e.g., Acetone, Ethanol): Pour into the "Organic Solvents" carboy.[2]

  • Concentration Note: List "3,4-Dimethylcoumarin" as a trace contaminant on the carboy tag.[1]

    • Critical: Even trace amounts (<1%) must be listed to protect downstream incineration personnel.[1]

Disposal of Contaminated Debris

Items: Weigh boats, pipette tips, gloves, and paper towels.[2]

  • Collection: Do not throw in regular trash. Collect in a dedicated "Chemically Contaminated Debris" bucket (usually a yellow or white pail with a screw-top lid).[1]

  • Sealing: When full, seal the liner bag and the pail lid.

  • Disposal: Ship for incineration (Waste Code: Non-Regulated Solids).[1]

Part 4: Spill Response & Decontamination[1]

Scenario: You have spilled 500mg of solid 3,4-dimethylcoumarin on the benchtop.

Immediate Action Plan
  • Isolate: Alert nearby personnel and cordon off the area (radius: 3 meters).

  • PPE Up: Don safety goggles, double nitrile gloves, and a lab coat.[1][2]

  • Dry Cleanup (Preferred):

    • Gently cover the spill with a damp paper towel to prevent dust generation.[1]

    • Scoop up the material using a plastic dustpan or stiff card.[1]

    • Scientific Reasoning: Avoid dry sweeping, which aerosolizes the sensitizing dust.[2]

  • Wet Decontamination:

    • Wipe the surface with Ethanol (70%) or a detergent solution.[1]

    • Why: Coumarins have poor water solubility; ethanol solubilizes the residue for effective removal.[1]

  • Waste Transfer: Place all cleanup materials (towels, scoop) into the "Contaminated Debris" pail.

Part 5: Regulatory Compliance & Transport[1]

RCRA Coding (USA)

Since 3,4-dimethylcoumarin is not explicitly listed in 40 CFR 261.33 (P or U lists), and typically does not exhibit the characteristics of Ignitability, Corrosivity, or Reactivity (D-codes), it is often classified as Non-RCRA Regulated Waste .[2]

However, best practice dictates assigning a state-specific code (if applicable, e.g., California's "Toxic" code) or managing it voluntarily as hazardous to ensure incineration.[2]

JurisdictionRecommended Waste CodeDescription
Federal (EPA) None (Non-Regulated)Use "Non-RCRA Regulated Chemical Solid".[1]
California 221 Waste organic chemicals (solid).[1]
DOT Shipping Not Regulated Unless mixed with a flammable solvent.[1]
Final Handover
  • Manifesting: Ensure the chemical name is written fully: "2H-1-Benzopyran-2-one, 3,4-dimethyl-". Avoid abbreviations like "DMC".

  • Destruction Method: Verify with your EHS officer that the waste manifest specifies Incineration or Fuel Blending .[1]

    • Prohibited: Landfill (due to leaching potential).[1]

References

  • PubChem. (n.d.).[1] 2H-1-Benzopyran-2-one, 3,4-dimethyl- (Compound). National Library of Medicine.[1] Retrieved March 7, 2026, from [Link]2]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] Retrieved March 7, 2026, from [Link]2]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Coumarin Derivatives. MilliporeSigma.[1][6][7] Retrieved March 7, 2026, from ]">https://www.sigmaaldrich.com[2]

Sources

Personal protective equipment for handling 2H-1-Benzopyran-2-one, 3,4-dimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all coumarin derivatives with the same broad-brush safety protocols. However, effective chemical hygiene requires a mechanistic understanding of the specific molecule you are handling. 2H-1-Benzopyran-2-one, 3,4-dimethyl- (commonly known as 3,4-dimethylcoumarin) presents a unique case study in structure-activity relationships and laboratory safety.

This guide synthesizes the physicochemical properties, mechanistic toxicology, and field-proven operational protocols required to handle this compound safely and efficiently.

Mechanistic Safety Profile: The "Why" Behind the Protocol

Understanding the molecular behavior of 3,4-dimethylcoumarin is critical for designing an effective safety protocol. Unsubstituted coumarin undergoes CYP450-mediated oxidation in the liver to form a highly reactive 3,4-epoxide intermediate. This electrophilic species covalently binds to hepatic proteins, inducing severe centrilobular necrosis (1)[1].

However, the strategic placement of methyl groups at the 3- and 4-positions in 3,4-dimethylcoumarin introduces significant steric hindrance. This structural modification effectively blocks the toxic epoxidation pathway (2)[2]. As a result, the hepatotoxic potential is drastically reduced. Despite this favorable safety profile, 3,4-dimethylcoumarin remains a lipophilic aromatic compound that can induce mixed-function oxidases and cause dermal and ocular irritation, necessitating strict barrier protections[1].

Quantitative Data Presentation

To contextualize the handling requirements, review the physicochemical identifiers and comparative toxicity data below.

Table 1: Physicochemical Identification

Parameter Value
Chemical Name 2H-1-Benzopyran-2-one, 3,4-dimethyl-
Common Synonyms 3,4-Dimethylcoumarin; 3,4-Dimethyl-chromen-2-one
CAS Number 4281-39-4 (3)[3]
Molecular Formula C11H10O2[3]

| Molecular Weight | 174.20 g/mol [3] |

Table 2: Comparative Hepatotoxicity Profile (Rat Model, 24-hr post-exposure)

Compound Dose Administered CYP450 Epoxidation Plasma Transaminase Elevation Centrilobular Necrosis
Coumarin 0.86 mmol/kg High Severe Present
3,4-Dimethylcoumarin 2.57 mmol/kg Blocked None Absent

(Data derived from comparative in vivo toxicity studies[2])

Metabolic Pathway Visualization

The following diagram illustrates the causality behind the reduced toxicity of 3,4-dimethylcoumarin, directly informing why our PPE focus shifts from extreme systemic toxicity prevention to localized irritation and inhalation control.

G cluster_0 Toxic Pathway (Coumarin) cluster_1 Safe Pathway (3,4-Dimethylcoumarin) C1 Coumarin E1 3,4-Epoxide (Reactive) C1->E1 CYP450 T1 Hepatic Necrosis E1->T1 Protein Binding C2 3,4-Dimethylcoumarin E2 Epoxidation Blocked C2->E2 CYP450 T2 Safe Excretion E2->T2 Detoxification

Figure 1: 3,4-methyl substitution sterically blocks toxic epoxide formation in coumarin.

Personal Protective Equipment (PPE) Requirements

Because 3,4-dimethylcoumarin is a fine, lipophilic organic powder, it poses specific risks regarding aerosolization and dermal absorption.

  • Hand Protection: Double-layered Nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides superior chemical resistance to lipophilic aromatic compounds compared to standard latex, preventing transdermal absorption.

  • Eye/Face Protection: ANSI Z87.1 certified chemical splash goggles. Safety glasses are insufficient due to the risk of fine powder migrating around the lenses.

  • Respiratory Protection: All handling must occur inside a certified fume hood. If weighing outside a hood is unavoidable due to analytical balance constraints, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of crystalline dust.

  • Body Protection: A standard flame-resistant (FR) laboratory coat and closed-toe, non-porous shoes.

Experimental Protocols

Protocol A: Operational Handling and Solution Preparation

Objective: Safely weigh and dissolve 3,4-dimethylcoumarin while preventing static-induced aerosolization.

  • Environmental Verification: Conduct all open-container handling inside a chemical fume hood. Self-validation step: Verify the hood's magnehelic gauge reads between 0.4 and 0.6 inches of water before opening the sash.

  • Static Mitigation: Fine organic powders carry static charges that cause them to repel from spatulas and aerosolize. Use an anti-static gun (e.g., Zerostat) on your weigh boat and micro-spatula prior to dispensing.

  • Dispensing: Transfer the required mass slowly. Cap the primary chemical container immediately after the transfer to minimize environmental exposure.

  • Solubilization: Because 3,4-dimethylcoumarin is insoluble in water, dissolve the powder in a compatible organic solvent (e.g., Ethanol or DMSO) before removing the vessel from the fume hood. This completely eliminates the risk of dry powder inhalation during subsequent benchtop experiments.

Protocol B: Spill Management and Decontamination

Objective: Neutralize and remove accidental powder spills without generating airborne dust.

  • Isolation: Immediately restrict access to the spill area and ensure fume hood sashes are lowered to increase face velocity.

  • Wet Containment (Crucial): Do not sweep the dry powder. Sweeping generates hazardous aerosols. Instead, gently cover the spill with absorbent paper towels dampened with 70% ethanol. Causality: Wetting the powder with a compatible solvent prevents aerosolization and facilitates complete dissolution into the towel.

  • Physical Removal: Wipe the area inward from the edges to the center to prevent spreading the contaminant. Place the used towels into a designated hazardous organic waste bag.

  • Surface Decontamination: Wash the surface with a strong laboratory detergent solution, followed by a final wipe with 70% ethanol to remove any residual lipophilic traces.

Disposal Plan

3,4-dimethylcoumarin must be treated as hazardous organic waste. Like many coumarin derivatives, it poses potential aquatic toxicity risks and must never be poured down the drain.

  • Solid Waste: Dispose of contaminated weigh boats, gloves, and paper towels in solid hazardous waste containers lined with heavy-duty polyethylene.

  • Liquid Waste: Collect dissolved 3,4-dimethylcoumarin in clearly labeled, compatible waste carboys (e.g., HDPE or glass). Segregate strictly from strong oxidizing agents to prevent exothermic reactions.

References

  • Title: 3,4-DIMETHYL-CHROMEN-2-ONE CAS#: 4281-39-4 Source: ChemicalBook URL
  • Title: Comparison of the hepatic effects of coumarin, 3,4-dimethylcoumarin, dihydrocoumarin and 6-methylcoumarin in the rat Source: PubMed URL
  • Title: Studies on the acute effects of coumarin and some coumarin derivatives in the rat Source: PubMed URL
  • Title: 3,4-Dimethyl-chromen-2-one | 4281-39-4 Source: BuyersGuideChem URL

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.